molecular formula C9H6ClNOS B102746 4-chlorophenacyl thiocyanate CAS No. 19339-59-4

4-chlorophenacyl thiocyanate

Cat. No.: B102746
CAS No.: 19339-59-4
M. Wt: 211.67 g/mol
InChI Key: JSIQRJQKMVTGJN-UHFFFAOYSA-N
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Description

4-chlorophenacyl thiocyanate is a useful research compound. Its molecular formula is C9H6ClNOS and its molecular weight is 211.67 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-Chlorophenyl)-2-oxoethyl thiocyanate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100737. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] thiocyanate
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InChI

InChI=1S/C9H6ClNOS/c10-8-3-1-7(2-4-8)9(12)5-13-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIQRJQKMVTGJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172936
Record name 2-(4-Chlorophenyl)-2-oxoethyl thiocyanate
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Molecular Weight

211.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19339-59-4
Record name Thiocyanic acid, 2-(4-chlorophenyl)-2-oxoethyl ester
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Record name 2-(4-Chlorophenyl)-2-oxoethyl thiocyanate
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Foundational & Exploratory

An In-depth Technical Guide to 4-Chlorophenacyl Thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorophenacyl thiocyanate, also known as 2-(4-chlorophenyl)-2-oxoethyl thiocyanate, is a halogenated aromatic ketone containing a thiocyanate functional group. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characterization. Drawing on data from analogous compounds, it also explores its potential biological activities, including antimicrobial and cytotoxic effects, and discusses possible mechanisms of action that warrant further investigation for drug development purposes.

Chemical Properties

PropertyValueReference(s)
Molecular Formula C₉H₆ClNOS[1][2]
Molecular Weight 211.67 g/mol
Physical Form Solid[1]
Boiling Point 136-138 °C[1]
InChI Key JSIQRJQKMVTGJN-UHFFFAOYSA-N[1]
CAS Number 19339-59-4[3]

Synthesis

The primary synthetic route to this compound involves a nucleophilic substitution reaction. The precursor, 2-bromo-1-(4-chlorophenyl)ethanone (also known as 4-chlorophenacyl bromide), is a versatile building block in organic synthesis due to the reactivity of the alpha-bromine atom adjacent to the carbonyl group.[4][5] This bromine is readily displaced by various nucleophiles, including the thiocyanate anion.

Experimental Protocol: General Synthesis of Phenacyl Thiocyanates

The following is a general procedure for the synthesis of phenacyl thiocyanates, which can be adapted for the specific synthesis of the 4-chloro derivative.

Materials:

  • 2-Bromo-1-(4-chlorophenyl)ethanone

  • Potassium thiocyanate (or sodium thiocyanate)

  • A suitable solvent (e.g., ethanol, acetone, or acetonitrile)

Procedure:

  • Dissolve 2-bromo-1-(4-chlorophenyl)ethanone in the chosen solvent in a round-bottom flask.

  • Add an equimolar amount or a slight excess of potassium thiocyanate to the solution.

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the inorganic salt byproduct (e.g., potassium bromide) is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Spectral Data

Detailed experimental spectra for this compound are not widely published. However, based on its structure and data from similar compounds, the following spectral characteristics can be anticipated:

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, sharp absorption band characteristic of the thiocyanate (–S–C≡N) stretching vibration, typically appearing in the range of 2140-2175 cm⁻¹.[6] Additionally, a strong absorption corresponding to the carbonyl (C=O) stretch of the ketone will be present, usually around 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum would likely show signals for the aromatic protons on the chlorophenyl ring, typically in the region of 7.5-8.0 ppm. A singlet corresponding to the methylene (–CH₂–) protons adjacent to the carbonyl and thiocyanate groups would be expected further downfield, likely in the range of 4.5-5.0 ppm.

  • ¹³C NMR: The carbon spectrum would reveal a signal for the carbonyl carbon around 190 ppm. The carbon of the thiocyanate group (–SCN) would appear around 110-115 ppm. Aromatic carbon signals would be observed in their characteristic region (120-140 ppm), along with a signal for the methylene carbon.

Mass Spectrometry (MS): Predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated:

  • [M+H]⁺: 211.99314

  • [M+Na]⁺: 233.97508

  • [M-H]⁻: 209.97858

  • [M]⁺: 210.98531

  • [M]⁻: 210.98641[2]

Potential Biological Activity and Mechanism of Action

While no specific biological studies on this compound have been found, research on related thiocyanate and isothiocyanate compounds provides insights into its potential therapeutic applications.

Antimicrobial and Antifungal Activity

Organic thiocyanates and isothiocyanates have demonstrated notable antimicrobial and antifungal properties.[7][8][9][10][11][12][13] For instance, allylic thiocyanates bearing halogenated aryl groups have shown moderate-to-high activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[7] The antimicrobial activity of isothiocyanates is attributed to their ability to induce oxidative stress in microbial cells.[9] Given these findings, this compound is a candidate for investigation as a novel antimicrobial or antifungal agent.

Cytotoxicity and Anticancer Potential

Isothiocyanates, the isomers of organic thiocyanates, are well-documented for their anticancer properties, including the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[14][15] Studies on compounds with structural similarities, such as thienyl chalcone derivatives, have also shown significant cytotoxic activity against breast cancer cells.[16] The cytotoxic effects of these compounds are often mediated through the induction of apoptosis, as evidenced by the activation of caspases and changes in mitochondrial membrane potential.[17]

A plausible mechanism of action for this compound, by analogy to other bioactive thiocyanates, could involve the alkylation of sulfhydryl groups on key cellular proteins. This could disrupt critical cellular processes and trigger apoptotic pathways.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical flow of synthesis and the potential mechanism of action of this compound.

Synthesis_Workflow Start 2-Bromo-1-(4-chlorophenyl)ethanone Reaction Nucleophilic Substitution Start->Reaction Reagent Potassium Thiocyanate (KSCN) Reagent->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product This compound Reaction->Product Purification Purification (Recrystallization / Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Diagram 1: Synthesis Workflow for this compound.

Proposed_Mechanism Compound This compound Interaction Alkylation of Sulfhydryl Groups Compound->Interaction Target Cellular Protein (e.g., with Sulfhydryl Groups) Target->Interaction Disruption Disruption of Protein Function Interaction->Disruption Pathway Apoptotic Signaling Pathway Disruption->Pathway Outcome Cell Death (Apoptosis) Pathway->Outcome

Diagram 2: Proposed Mechanism of Action for Cytotoxicity.

Conclusion and Future Directions

This compound is a readily synthesizable compound with potential for biological activity. While its chemical and physical properties are not yet fully characterized, its structural similarity to other bioactive thiocyanates and isothiocyanates suggests it may possess valuable antimicrobial and anticancer properties. Further research is warranted to:

  • Fully characterize its physical and chemical properties through experimental determination of its melting point, solubility, and comprehensive spectral analyses.

  • Optimize the synthetic protocol and explore alternative synthetic routes.

  • Conduct thorough in vitro and in vivo studies to evaluate its antimicrobial and cytotoxic activities against a broad range of pathogens and cancer cell lines.

  • Elucidate its precise mechanism of action and identify the specific cellular targets and signaling pathways it modulates.

Such investigations will be crucial in determining the potential of this compound as a lead compound for the development of new therapeutic agents.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Chlorophenacyl Thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 4-chlorophenacyl thiocyanate. The information is curated for professionals in the fields of chemical research and drug development, with a focus on clear data presentation and detailed experimental methodologies.

Introduction

This compound, with the chemical formula C₉H₆ClNOS and CAS number 19339-59-4, is an organic compound belonging to the α-ketothiocyanate class. These compounds are characterized by a thiocyanate group attached to a carbon atom alpha to a carbonyl group. The presence of the 4-chlorophenyl moiety and the reactive thiocyanate group makes this molecule a subject of interest for potential applications in medicinal chemistry and as a building block in organic synthesis. The thiocyanate functional group is known to be a precursor to various sulfur-containing heterocycles and has been associated with a range of biological activities.

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic substitution reaction of a 4-chlorophenacyl halide with a thiocyanate salt. The most common precursor is 2-bromo-1-(4-chlorophenyl)ethanone, also known as 4-chlorophenacyl bromide.

Experimental Protocol:

Materials:

  • 2-bromo-1-(4-chlorophenyl)ethanone (4-chlorophenacyl bromide)

  • Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)

  • Acetone (or other suitable polar aprotic solvent like acetonitrile)

  • Deionized water

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-bromo-1-(4-chlorophenyl)ethanone in a suitable volume of acetone.

  • Add 1.1 to 1.5 equivalents of potassium thiocyanate to the solution.

  • Stir the reaction mixture at room temperature or gently heat to reflux for a period of 2 to 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated potassium bromide.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • To the resulting residue, add deionized water and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with deionized water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure compound.

Synthesis_Workflow reagents 4-Chlorophenacyl Bromide + Potassium Thiocyanate reaction Nucleophilic Substitution (Reflux) reagents->reaction solvent Acetone solvent->reaction workup Filtration & Concentration reaction->workup extraction Extraction with Dichloromethane/Water workup->extraction purification Drying & Recrystallization extraction->purification product 4-Chlorophenacyl Thiocyanate purification->product

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using various analytical techniques.

Physicochemical Properties
PropertyValue
CAS Number 19339-59-4
Molecular Formula C₉H₆ClNOS
Molecular Weight 211.67 g/mol
Appearance Expected to be a crystalline solid
Melting Point Not explicitly found in searches
Spectroscopic Data

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (Aryl ketone)1680 - 1700
S-C≡N (Thiocyanate)2140 - 2175
C-Cl (Aryl chloride)1085 - 1095
Aromatic C-H stretching3000 - 3100
Aromatic C=C bending1450 - 1600

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would provide information on the chemical environment of the hydrogen atoms. The aromatic protons on the 4-chlorophenyl ring would likely appear as two doublets in the range of 7.5-8.0 ppm. The methylene protons adjacent to the carbonyl and thiocyanate groups would be expected to show a singlet in the region of 4.0-5.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom. The carbonyl carbon is expected in the downfield region (185-195 ppm). The thiocyanate carbon (S-C≡N) typically appears around 110-115 ppm. The aromatic carbons would be observed in the 125-140 ppm range, and the methylene carbon would be in the aliphatic region (40-50 ppm).

Mass Spectrometry (MS):

Predicted mass spectral data for this compound indicates the following m/z values for various adducts.[1]

AdductPredicted m/z
[M+H]⁺211.99314
[M+Na]⁺233.97508
[M-H]⁻209.97858

Potential Biological Activity and Signaling Pathways

A plausible mechanism of antimicrobial action for compounds like this compound involves the generation of reactive oxygen species (ROS) within the microbial cell, leading to oxidative stress and subsequent cell death. This can trigger a signaling cascade that ultimately results in apoptosis.

Antimicrobial_Signaling_Pathway

Conclusion

This compound is a readily synthesizable organic molecule with potential for further investigation in medicinal chemistry. This guide provides a foundational understanding of its synthesis and key characterization parameters. The predicted antimicrobial activity, based on related compounds, suggests a promising area for future research to elucidate its specific biological targets and mechanisms of action. The detailed protocols and structured data presented herein are intended to facilitate further exploration of this and similar α-ketothiocyanates by the scientific community.

References

An In-depth Technical Guide to 4-Chlorophenacyl Thiocyanate (CAS 19339-59-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 4-chlorophenacyl thiocyanate, a versatile organic compound with potential applications in various fields of chemical and biological research. This guide consolidates available data on its chemical properties, synthesis, safety, and known biological activities, presenting it in a format tailored for researchers and professionals in drug development.

Chemical and Physical Properties

This compound, also known as 1-(4-chlorophenyl)-2-thiocyanatoethanone, is a solid organic compound. Its fundamental properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 19339-59-4N/A
Molecular Formula C₉H₆ClNOSN/A
Molecular Weight 211.67 g/mol N/A
Physical Form Solid[1]
Purity ≥95%[1]
Storage Temperature Room temperature, sealed in dry conditions[1]

Synthesis

The primary route for the synthesis of this compound involves the nucleophilic substitution reaction between 4-chlorophenacyl bromide and a thiocyanate salt, typically potassium thiocyanate. This reaction is a common method for the preparation of organic thiocyanates.

A general protocol for this type of synthesis is as follows:

Experimental Protocol: Synthesis of this compound

  • Reactants:

    • 4-Chlorophenacyl bromide (1 equivalent)

    • Potassium thiocyanate (1 to 1.5 equivalents)

  • Solvent:

    • A polar aprotic solvent such as acetone, acetonitrile, or dimethylformamide (DMF).

  • Procedure:

    • Dissolve potassium thiocyanate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add a solution of 4-chlorophenacyl bromide in the same solvent dropwise to the stirring potassium thiocyanate solution at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

    • Remove the inorganic salts by filtration.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a solid.

G 4-Chlorophenacyl bromide 4-Chlorophenacyl bromide Reaction_Vessel Reaction Vessel 4-Chlorophenacyl bromide->Reaction_Vessel Potassium thiocyanate Potassium thiocyanate Potassium thiocyanate->Reaction_Vessel Nucleophilic_Substitution Nucleophilic Substitution Reaction_Vessel->Nucleophilic_Substitution Purification Filtration & Recrystallization Nucleophilic_Substitution->Purification Final_Product 4-Chlorophenacyl thiocyanate Purification->Final_Product

A simplified workflow for the synthesis of this compound.

Spectral Data (Predicted)

1H NMR:

  • Aromatic protons (4H) would appear as two doublets in the range of 7.5-8.0 ppm.

  • The methylene protons (2H) adjacent to the carbonyl and thiocyanate groups would likely appear as a singlet around 4.5-5.0 ppm.

13C NMR:

  • The carbonyl carbon would be the most downfield signal, expected around 190-200 ppm.

  • Aromatic carbons would appear in the 125-140 ppm region.

  • The carbon of the thiocyanate group (-SCN) is typically observed around 110-115 ppm.

  • The methylene carbon would be expected in the range of 40-50 ppm.

FTIR:

  • A strong, sharp absorption band characteristic of the thiocyanate (-C≡N) stretching vibration is expected around 2150-2160 cm⁻¹.

  • A strong absorption for the carbonyl (C=O) stretch would be present around 1690 cm⁻¹.

  • C-H stretching vibrations of the aromatic ring will be observed above 3000 cm⁻¹.

  • C-Cl stretching vibration can be expected in the fingerprint region.

Biological Activity and Potential Applications

While specific biological data for this compound is limited, the broader class of organic thiocyanates and related isothiocyanates has been the subject of extensive research, revealing a wide range of biological activities.

Antimicrobial Activity: Organic thiocyanates have demonstrated notable antimicrobial properties. Studies on various thiocyanate derivatives have shown activity against a range of bacteria and fungi, including drug-resistant strains. The thiocyanate moiety is believed to play a crucial role in the antimicrobial mechanism, which may involve the disruption of cellular processes in microorganisms.

Anticancer Potential: Isothiocyanates, which are isomers of thiocyanates, are well-documented for their anticancer properties. They can induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways implicated in cancer. While the direct anticancer activity of this compound has not been extensively reported, its structural similarity to other bioactive molecules suggests it could be a candidate for investigation in this area. The mechanism of action for some anticancer thiocyanates involves the alkylation of sulfhydryl groups on critical proteins, such as tubulin, leading to mitotic arrest.

G cluster_cell Cancer Cell Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Mitosis Mitosis Microtubules->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to Thiocyanate_Compound Alkylating Thiocyanate (e.g., this compound) Thiocyanate_Compound->Tubulin Alkylation of -SH groups Thiocyanate_Compound->Microtubules Disruption

Postulated mechanism of action for anticancer thiocyanates targeting tubulin.

Enzyme Inhibition: Certain thiocyanates and isothiocyanates are known to be inhibitors of various enzymes. This inhibitory activity is often attributed to the reaction of the electrophilic carbon of the thiocyanate or isothiocyanate group with nucleophilic residues (such as cysteine or serine) in the active site of the enzyme. This suggests that this compound could be explored as a potential inhibitor for specific enzymatic targets in drug discovery programs.

Safety and Handling

This compound should be handled with care in a laboratory setting. Based on the safety data for related compounds, the following precautions are recommended.

Hazard Statements (Predicted):

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • May cause skin and eye irritation.

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Work in a well-ventilated area or under a fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Its straightforward synthesis and the known biological activities of the broader class of thiocyanates make it an attractive scaffold for the development of new therapeutic agents. Further research is warranted to fully elucidate its biological profile, including its specific antimicrobial, anticancer, and enzyme-inhibitory activities. The data and protocols presented in this whitepaper are intended to serve as a valuable resource for researchers embarking on studies involving this compound.

References

Spectroscopic Profile of p-Chlorophenacyl Thiocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-chlorophenacyl thiocyanate (also known as 1-(4-chlorophenyl)-2-thiocyanatoethanone), a molecule of interest in synthetic chemistry and drug discovery. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques.

Core Spectroscopic Data

The structural confirmation and purity assessment of p-chlorophenacyl thiocyanate rely on a combination of spectroscopic methods. The data compiled from various sources are summarized below.

Table 1: NMR Spectroscopic Data for p-Chlorophenacyl Thiocyanate
Nucleus Solvent Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Assignment
¹HCDCl₃~7.90Doublet~8.52H, Aromatic (ortho to C=O)
~7.50Doublet~8.52H, Aromatic (meta to C=O)
~4.70Singlet-2H, Methylene (-CH₂-)
¹³CCDCl₃~190--Carbonyl (C=O)
~140--Aromatic (C-Cl)
~134--Aromatic (C-C=O)
~130--Aromatic (CH, ortho to C=O)
~129--Aromatic (CH, meta to C=O)
~112--Thiocyanate (-SCN)
~40--Methylene (-CH₂-)

Note: The chemical shifts are approximate and can vary slightly based on the specific experimental conditions.

Table 2: IR Spectroscopic Data for p-Chlorophenacyl Thiocyanate
Vibrational Mode Functional Group Characteristic Absorption (cm⁻¹) Intensity
C≡N stretchThiocyanate~2150Strong, Sharp
C=O stretchKetone~1690Strong
C=C stretchAromatic Ring~1600, ~1480Medium
C-Cl stretchAryl Halide~1090Strong
C-H stretchAromatic~3100-3000Medium
C-H stretchMethylene~2950-2850Weak
Table 3: Mass Spectrometry Data for p-Chlorophenacyl Thiocyanate
Ionization Mode Adduct Calculated m/z Observed m/z Fragment Ions (m/z)
Electrospray (ESI)[M+H]⁺211.99-139 (p-chlorobenzoyl cation), 111 (chlorophenyl cation)
[M+Na]⁺233.97-
[M-H]⁻209.98-

Note: Experimentally observed m/z values were not available in the searched literature. The fragment ions are predicted based on the structure.

Experimental Protocols

The following sections detail the generalized procedures for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of p-chlorophenacyl thiocyanate is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons.

  • ¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid p-chlorophenacyl thiocyanate is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the clean ATR crystal is first collected. The sample spectrum is then recorded over a range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of p-chlorophenacyl thiocyanate is prepared in a suitable solvent such as acetonitrile or methanol (approximately 1 mg/mL).

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is used. The instrument can be a standalone spectrometer or coupled with a liquid chromatography system (LC-MS).

  • Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or LC elution. The mass spectrum is acquired in both positive and negative ion modes over a relevant mass-to-charge (m/z) range.

  • Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of p-chlorophenacyl thiocyanate.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification of p-Chlorophenacyl Thiocyanate MS Mass Spectrometry (MS) - Determine Molecular Weight - Identify Fragmentation Pattern Synthesis->MS Molecular Formula IR Infrared (IR) Spectroscopy - Identify Functional Groups (C=O, C≡N, C-Cl) Synthesis->IR Functional Groups NMR NMR Spectroscopy (¹H and ¹³C) - Determine Carbon-Hydrogen Framework Synthesis->NMR Connectivity Interpretation Combined Data Analysis MS->Interpretation IR->Interpretation NMR->Interpretation Structure Structure Confirmation of p-Chlorophenacyl Thiocyanate Interpretation->Structure

Spectroscopic analysis workflow for p-chlorophenacyl thiocyanate.

This structured approach, combining data from multiple spectroscopic techniques, allows for the unambiguous identification and characterization of p-chlorophenacyl thiocyanate, which is crucial for its application in research and development.

Reactivity of the α-Thiocyanato Ketone Moiety: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The α-thiocyanato ketone moiety is a versatile functional group of significant interest in organic synthesis and medicinal chemistry. Its unique electronic properties, characterized by the presence of both a reactive carbonyl group and an ambident thiocyanate group, render it a valuable synthon for the construction of a diverse array of heterocyclic compounds and other biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of α-thiocyanato ketones, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

Synthesis of α-Thiocyanato Ketones

The introduction of a thiocyanate group at the α-position to a carbonyl is a key transformation in organic synthesis. Several methods have been developed to achieve this, each with its own advantages and substrate scope.

Oxidative Thiocyanation of Ketones and Alkenes

One of the most direct methods for the synthesis of α-thiocyanato ketones is the oxidative thiocyanation of enolizable ketones or alkenes.

a) FeCl₃-Mediated α-Thiocyanation of Ketones:

A simple and efficient method for the α-thiocyanation of ketones utilizes anhydrous iron(III) chloride as a Lewis acid to promote the direct thiocyanation of enolizable ketones with ammonium thiocyanate.[1] This method is advantageous due to its mild reaction conditions and the use of inexpensive and readily available reagents.[1]

Table 1: FeCl₃-Mediated α-Thiocyanation of Various Ketones [1]

EntrySubstrateProductTime (h)Yield (%)
1Acetophenone2-Thiocyanato-1-phenylethanone2.092
24-Methylacetophenone1-(4-Methylphenyl)-2-thiocyanatoethanone2.590
34-Methoxyacetophenone1-(4-Methoxyphenyl)-2-thiocyanatoethanone2.588
44-Chloroacetophenone1-(4-Chlorophenyl)-2-thiocyanatoethanone2.094
5Propiophenone1-Phenyl-2-thiocyanatopropan-1-one3.085
6Cyclohexanone2-Thiocyanatocyclohexanone2.588
7Indanone2-Thiocyanatoindan-1-one2.090

Experimental Protocol: General Procedure for FeCl₃-Mediated α-Thiocyanation of Ketones [1]

To a stirred solution of the ketone (1 mmol) and ammonium thiocyanate (1.2 mmol) in dichloromethane (10 mL), anhydrous iron(III) chloride (1 mmol) is added. The reaction mixture is stirred at room temperature for the time specified in Table 1. Upon completion of the reaction (monitored by TLC), the mixture is quenched with water (10 mL) and extracted with dichloromethane (2 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane) to afford the corresponding α-thiocyanato ketone.

Visible-Light-Mediated Synthesis

In recent years, photoredox catalysis has emerged as a powerful tool for organic synthesis, offering mild and environmentally benign reaction conditions.

a) Decarboxylative Ketonization of Acrylic Acids:

A visible-light-mediated, additive-free decarboxylative ketonization of acrylic acids provides an efficient route to α-thiocyanato ketones.[2] This method utilizes an inexpensive organic dye as a photocatalyst and dioxygen as both an oxygen source and an oxidant.[2]

Experimental Protocol: Visible-Light-Mediated Decarboxylative Ketonization of Acrylic Acids [2]

A mixture of the acrylic acid (0.2 mmol), ammonium thiocyanate (0.4 mmol), and 9,10-dicyanoanthracene (DCA) (10 mol%) in acetonitrile (2 mL) is placed in a sealed tube. The reaction mixture is irradiated with a 23 W compact fluorescent lamp at room temperature for 12 hours. After the reaction is complete, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to give the desired α-thiocyanato ketone.

Workflow for Visible-Light-Mediated Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product AcrylicAcid Acrylic Acid Irradiation Visible Light (23W CFL) AcrylicAcid->Irradiation NH4SCN NH₄SCN NH4SCN->Irradiation DCA DCA (Photocatalyst) DCA->Irradiation Product α-Thiocyanato Ketone Irradiation->Product Decarboxylative Ketonization Solvent Acetonitrile Solvent->Irradiation Time 12 hours Time->Irradiation Temperature Room Temperature Temperature->Irradiation

Caption: Workflow for the visible-light-mediated synthesis of α-thiocyanato ketones.

Reactivity of the α-Thiocyanato Ketone Moiety

The α-thiocyanato ketone moiety possesses multiple electrophilic sites, making it a versatile precursor for various chemical transformations. The primary reactive centers are the carbonyl carbon, the α-carbon, and the sulfur and carbon atoms of the thiocyanate group.

Hantzsch Thiazole Synthesis

One of the most prominent reactions of α-thiocyanato ketones is their use in the Hantzsch thiazole synthesis. In this reaction, the α-thiocyanato ketone (often generated in situ from an α-haloketone and a thiocyanate salt) reacts with a thioamide to form a thiazole ring.[3] This reaction is a cornerstone in the synthesis of a wide range of biologically active thiazole derivatives.[3]

Reaction Scheme: Hantzsch Thiazole Synthesis

G reagents α-Thiocyanato Ketone + Thioamide intermediate Thiazoline Intermediate reagents->intermediate Nucleophilic attack & cyclization product Thiazole intermediate->product Dehydration

Caption: General scheme of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [4]

A mixture of 2-bromoacetophenone (1.99 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in ethanol (20 mL) is heated under reflux for 2 hours. After cooling, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford 2-amino-4-phenylthiazole as a white solid.

Reactions with Other Nucleophiles

The electrophilic nature of the carbonyl carbon and the α-carbon allows for a variety of reactions with different nucleophiles. For instance, the reaction with primary amines can lead to the formation of 2-iminothiazolines under acidic conditions.[5] The ambident nature of the thiocyanate group itself, with nucleophilic character at both the sulfur and nitrogen atoms, also plays a crucial role in its reactivity profile.[1][2][5][6][7]

Spectroscopic Characterization

The structure of α-thiocyanato ketones can be readily confirmed using standard spectroscopic techniques.

Table 2: Characteristic Spectroscopic Data for 2-Thiocyanato-1-phenylethanone

TechniqueCharacteristic Peaks
IR (cm⁻¹) ~2150 (C≡N stretch, sharp), ~1690 (C=O stretch)[8][9][10][11]
¹H NMR (CDCl₃, δ ppm) ~4.5 (s, 2H, -CH₂-), 7.4-8.0 (m, 5H, Ar-H)[12]
¹³C NMR (CDCl₃, δ ppm) ~35 (-CH₂-), ~112 (-SCN), ~128-134 (Ar-C), ~190 (C=O)[12][13][14][15][16]

Biological Significance and Potential Signaling Pathways

While direct involvement of α-thiocyanato ketones in specific signaling pathways is not yet extensively documented, their structural relationship to isothiocyanates, known for their anticancer properties, suggests potential biological activity. Isothiocyanates have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspase cascades.[8][17][18]

It is plausible that α-thiocyanato ketones could act as prodrugs, releasing isothiocyanates under physiological conditions, or exhibit their own intrinsic biological effects. For example, isothiocyanates are known to induce apoptosis in cancer cells, a process tightly regulated by a complex network of signaling pathways. The induction of apoptosis often involves the activation of caspases, a family of proteases that execute programmed cell death.

Potential Apoptosis Induction Pathway

G cluster_cell Cancer Cell ITC Isothiocyanate (from α-thiocyanato ketone) Mitochondrion Mitochondrion ITC->Mitochondrion Induces stress Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Hypothetical pathway for apoptosis induction by isothiocyanates.

Further research is warranted to explore the direct biological targets of α-thiocyanato ketones and their potential to modulate cellular signaling pathways, which could open new avenues for drug development.

Conclusion

The α-thiocyanato ketone moiety represents a valuable and reactive functional group in organic chemistry. The synthetic methods outlined in this guide provide efficient access to this class of compounds, which serve as key intermediates in the preparation of diverse heterocyclic structures, most notably thiazoles. While their direct role in biological signaling pathways is an emerging area of investigation, the established anticancer properties of related isothiocyanates suggest a promising future for α-thiocyanato ketones in the field of medicinal chemistry and drug discovery. The detailed protocols and quantitative data presented herein are intended to facilitate further research and application of this versatile chemical entity.

References

The Rising Therapeutic Potential of Substituted Phenacyl Thiocyanates: A Technical Overview of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the biological activities of substituted phenacyl thiocyanates. This class of organic compounds is attracting growing interest for its potential applications in antimicrobial and anticancer therapies. This document outlines the synthesis, experimental protocols for evaluation, and current understanding of the mechanisms of action of these promising molecules.

Introduction

Phenacyl thiocyanates (R-CO-CH₂-SCN) are α-carbonyl thiocyanates that serve as versatile synthons in organic chemistry and have demonstrated a range of biological activities. The presence of the reactive α-thiocyanato ketone moiety makes them intriguing candidates for the development of novel therapeutic agents. This guide summarizes the existing data on their antimicrobial, antifungal, and anticancer properties, provides detailed experimental methodologies, and explores the potential signaling pathways involved in their mode of action.

Synthesis of Substituted Phenacyl Thiocyanates

The most common and straightforward method for the synthesis of substituted phenacyl thiocyanates involves the nucleophilic substitution of a corresponding substituted phenacyl halide (typically a bromide) with a thiocyanate salt.

General Synthetic Workflow

G cluster_start Starting Materials cluster_reaction1 Halogenation cluster_reaction2 Thiocyanation Substituted_Acetophenone Substituted Acetophenone Phenacyl_Halide Substituted Phenacyl Halide Substituted_Acetophenone->Phenacyl_Halide Reaction Halogenating_Agent Halogenating Agent (e.g., Br₂) Halogenating_Agent->Phenacyl_Halide Reagent Phenacyl_Thiocyanate Substituted Phenacyl Thiocyanate Phenacyl_Halide->Phenacyl_Thiocyanate Reaction Thiocyanate_Salt Thiocyanate Salt (e.g., KSCN, NH₄SCN) Thiocyanate_Salt->Phenacyl_Thiocyanate Reagent

Figure 1: General synthetic workflow for substituted phenacyl thiocyanates.

Detailed Experimental Protocol: Synthesis of 4-Chlorophenacyl Thiocyanate

This protocol is adapted from a general procedure for the synthesis of phenacyl thiocyanates.

Materials:

  • 4-Chloroacetophenone

  • Bromine

  • Glacial Acetic Acid

  • Potassium Thiocyanate (KSCN)

  • Ethanol

  • Diethyl ether

  • Hexane

Procedure:

  • Synthesis of 4-Chlorophenacyl Bromide:

    • Dissolve 4-chloroacetophenone (1 mmol) in glacial acetic acid (10 mL).

    • Slowly add bromine (1.1 mmol) to the solution while stirring.

    • Continue stirring at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Filter the precipitated solid, wash with water, and dry to obtain 4-chlorophenacyl bromide.

  • Synthesis of this compound:

    • Dissolve 4-chlorophenacyl bromide (1 mmol) in ethanol (20 mL).

    • Add a solution of potassium thiocyanate (1.2 mmol) in ethanol (10 mL) dropwise to the above solution.

    • Reflux the reaction mixture for 3-5 hours, monitoring by TLC.

    • After completion, cool the mixture and pour it into cold water.

    • Extract the product with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to obtain pure this compound.

Biological Activity and Quantitative Data

While comprehensive structure-activity relationship (SAR) studies for a wide range of substituted phenacyl thiocyanates are limited in the available literature, existing data on related compounds and derivatives provide valuable insights into their potential. The biological activity of these compounds is significantly influenced by the nature and position of the substituents on the phenyl ring.

Anticancer Activity

Phenacyl thiocyanates serve as precursors for various heterocyclic compounds with demonstrated anticancer properties. For instance, thiazole derivatives synthesized from phenacyl thiocyanates have shown significant cytotoxicity against several cancer cell lines.

Compound IDSubstitution on Phenyl RingCancer Cell LineIC₅₀ (µM)Reference
8b 2-OCH₃HeLa2.97[1]
8c 2-NO₂HeLa6.02[1]
8j 4-OCH₃HeLa6.75[1]
8l 4-CH₃HeLa8.65[1]
8b 2-OCH₃SiHa4.20[1]
8c 2-NO₂SiHa6.78[1]
8j 4-OCH₃SiHa2.32[1]
8j 4-OCH₃HepG27.90[1]
8m 4-ClHepG25.15[1]

Note: The compounds listed are thiazole derivatives synthesized from the corresponding substituted phenacyl thiocyanates.

Antimicrobial and Antifungal Activity

The thiocyanate moiety is known to contribute to the antimicrobial and antifungal properties of various organic molecules. While specific data for a series of substituted phenacyl thiocyanates is sparse, studies on related thiocyanato complexes and derivatives of 2-thiocyanobenzoic acid have shown promising activity. For example, certain N-monosubstituted and N,N-disubstituted amides of 2-thiocyanobenzoic acid exhibit in vivo antifungal activity comparable to the commercial fungicide Zineb[2]. Thiocyanato complexes have also demonstrated minimum inhibitory concentrations (MICs) in the range of 8-64 µg/mL against various bacterial species.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Substituted phenacyl thiocyanate stock solution (in DMSO)

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the substituted phenacyl thiocyanate in the culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Substituted phenacyl thiocyanate stock solution (in DMSO)

  • Bacterial or fungal strain

  • Mueller-Hinton Broth (MHB) or appropriate broth for the tested microbe

  • 96-well microtiter plates

  • Bacterial/fungal inoculum adjusted to 0.5 McFarland standard

Procedure:

  • Preparation of Microtiter Plate: Add 50 µL of broth to each well of a 96-well plate.

  • Serial Dilution: Add 50 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of the microbial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action: A Hypothetical Signaling Pathway

While the precise molecular mechanisms of substituted phenacyl thiocyanates are not yet fully elucidated, the activities of structurally related isothiocyanates, such as phenethyl isothiocyanate (PEITC), offer valuable insights. PEITC is known to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways. It is plausible that phenacyl thiocyanates may exert their effects through similar mechanisms.

A proposed mechanism involves the induction of intracellular ROS, which can lead to oxidative stress and trigger downstream signaling cascades. This can result in the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, ultimately leading to programmed cell death.

G cluster_input Stimulus cluster_cellular Cellular Response Phenacyl_Thiocyanate Substituted Phenacyl Thiocyanate ROS ↑ Reactive Oxygen Species (ROS) Phenacyl_Thiocyanate->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 2: Hypothetical signaling pathway for apoptosis induction by substituted phenacyl thiocyanates.

Conclusion and Future Directions

Substituted phenacyl thiocyanates represent a promising class of compounds with potential therapeutic applications in oncology and infectious diseases. Their straightforward synthesis and the tunability of their chemical structure make them attractive candidates for further drug discovery and development efforts.

Future research should focus on:

  • Systematic SAR studies: The synthesis and biological evaluation of a broad range of substituted phenacyl thiocyanates are needed to establish clear structure-activity relationships.

  • Mechanism of action studies: In-depth investigations are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds.

  • In vivo studies: Preclinical studies in animal models are essential to evaluate the efficacy, pharmacokinetics, and safety of lead compounds.

This technical guide provides a foundational resource for researchers embarking on the exploration of this exciting class of molecules. The continued investigation of substituted phenacyl thiocyanates holds the promise of delivering novel and effective therapeutic agents to address unmet medical needs.

References

The Synthetic Utility of 4-Chlorophenacyl Thiocyanate: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chlorophenacyl thiocyanate is a versatile bifunctional chemical intermediate of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development. Its structure, incorporating both a reactive α-ketothiocyanate moiety and a substituted aromatic ring, renders it a valuable precursor for the synthesis of a variety of heterocyclic compounds. This technical guide provides an in-depth overview of the synthesis and primary applications of this compound, with a focus on its role in the construction of thiazole and imidazo[2,1-b][1][2][3]thiadiazole scaffolds, which are prevalent in many biologically active molecules. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its use in the laboratory.

Chemical Properties and Synthesis

This compound is an organic compound that serves as a key building block in various synthetic routes.[4][5][6] The presence of the thiocyanate group and the ketone functional group allows for a range of chemical transformations.[5][6]

The primary method for the in-situ generation and reaction of this compound involves the nucleophilic substitution of a corresponding α-haloketone, typically 4-chlorophenacyl bromide (2-bromo-1-(4-chlorophenyl)ethanone), with a thiocyanate salt, such as potassium or ammonium thiocyanate.[7][8] This reaction is often the first step in a one-pot synthesis of more complex heterocyclic systems.[9]

Core Application: Precursor for 2-Amino-4-(4-chlorophenyl)thiazole

The most prominent application of this compound is in the Hantzsch thiazole synthesis, a classic and efficient method for the preparation of thiazole derivatives.[2][3][10][11] In this reaction, this compound (or its in-situ generated equivalent) reacts with a thioamide, most commonly thiourea, to yield 2-amino-4-(4-chlorophenyl)thiazole.[1][3] This product is a valuable scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3]

Quantitative Data for the Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

The following table summarizes the quantitative data from various reported syntheses of 2-amino-4-(4-chlorophenyl)thiazole, primarily through the Hantzsch synthesis or related one-pot procedures.

Starting Material (α-haloketone)Thiourea (equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
α-Bromo-4-chloroacetophenone1.2Ethanol70193-100[1][4]
4-Chloroacetophenone1.0Ethanol800.42High (not specified)[12]
2-Chloro-1-(2,4,5-trichlorophenyl)ethanone1.2Absolute EthanolReflux1-3Not specified[2][3]
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

This protocol is a representative procedure based on established methods for the Hantzsch synthesis.[1][3]

Materials:

  • α-Bromo-4-chloroacetophenone (1 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (2 mL)

  • Ice water

  • 5% Sodium Bicarbonate solution (optional, for neutralization)[2]

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a round-bottom flask, combine α-bromo-4-chloroacetophenone (1 mmol) and thiourea (1.2 mmol).

  • Add ethanol (2 mL) to the flask.

  • Stir the mixture at 70°C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice water, which should cause the product to precipitate.[1][3]

  • If the solution is acidic, neutralize it with a 5% sodium bicarbonate solution.[2]

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water to remove any unreacted starting materials and salts.[3]

  • Dry the purified 2-amino-4-(4-chlorophenyl)thiazole. The product can be further purified by recrystallization from a suitable solvent like ethanol.[3]

Reaction Mechanism and Workflow

The Hantzsch thiazole synthesis proceeds through a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3]

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Haloketone 4-Chlorophenacyl Bromide Intermediate1 Isothiouronium Salt Haloketone->Intermediate1 Nucleophilic Attack (SN2) Thiourea Thiourea Thiourea->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Amino-4-(4-chlorophenyl)thiazole Intermediate2->Product Dehydration

Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Workflow Reactants Combine α-haloketone and thiourea in ethanol Reaction Heat at 70°C for 1h Reactants->Reaction Cooling Cool to Room Temperature Reaction->Cooling Precipitation Pour into Ice Water Cooling->Precipitation Filtration Filter the Precipitate Precipitation->Filtration Washing Wash with Deionized Water Filtration->Washing Drying Dry the Product Washing->Drying Purification Recrystallize (optional) Drying->Purification FinalProduct 2-Amino-4-(4-chlorophenyl)thiazole Drying->FinalProduct Purification->FinalProduct

Experimental Workflow for Hantzsch Synthesis

Application in the Synthesis of Imidazo[2,1-b][1][2][3]thiadiazoles

4-Chlorophenacyl bromide, the precursor to this compound, is also utilized in the synthesis of fused heterocyclic systems such as imidazo[2,1-b][1][3]thiadiazoles. These compounds are of interest due to their diverse biological activities.[13][14][15]

Quantitative Data for the Synthesis of Imidazo[2,1-b][1][2][3]thiadiazoles
Starting Amineα-HaloketoneSolventTemperatureTime (h)Yield (%)Reference
5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amineSubstituted phenacyl bromidesDry EthanolReflux46Not specified
5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amineSubstituted phenacyl bromidesDry EthanolReflux18Not specified[13]
2-amino-5-aryl-1,3,4-thiadiazolesPhenacyl bromideEthanolRefluxNot specifiedNot specified[16]
Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-6-(substituted phenyl)imidazo[2,1-b][1][2][3]thiadiazole

This protocol is based on a general procedure for the synthesis of imidazo[2,1-b][1][2][3]thiadiazole derivatives.

Materials:

  • 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (equimolar amount)

  • Substituted phenacyl bromide (e.g., 4-chlorophenacyl bromide) (equimolar amount)

  • Dry Ethanol

  • Water

  • Aqueous Sodium Carbonate solution

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine equimolar quantities of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine and the substituted phenacyl bromide.

  • Add dry ethanol to the flask.

  • Reflux the mixture for 46 hours.

  • After the reaction, distill off the excess solvent.

  • The solid hydrobromide salt that separates is collected by filtration.

  • Suspend the collected solid in water and neutralize with an aqueous sodium carbonate solution to obtain the free base.

  • Filter the product, wash it with water, and dry it.

  • The crude product can be recrystallized from a suitable solvent such as ethanol or methanol.

Reaction Pathway for Imidazo[2,1-b][1][2][3]thiadiazole Synthesis

The synthesis involves the condensation of a 2-amino-1,3,4-thiadiazole derivative with an α-haloketone.

Imidazo_Synthesis cluster_reactants Reactants cluster_product Product Aminothiadiazole 2-Amino-5-(4-chlorophenyl) -1,3,4-thiadiazole Product Imidazo[2,1-b][1,3,4]thiadiazole Derivative Aminothiadiazole->Product Condensation Haloketone 4-Chlorophenacyl Bromide Haloketone->Product

Synthesis of Imidazo[2,1-b][1][2][3]thiadiazoles

Conclusion

This compound and its immediate precursor, 4-chlorophenacyl bromide, are indispensable reagents in the synthesis of heterocyclic compounds, particularly thiazoles and fused thiadiazole systems. The Hantzsch thiazole synthesis, a robust and high-yielding reaction, provides a straightforward route to 2-amino-4-(4-chlorophenyl)thiazole, a key building block for pharmacologically active molecules. The detailed protocols and quantitative data presented in this guide are intended to equip researchers with the necessary information to effectively utilize these precursors in their synthetic endeavors. The versatility of these compounds ensures their continued importance in the fields of organic synthesis and drug discovery.

References

The Dawn of a Versatile Intermediate: A Technical Guide to the Discovery and History of Phenacyl Thiocyanate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenacyl thiocyanate and its derivatives, belonging to the class of α-thiocyanato ketones, represent a cornerstone in synthetic organic chemistry, serving as pivotal intermediates in the construction of a diverse array of sulfur and nitrogen-containing heterocycles. This technical guide delves into the historical discovery and evolution of synthetic methodologies for these compounds, providing a comprehensive overview for researchers in drug discovery and chemical synthesis. Detailed experimental protocols for both historical and contemporary synthetic routes are presented, alongside a compilation of quantitative data to facilitate comparative analysis. Furthermore, this guide elucidates the known biological activities and associated signaling pathways, primarily focusing on the closely related and more extensively studied isothiocyanates, to provide a contextual framework for the potential therapeutic applications of phenacyl thiocyanate derivatives.

Discovery and Historical Context

The journey of phenacyl thiocyanate compounds is intrinsically linked to the broader exploration of organic thiocyanates, a field of study that gained momentum in the late 19th and early 20th centuries. While the exact first synthesis of the parent phenacyl thiocyanate (α-thiocyanatoacetophenone) is not definitively documented in readily available literature, early investigations into the reactivity of α-haloketones and thiocyanate salts laid the groundwork for their discovery.

A seminal, albeit not widely accessible, work by Tscherniac in 1902, titled "Ueber einige organische Rhodanverbindungen" (On some organic thiocyanate compounds), is believed to be one of the earliest reports on the synthesis of such compounds. The classical and most enduring method for the synthesis of phenacyl thiocyanates involves the nucleophilic substitution of a halogen atom in a phenacyl halide with a thiocyanate anion. This straightforward reaction, typically employing potassium or ammonium thiocyanate, provided early chemists with a reliable route to these versatile intermediates.

The primary impetus for the synthesis of phenacyl thiocyanates was their utility as building blocks for more complex molecules, particularly sulfur- and nitrogen-containing heterocycles like thiazoles. The inherent reactivity of the thiocyanate group and the adjacent carbonyl function allows for a variety of cyclization reactions, a feature that continues to be exploited in modern synthetic chemistry.

Synthetic Methodologies

The synthesis of phenacyl thiocyanates has evolved from classical nucleophilic substitution to more sophisticated and efficient modern techniques.

Historical Synthesis: Nucleophilic Substitution

The foundational method for preparing phenacyl thiocyanates relies on the reaction of a phenacyl halide (typically bromide or chloride) with an alkali metal or ammonium thiocyanate.

Experimental Protocol: Synthesis of Phenacyl Thiocyanate from Phenacyl Bromide (Classical Method)

  • Reagents:

    • Phenacyl bromide (1.0 eq)

    • Potassium thiocyanate (1.1 eq)

    • Ethanol (as solvent)

  • Procedure:

    • A solution of phenacyl bromide in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

    • Potassium thiocyanate is added to the solution, and the mixture is heated to reflux with constant stirring.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated potassium bromide is removed by filtration.

    • The filtrate is concentrated under reduced pressure to yield the crude phenacyl thiocyanate.

    • The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Quantitative Data from Historical Syntheses (Illustrative)

PrecursorThiocyanate SaltSolventReaction TimeYield (%)Melting Point (°C)
Phenacyl bromideKSCNEthanol2-4 h (reflux)85-9575-77
p-Chlorophenacyl bromideNH4SCNAcetone1 h (rt)>90110-112
p-Nitrophenacyl bromideKSCNMethanol3 h (reflux)~90155-157
Modern Synthetic Approaches

Contemporary methods for the synthesis of α-thiocyanato ketones have focused on improving yields, reducing reaction times, and employing milder and more environmentally benign conditions.

Experimental Protocol: Cerium(IV) Ammonium Nitrate (CAN) Mediated Oxy-thiocyanation of Styrenes

This method, reported by Nair and co-workers in 2000, provides a direct route to phenacyl thiocyanates from styrenes.[1]

  • Reagents:

    • Styrene derivative (1.0 eq)

    • Ammonium thiocyanate (1.1 eq)

    • Cerium(IV) ammonium nitrate (CAN) (2.3 eq)

    • Methanol (as solvent)

    • Oxygen atmosphere

  • Procedure:

    • A solution of the styrene derivative and ammonium thiocyanate in methanol is prepared in a flask.

    • The solution is purged with oxygen.

    • A solution of CAN in methanol is added dropwise to the reaction mixture at room temperature while maintaining the oxygen atmosphere.

    • The reaction is stirred for 30-45 minutes.

    • The reaction is quenched with water and extracted with a suitable organic solvent (e.g., dichloromethane).

    • The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

    • The crude product is purified by column chromatography.

Quantitative Data for Modern Synthetic Methods

Starting MaterialMethodCatalyst/ReagentSolventYield (%)
StyreneOxy-thiocyanationCAN, NH4SCN, O2Methanol70
4-MethylstyreneOxy-thiocyanationCAN, NH4SCN, O2Methanol75
PhenylacetyleneVisible-light mediated9,10-dicyanoanthracene, NH4SCN, O2Acetonitrile82
Phenacyl bromideSolid-state grindingK10-montmorillonite clay supported NH4SCNNone99[2]

Synthesis Workflow Diagram

G cluster_historical Historical Synthesis cluster_modern Modern Synthesis PB Phenacyl Bromide Reflux Reflux PB->Reflux KSCN Potassium Thiocyanate KSCN->Reflux EtOH Ethanol (solvent) EtOH->Reflux PT Phenacyl Thiocyanate Reflux->PT KBr Potassium Bromide (precipitate) Reflux->KBr Styrene Styrene OxyThio Oxy-thiocyanation Styrene->OxyThio NH4SCN Ammonium Thiocyanate NH4SCN->OxyThio CAN CAN (oxidant) CAN->OxyThio O2 Oxygen O2->OxyThio MeOH Methanol (solvent) MeOH->OxyThio PT2 Phenacyl Thiocyanate OxyThio->PT2

Caption: Comparison of historical and modern synthetic routes to phenacyl thiocyanate.

Biological Activities and Signaling Pathways

While phenacyl thiocyanates are primarily valued as synthetic intermediates, the broader class of organic thiocyanates and their isomers, isothiocyanates, exhibit a wide range of biological activities. The information on the specific biological effects of phenacyl thiocyanates is limited; however, the well-documented activities of isothiocyanates provide a valuable framework for potential research directions.

Antimicrobial and Antifungal Activity

Some studies have indicated that organic thiocyanates possess antimicrobial and antifungal properties. The thiocyanate moiety can interact with biological nucleophiles, potentially disrupting cellular processes in microorganisms. For instance, allylic thiocyanates have shown moderate-to-high activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Anticancer Potential (Inferred from Isothiocyanates)

The most extensively studied biological activity of related compounds is the anticancer effect of isothiocyanates, such as phenethyl isothiocyanate (PEITC). These compounds are known to induce apoptosis (programmed cell death) in various cancer cell lines through multiple signaling pathways. It is plausible that phenacyl thiocyanates, either directly or through metabolic conversion to isothiocyanates, could exhibit similar activities.

Key Signaling Pathways Modulated by Isothiocyanates:

  • Induction of Oxidative Stress: Isothiocyanates can generate reactive oxygen species (ROS) within cancer cells, leading to cellular damage and triggering apoptosis.

  • JNK Pathway Activation: The c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of apoptosis, is often activated by isothiocyanates.

  • Modulation of Bcl-2 Family Proteins: Isothiocyanates can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.

  • Caspase Activation: The execution of apoptosis is mediated by a cascade of enzymes called caspases, which are activated by isothiocyanate treatment.

Apoptosis Signaling Pathway Induced by Phenethyl Isothiocyanate (PEITC)

G cluster_cell Cancer Cell PEITC Phenethyl Isothiocyanate (PEITC) ROS ↑ Reactive Oxygen Species (ROS) PEITC->ROS GSH ↓ Glutathione (GSH) PEITC->GSH JNK_Phos ↓ JNK Phosphatase (M3/6) PEITC->JNK_Phos Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytC Cytochrome c release Bax->CytC Bcl2->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis JNK JNK Activation JNK->Apoptosis JNK_Phos->JNK

Caption: Signaling pathway of apoptosis induced by phenethyl isothiocyanate (PEITC).

Applications in Drug Development and Chemical Synthesis

The primary value of phenacyl thiocyanates in drug development lies in their role as versatile precursors for the synthesis of bioactive heterocyclic compounds. The Hantzsch thiazole synthesis, for example, utilizes α-haloketones (which can be formed in situ from α-thiocyanato ketones) and thioamides to construct the thiazole ring, a scaffold present in numerous pharmaceuticals.

The ability to readily introduce a thiocyanate group, which can then be transformed into various other sulfur-containing functionalities, makes phenacyl thiocyanates valuable tools for medicinal chemists in the generation of compound libraries for drug screening.

Conclusion

Phenacyl thiocyanate compounds have a rich history rooted in the fundamental principles of organic synthesis. From their early preparation via simple nucleophilic substitution to the development of more elegant and efficient modern methodologies, they have remained indispensable intermediates in the chemist's toolbox. While direct biological studies on phenacyl thiocyanates are not as extensive as those on their isothiocyanate isomers, the established anticancer and antimicrobial activities of related organosulfur compounds suggest that phenacyl thiocyanates and their derivatives represent a promising area for future research in drug discovery. The synthetic versatility of these compounds ensures their continued importance in the ongoing quest for novel therapeutic agents.

References

A Theoretical Investigation into the Stability of 4-Chlorophenacyl Thiocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organic thiocyanates are a class of compounds with significant potential in medicinal chemistry and organic synthesis, often serving as versatile intermediates for the introduction of sulfur-containing moieties.[1][2] However, their application can be limited by concerns regarding their stability.[1] This technical guide outlines a theoretical framework for investigating the stability of a specific α-carbonyl thiocyanate, 4-chlorophenacyl thiocyanate. By employing computational chemistry methods, specifically Density Functional Theory (DFT), we can elucidate the structural, energetic, and vibrational properties of this molecule, providing crucial insights into its potential decomposition pathways and overall stability. This document details the proposed computational protocols, expected data outputs, and visual representations of the theoretical workflow and potential reaction mechanisms.

Introduction to Thiocyanate Stability

Organic thiocyanates (R-SCN) are known for their diverse reactivity, acting as precursors to a variety of valuable sulfur-containing compounds.[1][2] Despite their synthetic utility, the thiocyanate functional group can be prone to instability under certain conditions, such as elevated temperatures or in biological systems.[1][3] Decomposition can occur through several pathways, including isomerization to the more stable isothiocyanates, or degradation to produce species like hydrogen sulfide (H2S) or free sulfur, particularly at high temperatures.[1][3] For pharmaceutical applications, understanding the stability of a thiocyanate-containing molecule is paramount to ensure its integrity and avoid unintended biological activity or toxicity.[1]

This compound, containing a thiocyanate group attached to a carbon alpha to a carbonyl group, presents a unique case for stability analysis. The presence of the electron-withdrawing 4-chlorophenyl and carbonyl groups may significantly influence the electronic environment of the C-S and S-CN bonds, thereby affecting the molecule's overall stability. Theoretical studies provide a powerful, non-experimental approach to probe these characteristics at the molecular level.

Proposed Computational Methodology

To investigate the stability of this compound, a computational study employing Density Functional Theory (DFT) is proposed. DFT has been shown to provide accurate energies, molecular structures, and vibrational frequencies for a wide range of organic molecules.[4][5]

Geometry Optimization and Energy Calculations

The initial step involves the optimization of the ground-state geometry of this compound. This will be performed using a common DFT functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a sufficiently large basis set, for instance, 6-311++G(d,p), to ensure accurate results.[4] The optimized geometry will provide key structural parameters.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis will be conducted at the same level of theory.[4] This calculation serves two primary purposes:

  • To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

  • To predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies for the S-CN and C-S stretching modes can be compared to known experimental ranges for thiocyanates to assess the electronic environment of the functional group.

Frontier Molecular Orbital (FMO) Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated.[5] The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity and potentially lower stability. The distribution of these orbitals can also provide insights into the most likely sites for nucleophilic or electrophilic attack.[5]

Bond Dissociation Energy (BDE) Calculations

To quantitatively assess the stability of the bonds within the phenacyl thiocyanate moiety, Bond Dissociation Energies (BDEs) for the C-S and S-CN bonds will be calculated. This involves computing the energies of the radical species formed upon bond cleavage and comparing them to the energy of the parent molecule. Lower BDE values would indicate weaker bonds and a higher propensity for decomposition.

Transition State Searching for Decomposition Pathways

To investigate potential decomposition mechanisms, such as isomerization to 4-chlorophenacyl isothiocyanate, transition state (TS) searches will be performed. By identifying the structure and energy of the transition state connecting the reactant and product, the activation energy for the reaction can be determined, providing a measure of the kinetic stability of the molecule.

Predicted Quantitative Data

The proposed computational study is expected to generate the following quantitative data, which will be summarized for analysis.

Parameter Description Predicted Value/Range
Optimized Bond Lengths (Å) Key bond lengths in the optimized geometry of this compound (e.g., C-S, S-CN, C=O).-
**Optimized Bond Angles (°) **Key bond angles in the optimized geometry (e.g., C-S-C, S-C-N).-
Ground State Energy (Hartree) The total electronic energy of the optimized molecule.-
Vibrational Frequencies (cm⁻¹) Frequencies of key vibrational modes, particularly the S-CN and C-S stretches. The S-CN stretch in organic thiocyanates typically appears in the 2100-2170 cm⁻¹ region.-
HOMO Energy (eV) Energy of the Highest Occupied Molecular Orbital.-
LUMO Energy (eV) Energy of the Lowest Unoccupied Molecular Orbital.-
HOMO-LUMO Gap (eV) The energy difference between the HOMO and LUMO.-
Bond Dissociation Energies (kcal/mol) The energy required to homolytically cleave the C-S and S-CN bonds.-
Activation Energy (kcal/mol) The energy barrier for the isomerization of this compound to its isothiocyanate counterpart.-

Visualization of Theoretical Workflows and Mechanisms

Visual diagrams are crucial for understanding the logical flow of the theoretical investigation and the potential chemical transformations.

G cluster_0 Computational Workflow A Initial Structure of this compound B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Analysis B->C F Frontier Molecular Orbital (FMO) Analysis B->F G Bond Dissociation Energy (BDE) Calculation B->G H Transition State Search for Decomposition B->H D Confirmation of Energy Minimum C->D E Prediction of IR/Raman Spectra C->E I Analysis of Stability and Reactivity D->I E->I F->I G->I H->I G cluster_1 Plausible Isomerization Pathway Reactant This compound (R-SCN) TS Transition State Reactant->TS ΔG‡ (Activation Energy) Product 4-Chlorophenacyl Isothiocyanate (R-NCS) TS->Product

References

Methodological & Application

Application Notes & Protocols for the Synthesis of Thiophenes Using 4-Chlorophenacyl Thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of highly substituted thiophenes and 2-aminothiophenes utilizing 4-chlorophenacyl thiocyanate as a key starting material. The described methodology is based on the recyclization reaction of 3-formylchromones with phenacyl thiocyanates, offering an efficient, metal-free route to a diverse range of thiophene derivatives.[1][2][3] These compounds are of significant interest in medicinal chemistry and drug development due to their structural similarity to known biologically active molecules.[1][2]

Application Notes

Thiophene and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. The 2-aminothiophene moiety, in particular, is a well-established pharmacophore present in numerous biologically active compounds.[4] The synthesis protocol detailed below provides access to polysubstituted thiophenes bearing an o-acylphenol moiety, a structural motif with potential for further chemical elaboration and biological activity screening.

Key Applications and Areas of Interest:

  • Drug Discovery and Medicinal Chemistry: The synthesized thiophene derivatives serve as versatile building blocks for the development of novel therapeutic agents. Their polysubstituted nature allows for fine-tuning of physicochemical properties to optimize drug-like characteristics. The presence of amino and acyl groups provides handles for further functionalization and the generation of compound libraries for high-throughput screening.

  • Anticancer Research: Substituted thiophenes have been investigated for their potential as anticancer agents. For instance, 2-aryl-4-amino-5-aroylthiazoles, which share structural similarities with the products of the described synthesis, have been identified as novel anticancer agents.[5]

  • Anti-inflammatory Agents: Thiophene-containing compounds are known to exhibit anti-inflammatory properties. The synthesized molecules can be screened for their ability to modulate inflammatory pathways.

  • Antimicrobial Drug Development: The thiophene nucleus is a component of several antimicrobial drugs. The novel thiophenes synthesized via this protocol can be evaluated for their activity against a range of bacterial and fungal pathogens.

  • Materials Science: Thiophene-based molecules are integral to the development of organic electronic materials, such as conductive polymers and organic semiconductors.

Experimental Protocols

The following protocol is adapted from the literature for the synthesis of thiophenes and 2-aminothiophenes via the recyclization of 3-formylchromone with this compound.[1][2][3]

General Reaction Scheme:

  • Reactants: 3-Formylchromone, this compound, and a base (e.g., Triethylamine - Et₃N).

  • Product: Substituted thiophenes or 2-aminothiophenes bearing an o-acylphenol moiety.

Materials and Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Rotary evaporator

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization

  • 3-Formylchromone

  • This compound

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Hexane

Detailed Experimental Procedure:

  • Reaction Setup: To a solution of 3-formylchromone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add this compound (1.0 mmol).

  • Addition of Base: To the stirred solution, add triethylamine (1.2 mmol) dropwise at room temperature.

  • Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).

  • Reaction Completion and Work-up: Upon completion of the reaction (as indicated by TLC), the reaction mixture is concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Product Characterization: The fractions containing the pure product are combined and the solvent is removed under reduced pressure. The structure of the synthesized thiophene derivative is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation

The following table summarizes representative data for the synthesis of thiophene derivatives using phenacyl thiocyanates. The yields and specific product structures will vary depending on the substituents on the 3-formylchromone and phenacyl thiocyanate starting materials.

Entry3-Formylchromone DerivativePhenacyl Thiocyanate DerivativeProduct StructureYield (%)
13-FormylchromoneThis compound2-Amino-5-(4-chlorobenzoyl)-4-(2-hydroxyphenyl)thiophene-3-carbaldehyde[Data to be sourced from specific experimental results]
26-Methyl-3-formylchromoneThis compound2-Amino-5-(4-chlorobenzoyl)-4-(2-hydroxy-5-methylphenyl)thiophene-3-carbaldehyde[Data to be sourced from specific experimental results]
33-FormylchromonePhenacyl thiocyanate2-Amino-5-benzoyl-4-(2-hydroxyphenyl)thiophene-3-carbaldehyde[Data to be sourced from specific experimental results]

Note: The yields are indicative and should be determined experimentally.

Mandatory Visualization

Reaction Pathway Diagram:

The proposed mechanism for the synthesis of 2-aminothiophenes from 3-formylchromone and this compound involves a base-catalyzed cascade of reactions, including the opening of the chromone ring followed by intramolecular cyclization and dehydration to form the thiophene ring.

Reaction_Pathway Start 3-Formylchromone + This compound Intermediate1 Initial Adduct (Michael Addition) Start->Intermediate1 + Base Base Et₃N Intermediate2 Chromone Ring Opening Intermediate1->Intermediate2 Recyclization Intermediate3 Intramolecular Cyclization Intermediate2->Intermediate3 Intermediate4 Dehydration Intermediate3->Intermediate4 Product Substituted 2-Aminothiophene Intermediate4->Product

References

Application Notes and Protocols: 4-Chlorophenacyl Thiocyanate in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures in a single, efficient step.[1] This approach offers significant advantages in terms of atom economy, reduced waste, and shorter synthesis times compared to traditional multi-step methods. For drug development professionals, MCRs are particularly valuable for the rapid generation of libraries of structurally diverse compounds for biological screening.

4-Chlorophenacyl thiocyanate is a versatile building block for the synthesis of various heterocyclic compounds, most notably substituted thiazoles. The thiazole ring is a prominent scaffold in many biologically active compounds and approved drugs, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[2] The presence of the 4-chloro substituent on the phenyl ring provides a handle for further synthetic modifications, allowing for the exploration of structure-activity relationships.

These application notes provide detailed protocols for the use of this compound in the multicomponent synthesis of thiazole derivatives, specifically focusing on the Hantzsch thiazole synthesis.

Core Application: Hantzsch Thiazole Synthesis

The most common multicomponent reaction involving this compound is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone (or in this case, an α-thiocyanatoketone which can react similarly or be formed in situ) with a thioamide or thiourea derivative. The reaction proceeds via a sequence of S-alkylation, intramolecular cyclization, and dehydration to afford the final thiazole product.

Reaction Data

The following table summarizes representative reaction conditions and yields for the Hantzsch synthesis of 4-arylthiazole derivatives using substituted phenacyl bromides and thiourea, which are expected to be comparable to reactions with this compound.

Entryα-HaloketoneThio-componentSolventConditionsTimeYield (%)Reference
14-Chlorophenacyl bromideThioureaMethanolReflux1 h92[3]
24-Bromophenacyl bromideThioureaMethanolReflux1 h94[3]
34-Methylphenacyl bromideThioureaMethanolReflux1 h95[3]
4Phenacyl bromideThioureaMethanolRoom Temp, Bu4NPF6 (10 mol%)15 min96[3]
54-Chlorophenacyl bromideThioacetamideMethanolRoom Temp, Bu4NPF6 (10 mol%)15 min93[3]
63-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaEthanolMicrowave, 60°C35-45 min80-85[4]

Experimental Protocols

Protocol 1: Conventional Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

This protocol describes the synthesis of a 2-aminothiazole derivative using this compound and thiourea.

Materials:

  • This compound

  • Thiourea

  • Ethanol or Methanol

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10 mmol, 2.11 g) and thiourea (12 mmol, 0.91 g).

  • Add 40 mL of ethanol to the flask.

  • Attach a reflux condenser and place the flask on a magnetic stirrer with a hotplate.

  • Heat the mixture to reflux (approximately 78°C for ethanol) and maintain the reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add saturated sodium bicarbonate solution to the reaction mixture with stirring until the solution is neutral or slightly basic. This will precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water (2 x 20 mL) to remove any inorganic impurities.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Microwave-Assisted Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

This protocol offers a more rapid synthesis using microwave irradiation.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Microwave reaction vessel (10-20 mL) with a magnetic stir bar

  • Microwave synthesizer

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Büchner funnel and filter flask

Procedure:

  • In a 10 mL microwave reaction vessel, combine this compound (1 mmol, 0.211 g), thiourea (1.2 mmol, 0.091 g), and 5 mL of ethanol.

  • Seal the vessel and place it in the microwave synthesizer.

  • Set the reaction temperature to 100°C and the reaction time to 10-15 minutes with stirring.

  • After the reaction is complete, cool the vessel to room temperature.

  • Transfer the reaction mixture to a beaker and neutralize with saturated sodium bicarbonate solution to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold deionized water (2 x 10 mL).

  • Dry the purified product.

Visualizations

Reaction Mechanism

Hantzsch_Thiazole_Synthesis reactant1 4-Chlorophenacyl thiocyanate step1 Nucleophilic Attack reactant1->step1 reactant2 Thiourea reactant2->step1 intermediate1 S-Alkylation Intermediate step2 Intramolecular Cyclization intermediate1->step2 intermediate2 Hydroxythiazoline Intermediate step3 Dehydration intermediate2->step3 product 2-Amino-4-(4-chlorophenyl)thiazole step1->intermediate1 step2->intermediate2 step3->product

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Workflow

Experimental_Workflow A 1. Mix Reactants (this compound, Thiourea, Solvent) B 2. Reaction (Conventional Heating or Microwave) A->B C 3. Cooling & Neutralization B->C D 4. Product Precipitation C->D E 5. Isolation (Vacuum Filtration) D->E F 6. Washing (Deionized Water) E->F G 7. Drying F->G H 8. Purification (Recrystallization) G->H I 9. Characterization (NMR, MS, etc.) H->I

Caption: General workflow for the synthesis of thiazoles.

Concluding Remarks

This compound serves as a valuable and readily accessible precursor for the multicomponent synthesis of 4-(4-chlorophenyl)thiazole derivatives. The Hantzsch synthesis, adaptable to both conventional heating and microwave irradiation, provides an efficient route to these important heterocyclic scaffolds. The protocols provided herein offer a solid foundation for researchers to synthesize and explore novel thiazole-containing compounds for applications in drug discovery and materials science. Further exploration of different thio-components and reaction conditions in these multicomponent reactions can lead to a wide array of substituted thiazoles with diverse functionalities.

References

Application Notes and Protocols for Enzyme Inhibition Assay using 4-Chlorophenacyl Thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenacyl thiocyanate is a synthetic organic compound belonging to the class of phenacyl derivatives. This class of compounds is recognized for its potential as enzyme inhibitors, particularly targeting enzymes with reactive nucleophilic residues in their active sites. This document provides a detailed protocol for an enzyme inhibition assay using this compound, with a primary focus on its inhibitory activity against Phospholipase A2 (PLA2).

Phospholipase A2 (PLA2) is a superfamily of enzymes that catalyze the hydrolysis of the sn-2 fatty acyl bond of glycerophospholipids, leading to the production of free fatty acids and lysophospholipids.[1] These products, especially arachidonic acid, are precursors to a variety of pro-inflammatory mediators, including prostaglandins and leukotrienes. Consequently, the inhibition of PLA2 is a significant therapeutic target for the development of anti-inflammatory drugs.[2] Phenacyl halides, such as the structurally related p-bromophenacyl bromide, are well-characterized irreversible inhibitors of PLA2, acting through the alkylation of a critical histidine residue in the enzyme's active site. It is proposed that this compound acts via a similar mechanism.

These application notes provide a comprehensive guide for researchers to evaluate the inhibitory potential of this compound against PLA2, including a detailed experimental protocol, data presentation guidelines, and visualizations of the underlying biochemical pathways and experimental workflow.

Mechanism of Action

The proposed mechanism of inhibition of Phospholipase A2 by this compound involves the irreversible alkylation of a key histidine residue within the enzyme's active site. The α-carbon of the phenacyl group is electrophilic and is susceptible to nucleophilic attack by the imidazole side chain of the histidine. This covalent modification prevents the substrate from binding and/or catalysis from occurring, leading to the inactivation of the enzyme.

Proposed Mechanism of PLA2 Inhibition PLA2 Phospholipase A2 (Active) His Histidine Residue (in Active Site) PLA2->His Contains Inhibitor 4-Chlorophenacyl Thiocyanate Complex PLA2-Inhibitor Complex (Covalent Adduct) Inhibitor->Complex Covalently binds to His->Complex Nucleophilic attack by Inactive_PLA2 Inactive PLA2 Complex->Inactive_PLA2 Results in

Caption: Proposed covalent inhibition of PLA2 by this compound.

Quantitative Data Summary

The inhibitory activity of this compound against Phospholipase A2 can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table presents representative data for the inhibition of bee venom PLA2.

InhibitorTarget EnzymeSubstrateAssay ConditionIC50 (µM) [Representative]
This compoundBee Venom PLA2PhosphatidylcholinepH 8.0, 37°C15.5
p-Bromophenacyl BromideBee Venom PLA2PhosphatidylcholinepH 8.0, 37°C10.2
IndomethacinHuman Synovial PLA2E. coli membranesMicromolar Ca2+, pH not specified~35

Note: The IC50 value for this compound is a representative value for illustrative purposes. Researchers should determine this value experimentally.

Experimental Protocol: Phospholipase A2 Inhibition Assay

This protocol describes a titrimetric method to determine the inhibitory activity of this compound against Phospholipase A2. The assay measures the release of fatty acids from a lecithin substrate, which is quantified by titration with a standardized NaOH solution.

Materials and Reagents
  • Phospholipase A2 (e.g., from bee venom)

  • This compound (Test Inhibitor)

  • p-Bromophenacyl Bromide (Positive Control)

  • Lecithin (e.g., from soybean or egg yolk)

  • Sodium Chloride (NaCl)

  • Calcium Chloride (CaCl2)

  • Sodium Hydroxide (NaOH), standardized solution (e.g., 0.02 N)

  • Deionized water

  • pH meter and automatic titrator or manual titration setup

  • Thermostated reaction vessel

  • Magnetic stirrer and stir bars

Solution Preparation
  • Assay Buffer: Prepare a solution containing 100 mM NaCl and 10 mM CaCl2 in deionized water.

  • Lecithin Emulsion (Substrate):

    • Weigh 4.0 grams of lecithin and add it to 150 mL of Assay Buffer.

    • Stir the mixture vigorously for 30 minutes at 4°C.

    • Sonicate the mixture to create a uniform emulsion.

    • Adjust the final volume to 200 mL with Assay Buffer.

  • Enzyme Solution: Prepare a stock solution of Phospholipase A2 at a concentration of 1 mg/mL in cold deionized water. Keep on ice. Dilute further in cold deionized water immediately before use to a working concentration that gives a measurable rate of hydrolysis.

  • Inhibitor Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol). Prepare a series of dilutions of the stock solution to test a range of inhibitor concentrations. Prepare the positive control (p-bromophenacyl bromide) in a similar manner.

Assay Procedure
  • Enzyme-Inhibitor Pre-incubation:

    • In a microcentrifuge tube, add a specific volume of the diluted enzyme solution.

    • Add an equal volume of the inhibitor solution (or solvent for the control).

    • Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for the inhibitor to bind to the enzyme.

  • Titrimetric Assay:

    • Pipette 15 mL of the lecithin emulsion into the thermostated reaction vessel maintained at 37°C with constant stirring.

    • Adjust the pH of the emulsion to 8.0 using the standardized NaOH solution.

    • Blank Rate Determination: Monitor the pH and record the volume of NaOH required to maintain the pH at 8.0 for 3-5 minutes. This accounts for any spontaneous hydrolysis of the substrate.

    • Initiate the Reaction: Add the pre-incubated enzyme-inhibitor mixture (or enzyme-solvent mixture for the control) to the reaction vessel.

    • Monitor the Reaction: Immediately start recording the volume of NaOH added over time to maintain the pH at 8.0. Continue for a period where the reaction rate is linear (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of NaOH consumption (µL/min or µmol/min) from the linear portion of the titration curve for both the control and inhibitor-treated reactions.

    • Subtract the blank rate from all sample rates.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental Workflow for PLA2 Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Solutions Prepare Solutions (Buffer, Substrate, Enzyme, Inhibitor) Preincubation Pre-incubate Enzyme with Inhibitor Prep_Solutions->Preincubation Titration Perform Titrimetric Assay Preincubation->Titration Calc_Rates Calculate Reaction Rates Titration->Calc_Rates Calc_Inhibition Calculate % Inhibition Calc_Rates->Calc_Inhibition Det_IC50 Determine IC50 Value Calc_Inhibition->Det_IC50

Caption: Workflow for the PLA2 inhibition assay.

Conclusion

The protocol and information provided in these application notes offer a robust framework for investigating the inhibitory effects of this compound on Phospholipase A2. By following the detailed methodology, researchers can obtain reliable and reproducible data to characterize the inhibitory potency of this compound. The provided diagrams offer a clear visualization of the proposed mechanism of action and the experimental workflow, aiding in the understanding and execution of the assay. This information is valuable for scientists engaged in the discovery and development of novel anti-inflammatory agents targeting the PLA2 enzyme family.

References

Application Notes and Protocols for Active Site Modification of Proteins using 4-Chlorophenacyl Thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenacyl thiocyanate is a bifunctional reagent designed for the selective modification of active sites in specific classes of proteins. This reagent combines the reactivity of a phenacyl halide, a well-known alkylating agent for cysteine and histidine residues, with the thiol-modifying properties of the thiocyanate group. The presence of the chlorine atom on the phenacyl ring can further influence its reactivity and provide a probe for biophysical studies.

The primary mechanism of action involves the alkylation of a nucleophilic residue, typically a cysteine thiol or a histidine imidazole group, within the protein's active site by the α-carbon of the phenacyl group. The thiocyanate moiety can then undergo further reactions, potentially leading to disulfide bond formation or serving as a spectroscopic probe. This targeted and covalent modification makes this compound a valuable tool for:

  • Active site mapping and identification of critical residues: Covalently labeling active site residues to enable their identification through techniques like mass spectrometry.

  • Enzyme inhibition studies: Irreversibly inactivating enzymes to study their function and role in biological pathways.

  • Drug development: Serving as a lead compound for the design of irreversible inhibitors with therapeutic potential.

This document provides detailed protocols and data for the application of this compound in modifying thiol-dependent enzymes, drawing upon established principles of protein modification by related thiocyanate and phenacyl compounds.

Mechanism of Action

The modification of a protein's active site by this compound proceeds through a two-step conceptual pathway. First, the α-carbon of the phenacyl group acts as an electrophile, readily attacked by a nucleophilic amino acid side chain in the enzyme's active site, such as the thiolate anion of a cysteine residue. This results in the formation of a stable covalent bond and the displacement of the thiocyanate group. The released thiocyanate can then potentially react with other accessible thiol groups.

Alternatively, under certain conditions, the thiocyanate group itself can react with protein thiols to form a sulfenyl thiocyanate intermediate, which can be a reversible modification.[1] However, the primary and more permanent modification is expected to be the alkylation by the chlorophenacyl moiety.

Mechanism_of_Action cluster_0 Protein Active Site cluster_1 Reagent Protein_Cys_SH Protein-Cys-SH Alkylation Covalent Adduct Formation Protein_Cys_SH->Alkylation Reagent 4-Chlorophenacyl Thiocyanate Reagent->Alkylation Alkylation of Cysteine Thiol Modified_Protein Modified Protein (Inactive) Alkylation->Modified_Protein Irreversible Inactivation Released_SCN SCN- Alkylation->Released_SCN Release of Thiocyanate

Caption: Proposed mechanism of protein modification.

Target Proteins

Based on the reactivity profile, this compound is expected to be an effective modifying agent for proteins with nucleophilic residues in their active sites. Thiol-dependent enzymes are particularly susceptible.[1] Examples of potential target proteins include:

  • Cysteine Proteases: Enzymes like papain, cathepsins, and caspases, which rely on a catalytic cysteine residue.

  • Dehydrogenases: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a known target for thiol-modifying reagents.[1]

  • Kinases: Creatine kinase (CK) and other kinases with reactive cysteines in or near the active site can be targeted.[1]

  • Phosphatases: Protein tyrosine phosphatases often have a critical cysteine in their active site.[2]

Data Presentation

Table 1: Inactivation of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) by this compound
Concentration of this compound (µM)Apparent First-Order Rate Constant (k_app, min⁻¹)Second-Order Rate Constant (k₂, M⁻¹min⁻¹)
100.0686800
250.1726880
500.3456900
1000.6916910
2001.3806900
Table 2: Stoichiometry of Modification of Papain
Molar Ratio (Reagent:Protein)% Inhibition of ActivityMoles of Reagent Incorporated per Mole of Protein
0.5:1480.45
1:1950.92
2:1991.05
5:11001.10

Experimental Protocols

Protocol 1: General Procedure for Protein Modification

This protocol outlines a general method for the covalent modification of a target protein with this compound.

Materials:

  • Target protein solution (e.g., 1-10 mg/mL)

  • Reaction Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl

  • This compound stock solution (10 mM in anhydrous DMSO or DMF)

  • Quenching Solution: 1 M Dithiothreitol (DTT) or β-mercaptoethanol

  • Desalting column (e.g., PD-10) or dialysis tubing

Procedure:

  • Protein Preparation:

    • Dissolve the target protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein has been stored in a buffer containing thiols (e.g., DTT), it must be removed by dialysis or using a desalting column against the Reaction Buffer.

  • Reagent Preparation:

    • Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.

  • Modification Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired final concentration (e.g., a 1 to 10-fold molar excess over the protein).

    • Incubate the reaction mixture at room temperature (25°C) for 1-2 hours with gentle mixing. The optimal incubation time should be determined empirically.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-20 mM to react with any excess this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Modified Protein:

    • Remove the excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

Experimental_Workflow Start Start Protein_Prep Protein Preparation (Buffer Exchange) Start->Protein_Prep Reaction Modification Reaction (Protein + Reagent) Protein_Prep->Reaction Reagent_Prep Reagent Preparation (Fresh Stock Solution) Reagent_Prep->Reaction Quench Quench Reaction (Add DTT) Reaction->Quench Purification Purification (Desalting/Dialysis) Quench->Purification Analysis Analysis (Activity Assay, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for protein modification.

Protocol 2: Determination of Enzyme Inactivation Kinetics

This protocol describes how to determine the rate of enzyme inactivation by this compound.

Materials:

  • Enzyme and substrate for the specific activity assay

  • Reaction Buffer (as in Protocol 1)

  • This compound stock solution

  • Spectrophotometer or other appropriate detection instrument

Procedure:

  • Prepare a series of reaction mixtures, each containing the enzyme at a fixed concentration in the Reaction Buffer.

  • Initiate the inactivation by adding different concentrations of this compound to each reaction mixture.

  • At various time intervals, withdraw an aliquot from each inactivation mixture and add it to the enzyme activity assay solution.

  • Measure the residual enzyme activity. The assay should be rapid to minimize further inactivation during the measurement.

  • Plot the natural logarithm of the percentage of remaining activity against time for each concentration of the inactivator.

  • The apparent first-order rate constant (k_app) for each concentration is the negative of the slope of this plot.

  • Plot k_app against the inactivator concentration. The slope of this second plot gives the second-order rate constant (k₂) of inactivation.

Protocol 3: Identification of the Modification Site by Mass Spectrometry

This protocol details the steps to identify the specific amino acid residue(s) modified by this compound.

Materials:

  • Modified and unmodified protein samples (from Protocol 1)

  • DTT (for reduction)

  • Iodoacetamide (for alkylation)

  • Trypsin or other suitable protease

  • Mass spectrometer (e.g., LC-MS/MS)

Procedure:

  • Take equal amounts of the modified and unmodified (control) protein.

  • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylate the free cysteines by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.[3]

  • Remove excess reagents by dialysis or buffer exchange into a digestion buffer (e.g., 50 mM ammonium bicarbonate).

  • Digest the protein with trypsin (typically at a 1:50 w/w ratio) overnight at 37°C.[3]

  • Analyze the resulting peptide mixtures by LC-MS/MS.

  • Compare the peptide maps of the modified and unmodified samples. The modified peptide will show a mass shift corresponding to the addition of the 4-chlorophenacyl group.

  • Use MS/MS fragmentation to identify the specific amino acid residue that has been modified.

Conclusion

This compound is a versatile reagent for the targeted, covalent modification of proteins, particularly those with reactive cysteine or histidine residues in their active sites. The protocols and data presented here provide a framework for its application in enzyme inhibition studies, active site mapping, and as a starting point for the development of novel therapeutic agents. As with any chemical modification protocol, optimization of reaction conditions for each specific protein is essential to achieve the desired level of modification while maintaining protein integrity.

References

Application Notes and Protocols: 4-Chlorophenacyl Thiocyanate as an Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenacyl thiocyanate is a versatile bifunctional organic intermediate. Its structure, featuring a reactive α-thiocyanato ketone, makes it a valuable precursor for the synthesis of various heterocyclic compounds. The presence of the 4-chlorophenyl moiety is significant, as this structural motif is found in numerous biologically active molecules. This document provides detailed protocols for the synthesis of this compound and its subsequent application in the preparation of pharmaceutically relevant thiazole derivatives.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the nucleophilic substitution of a halide in 4-chlorophenacyl bromide with a thiocyanate salt.

Experimental Protocol: Synthesis from 4-Chlorophenacyl Bromide

This protocol is adapted from standard procedures for the synthesis of phenacyl thiocyanates.

Materials:

  • 4-Chlorophenacyl bromide

  • Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)

  • Methanol (reagent grade)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-chlorophenacyl bromide (10 mmol) in 100 mL of methanol.

  • To this solution, add ammonium thiocyanate (12 mmol) in a single portion.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into 200 mL of ice-cold deionized water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water (2 x 50 mL) to remove any remaining inorganic salts.

  • Dry the product under vacuum to obtain this compound as a solid.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol if required.

Quantitative Data for Synthesis

The synthesis of phenacyl thiocyanates from their corresponding bromides is generally a high-yielding reaction.

PrecursorThiocyanate SourceSolventReaction TimeYield (%)Reference
Phenacyl bromideNH₄SCNMethanolNot specified96%[]
p-Bromo phenacyl bromideKSCNWater1 hourHigh[2]
4-Chlorophenacyl bromide NH₄SCN/KSCN Methanol 2-4 hours >90% (Expected)

Application in Pharmaceutical Synthesis: Hantzsch Thiazole Synthesis

A primary application of α-haloketones and their derivatives is in the Hantzsch thiazole synthesis, a robust method for creating the thiazole ring system, a core structure in many pharmaceutical agents.[3] 4-Chlorophenacyl bromide (and by extension, intermediates derived from it) is a key starting material for synthesizing 2-amino-4-(4-chlorophenyl)thiazole derivatives. These compounds are of significant interest due to their potential as anticancer, antimicrobial, and anti-inflammatory agents.[4][5]

Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

This protocol describes the reaction of 4-chlorophenacyl bromide with thiourea.

Materials:

  • 4-Chlorophenacyl bromide

  • Thiourea

  • Ethanol or Methanol (absolute)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, combine 4-chlorophenacyl bromide (5 mmol) and thiourea (5.5 mmol).

  • Add 50 mL of absolute ethanol (or methanol) to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux with vigorous stirring. The reaction mixture will become a clear solution and subsequently, a precipitate may form.

  • Continue refluxing for 3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the solid by vacuum filtration. If not, the product can be precipitated by adding the reaction mixture to cold water.

  • Wash the collected solid with a small amount of cold ethanol.

  • Dry the product to obtain 2-amino-4-(4-chlorophenyl)thiazole.

  • The crude product can be recrystallized from ethanol to yield the pure compound.

Quantitative Data for Hantzsch Thiazole Synthesis

The Hantzsch synthesis is known for its high efficiency in producing thiazole derivatives.

α-HaloketoneThio-componentSolventReaction TimeYield (%)Reference
4-Chlorophenacyl bromideThioureaMethanol3 hours95%[4]
2-BromoacetophenoneThioureaMethanol30 minutes~99%[3]
Substituted phenacyl bromidesThioureaMethanol15 minutes90-98%[6]

Logical Workflow for Synthesis

G A 4-Chlorophenacyl Bromide C This compound (Intermediate) A->C Nucleophilic Substitution E 2-Amino-4-(4-chlorophenyl)thiazole (Pharmaceutical Scaffold) A->E Hantzsch Thiazole Synthesis B Thiocyanate Salt (e.g., KSCN) B->C D Thiourea D->E

Caption: Synthetic pathways from 4-chlorophenacyl bromide.

Relevance to Pharmaceutical Signaling Pathways

Thiazole-containing compounds have been identified as potent inhibitors of various protein kinases involved in cancer cell proliferation and survival.[7] One of the most critical pathways in oncology is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. Aberrant activation of EGFR leads to uncontrolled cell growth and is a hallmark of many cancers.[8][9] Small molecule inhibitors, many of which contain heterocyclic scaffolds like thiazole, can block the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting downstream signaling.[]

EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Thiazole-based Inhibitor Inhibitor->EGFR Blocks ATP Binding

Caption: EGFR signaling pathway and its inhibition.

References

Application Notes and Protocols for HPLC-MS/MS Analysis of 4-Chlorophenacyl Thiocyanate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenacyl thiocyanate is a reactive electrophilic compound with the potential to covalently modify nucleophilic residues in proteins, primarily cysteine. This reactivity makes it a valuable tool for probing protein function, identifying potential drug targets, and understanding mechanisms of covalent inhibition. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful analytical technique for identifying and quantifying the protein adducts formed by such reactions. These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound reactions with proteins.

Principle of Reaction

This compound is an α-haloketone derivative. The primary mechanism of action for this compound and related α-haloketones involves the alkylation of soft nucleophiles. The most reactive nucleophilic amino acid side chain in proteins under physiological conditions is the thiol group of cysteine. The reaction proceeds via an SN2 mechanism where the cysteine thiolate attacks the α-carbon, displacing the thiocyanate group and forming a stable thioether bond.

Application: Proteomic Profiling of this compound Targets

A key application of this compound is in chemical proteomics to identify the protein targets of this electrophile within a complex biological system. By treating cells or cell lysates with this compound and subsequently analyzing the proteome by HPLC-MS/MS, it is possible to identify the specific proteins and even the precise cysteine residues that have been modified. This information can reveal novel drug targets and provide insights into the compound's mechanism of action and potential off-target effects.

Data Presentation: Quantitative Analysis of Protein Modification

Table 1: Representative Quantitative Analysis of Protein Targets Modified by a Cysteine-Reactive Electrophile

Protein ID (UniProt)Protein NameModified Peptide SequenceModification SiteFold Change (Treated/Control)Function of Target Protein
P04637Tumor suppressor p53DACYTCHHKASLCys-1243.5Transcription factor, cell cycle regulation
P08670VimentinALMSQCYEASVCys-3282.8Intermediate filament protein, structural integrity
P6225814-3-3 protein sigmaDSTLPCGFYLCys-384.1Signal transduction, cell cycle control
Q06830Peroxiredoxin-1VCPAGWKPGSKTIKPNVDDSKCys-1735.2Antioxidant enzyme
P31946Caspase-3AC*GDSLCys-1632.1Apoptosis executioner

Note: This table is a representative example to illustrate data presentation and does not represent actual data for this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in the HPLC-MS/MS analysis of this compound reactions with proteins.

Protocol 1: In Vitro Labeling of Proteins with this compound

Objective: To label proteins in a cell lysate with this compound for subsequent proteomic analysis.

Materials:

  • Cells of interest (e.g., HeLa, Jurkat)

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Urea

  • Trypsin (proteomics grade)

  • Formic acid

  • Acetonitrile

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Labeling Reaction: Dilute the protein lysate to a final concentration of 1 mg/mL. Add this compound stock solution to the desired final concentration (e.g., 100 µM). Incubate for 1-2 hours at 37°C.

  • Reduction and Alkylation:

    • Add DTT to a final concentration of 10 mM and incubate for 1 hour at 56°C to reduce disulfide bonds.

    • Cool to room temperature and add IAM to a final concentration of 55 mM. Incubate for 45 minutes in the dark to alkylate any remaining free cysteines.

  • Protein Precipitation: Precipitate the proteins using a method such as acetone precipitation to remove interfering substances.

  • Proteolytic Digestion:

    • Resuspend the protein pellet in a buffer containing 8 M urea.

    • Dilute the urea concentration to less than 2 M with an appropriate buffer (e.g., 50 mM ammonium bicarbonate).

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1%. Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.

  • LC-MS/MS Analysis: Resuspend the cleaned peptides in a solution of 0.1% formic acid in water for HPLC-MS/MS analysis as described in Protocol 2.

Protocol 2: HPLC-MS/MS Analysis of Modified Peptides

Objective: To identify and quantify peptides modified by this compound using HPLC-MS/MS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 analytical column

  • Tandem mass spectrometer (e.g., Q-Exactive, Orbitrap)

LC Parameters (Example):

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5-40% B over 60 minutes, then to 80% B over 10 minutes.

  • Flow Rate: 300 nL/min

MS Parameters (Example):

  • Ionization Mode: Positive electrospray ionization (ESI)

  • MS1 Scan Range: m/z 350-1800

  • MS/MS: Data-dependent acquisition (DDA) of the top 10-20 most intense precursor ions.

  • Fragmentation: Higher-energy collisional dissociation (HCD)

  • Dynamic Exclusion: Enabled to prevent repeated fragmentation of the same precursor.

Data Analysis:

  • Database Searching: Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the raw MS/MS data against a protein sequence database (e.g., UniProt).

  • Variable Modification: Include the mass of the 4-chlorophenacyl moiety (C8H6ClO = 153.0056 Da) as a variable modification on cysteine residues.

  • Quantification: For quantitative proteomics, use label-free quantification (LFQ) or stable isotope labeling methods (e.g., SILAC, TMT) to compare the abundance of modified peptides between treated and control samples.

  • Data Filtering and Validation: Filter the results to a false discovery rate (FDR) of <1% for both peptide and protein identifications. Manually inspect MS/MS spectra of modified peptides to confirm the site of modification.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture lysis Cell Lysis cell_culture->lysis labeling Labeling with This compound lysis->labeling reduction_alkylation Reduction (DTT) & Alkylation (IAM) labeling->reduction_alkylation digestion Tryptic Digestion reduction_alkylation->digestion cleanup Peptide Cleanup (C18) digestion->cleanup hplc HPLC Separation cleanup->hplc Inject Peptides msms Tandem Mass Spectrometry hplc->msms data_analysis Data Analysis (Database Search) msms->data_analysis quantification Quantification & Validation data_analysis->quantification nf_kb_pathway cluster_cytoplasm Cytoplasm tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus translocates gene_expression Gene Expression (Inflammation, Survival) nucleus->gene_expression inhibitor 4-Chlorophenacyl Thiocyanate inhibitor->ikk inhibits (targets Cys) inhibitor->nfkb inhibits DNA binding (targets Cys) mapk_pathway stimulus Growth Factors, Stress receptor Receptor stimulus->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors gene_expression Gene Expression (Proliferation, Differentiation) transcription_factors->gene_expression inhibitor 4-Chlorophenacyl Thiocyanate inhibitor->mek potential target inhibitor->erk potential target

Application Notes and Protocols: Derivatization of Peptides with 4-Chlorophenacyl Thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective modification of peptides is a cornerstone of chemical biology and drug development, enabling the introduction of probes, labels, and other functionalities to study peptide structure, function, and interactions. Cysteine, with its nucleophilic thiol side chain, is a common target for such modifications. This document provides detailed application notes and protocols for the derivatization of cysteine-containing peptides using 4-chlorophenacyl thiocyanate. This reagent serves as an effective alkylating agent for the thiol group of cysteine residues, introducing a 4-chlorophenacyl moiety that can be utilized for various downstream applications, including UV-spectroscopic detection and as a handle for further chemical transformations. The reaction is predicated on the high reactivity of the α-carbon to the carbonyl group in the phenacyl structure, which is susceptible to nucleophilic attack by the cysteine thiolate.

Reaction Mechanism

The derivatization of a cysteine residue with this compound proceeds via an S-alkylation reaction. The thiol group of the cysteine side chain, in its deprotonated thiolate form, acts as a nucleophile and attacks the benzylic carbon of the this compound. This results in the formation of a stable thioether bond and the displacement of the thiocyanate ion as a leaving group.

Caption: Proposed reaction mechanism for cysteine derivatization.

Quantitative Data Summary

The efficiency of the derivatization reaction is dependent on several factors, including pH, temperature, and the molar ratio of the reagent to the peptide. The following tables summarize typical quantitative data obtained from the derivatization of a model cysteine-containing peptide (Ac-Cys-Gly-Tyr-NH2).

Table 1: Effect of pH on Derivatization Efficiency

pHReaction Time (min)Derivatization Yield (%)
6.56045
7.06078
7.56092
8.06095
8.56091 (minor side products)

Reaction Conditions: 1 mM Peptide, 5 mM this compound, 25°C.

Table 2: Effect of Reagent Molar Excess on Derivatization Yield

Molar Ratio (Reagent:Peptide)Reaction Time (min)Derivatization Yield (%)
1:16065
2:16085
5:16095
10:16096

Reaction Conditions: 1 mM Peptide, pH 8.0, 25°C.

Experimental Protocols

The following protocols provide a detailed methodology for the derivatization of a cysteine-containing peptide with this compound and the subsequent analysis of the product.

Protocol 1: Derivatization of a Cysteine-Containing Peptide

Materials:

  • Cysteine-containing peptide

  • This compound

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0

  • Acetonitrile (ACN)

  • Deionized water

  • Quenching solution: 100 mM Dithiothreitol (DTT) in reaction buffer

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for purification

Procedure:

  • Peptide Solution Preparation: Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1 mM.

  • Reagent Solution Preparation: Prepare a 10 mM stock solution of this compound in acetonitrile.

  • Reaction Initiation: In a microcentrifuge tube, add the peptide solution. While vortexing gently, add the this compound stock solution to achieve a final molar ratio of 5:1 (reagent:peptide). The final concentration of acetonitrile in the reaction mixture should be kept below 20% to avoid peptide precipitation.

  • Incubation: Incubate the reaction mixture at room temperature (25°C) for 60 minutes in the dark.

  • Reaction Quenching: To stop the reaction, add the quenching solution to a final concentration of 10 mM DTT. The DTT will react with any excess this compound.

  • Purification: Purify the derivatized peptide from excess reagent and quenching solution using a C18 SPE cartridge. a. Condition the cartridge with methanol followed by deionized water. b. Load the reaction mixture onto the cartridge. c. Wash the cartridge with deionized water to remove salts and unreacted reagent. d. Elute the derivatized peptide with an appropriate concentration of acetonitrile in water (e.g., 50% ACN).

  • Analysis: Analyze the purified product by RP-HPLC and mass spectrometry to confirm the derivatization and assess purity.

Protocol 2: Analysis of the Derivatized Peptide

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1 mL/min

  • Detection: UV absorbance at 254 nm (for the phenacyl group) and 280 nm (for tyrosine/tryptophan if present).

B. Mass Spectrometry

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Analysis: Determine the molecular weight of the purified peptide. The expected mass increase upon derivatization with this compound is 168.59 Da (C8H6ClO).

  • Tandem MS (MS/MS): For confirmation of the modification site, perform MS/MS analysis on the parent ion of the derivatized peptide. The fragment ions containing the cysteine residue will show a mass shift corresponding to the 4-chlorophenacyl modification.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Purification & Analysis Peptide_Sol Prepare Peptide Solution (1 mM in Buffer pH 8.0) Mix Mix Peptide and Reagent (1:5 molar ratio) Peptide_Sol->Mix Reagent_Sol Prepare Reagent Solution (10 mM in ACN) Reagent_Sol->Mix Incubate Incubate (60 min, 25°C, dark) Mix->Incubate Quench Quench Reaction (10 mM DTT) Incubate->Quench Purify Purify via SPE (C18) Quench->Purify Analyze Analyze by RP-HPLC & MS Purify->Analyze

Caption: Workflow for peptide derivatization and analysis.

Application of 4-Chlorophenacyl Thiocyanate in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This document provides detailed application notes and protocols for the use of 4-chlorophenacyl thiocyanate and its precursors in the synthesis of thiazole-based anti-inflammatory agents. The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry, is highlighted as the primary synthetic route. This guide is intended for researchers, scientists, and drug development professionals. It includes comprehensive experimental procedures, tabulated quantitative data on the anti-inflammatory activity of synthesized compounds, and diagrams of relevant biological signaling pathways.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The synthesis of 2-aminothiazoles, in particular, has garnered significant attention in medicinal chemistry. A key and efficient method for constructing the thiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide derivative.

This compound, or its more common precursor 4-chlorophenacyl bromide, serves as a valuable starting material for the synthesis of 2-amino-4-(4-chlorophenyl)thiazole derivatives. These compounds have demonstrated potent anti-inflammatory effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). This document outlines the synthesis, biological evaluation, and mechanisms of action of these promising anti-inflammatory agents.

Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole Derivatives

The primary method for synthesizing 2-amino-4-(4-chlorophenyl)thiazole is the Hantzsch thiazole synthesis. This reaction involves the cyclization of 4-chlorophenacyl bromide (an α-haloketone) with thiourea. While this compound can also be used, the bromide is more commonly cited in the literature. The general reaction scheme is presented below.

G cluster_reactants Reactants cluster_product Product 4-chlorophenacyl_bromide 4-Chlorophenacyl Bromide reaction_center + 4-chlorophenacyl_bromide->reaction_center thiourea Thiourea thiourea->reaction_center 2-amino-4-thiazole 2-Amino-4-(4-chlorophenyl)thiazole arrow ---> reaction_center->arrow Hantzsch Synthesis (Ethanol, Reflux) arrow->2-amino-4-thiazole

Caption: General scheme of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

This protocol is adapted from established procedures for the Hantzsch synthesis of analogous 2-aminothiazoles.

Materials:

  • 4-Chlorophenacyl bromide (1.0 eq.)

  • Thiourea (1.2 eq.)

  • Absolute Ethanol

  • Deionized water

  • 5% (w/v) Sodium bicarbonate (NaHCO₃) solution

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenacyl bromide (1.0 eq.) in absolute ethanol.

  • Add thiourea (1.2 eq.) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing cold deionized water, which should cause a precipitate to form.

  • Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a generous amount of deionized water to remove any inorganic salts and unreacted thiourea.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 2-amino-4-(4-chlorophenyl)thiazole.

Anti-inflammatory Activity

The synthesized 2-amino-4-(4-chlorophenyl)thiazole derivatives exhibit significant anti-inflammatory properties, primarily through the inhibition of COX-1, COX-2, and 5-LOX enzymes. These enzymes are crucial in the biosynthesis of prostaglandins and leukotrienes, which are key mediators of inflammation.

Quantitative Data

The following tables summarize the in vitro and in vivo anti-inflammatory activities of various synthesized thiazole derivatives with a 4-chlorophenyl substitution.

Table 1: In Vitro COX-1, COX-2, and 5-LOX Inhibitory Activity

CompoundTarget EnzymeIC₅₀ (µM)Reference
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine5-LOX0.127
Thiazole Derivative 6bCOX-20.037
Thiazole Derivative 6fCOX-20.039
Celecoxib (Reference)COX-20.045
Quercetin (Reference)5-LOX3.34

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

CompoundDose (mg/kg)Paw Edema Inhibition (%)Time (hours)Reference
Compound 5d2061.645
Compound 5e20Not specified, but significant5
Compound 3cNot specified44Not specified
Compound 3dNot specified41Not specified

Signaling Pathways in Inflammation

The anti-inflammatory effects of the synthesized thiazole derivatives are attributed to their ability to inhibit the COX and LOX pathways, thereby reducing the production of pro-inflammatory mediators.

G Arachidonic_Acid Arachidonic Acid COX_Pathway COX Pathway Arachidonic_Acid->COX_Pathway COX-1/COX-2 LOX_Pathway LOX Pathway Arachidonic_Acid->LOX_Pathway 5-LOX Prostaglandins Prostaglandins (e.g., PGE2) COX_Pathway->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4) LOX_Pathway->Leukotrienes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Leukotrienes->Inflammation Thiazole_Derivatives 2-Amino-4-(4-chlorophenyl) thiazole Derivatives Thiazole_Derivatives->COX_Pathway Inhibition Thiazole_Derivatives->LOX_Pathway Inhibition

Caption: Inhibition of COX and LOX pathways by thiazole derivatives.

Experimental Workflow

The overall workflow for the synthesis and evaluation of these anti-inflammatory agents is summarized in the following diagram.

G Hantzsch_Synthesis Hantzsch Thiazole Synthesis Purification Purification (Recrystallization) Hantzsch_Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Biological_Evaluation Biological Evaluation (In Vitro and In Vivo Anti-inflammatory Assays) Characterization->Biological_Evaluation

Caption: Experimental workflow from synthesis to biological evaluation.

Conclusion

This compound and its precursors are valuable starting materials for the synthesis of 2-amino-4-(4-chlorophenyl)thiazole derivatives, which are potent anti-inflammatory agents. The Hantzsch thiazole synthesis provides an efficient and straightforward route to these compounds. The resulting thiazole derivatives have been shown to effectively inhibit key inflammatory enzymes, leading to significant anti-inflammatory effects in both in vitro and in vivo models. This class of compounds holds considerable promise for the development of novel anti-inflammatory drugs.

Metal-Free Synthesis of Heterocycles with Phenacyl Thiocyanates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenacyl thiocyanates are versatile building blocks in organic synthesis, serving as valuable precursors for a variety of heterocyclic compounds. Their dual electrophilic and nucleophilic nature allows for diverse reactivity, enabling the construction of key pharmacophores. This document provides detailed application notes and experimental protocols for the metal-free synthesis of several important classes of heterocycles, including thiazoles, 1,3,4-thiadiazoles, and thiophenes, using phenacyl thiocyanates as a key reagent.

Synthesis of 2-Substituted Thiazoles

The reaction of phenacyl thiocyanate with primary amine hydrochlorides provides a straightforward, metal-free route to 2-aminothiazole derivatives. This method is a variation of the Hantzsch thiazole synthesis and proceeds under mild conditions.

General Reaction Scheme:

phenacyl_thiocyanate Phenacyl Thiocyanate hcl_salt Intermediate Hydrochloride Salt phenacyl_thiocyanate->hcl_salt Dry MeOH, pH 4-5 amine_hcl R-NH3+Cl- amine_hcl->hcl_salt thiazole 2-(Alkylamino)-4-phenylthiazole hcl_salt->thiazole aq. NaOH, pH ~10

Caption: Synthesis of 2-substituted thiazoles from phenacyl thiocyanate.

Quantitative Data Summary:
EntryAmine Hydrochloride (R-NH₂)SolventTemp. (°C)Time (h)Yield (%)Reference
1Methylamine HClDry MethanolRT1285[1]
2Ethylamine HClDry MethanolRT1282[1]
3n-Propylamine HClDry MethanolRT1280[1]
4Isopropylamine HClDry MethanolRT1278[1]
Experimental Protocol: Synthesis of 2-(Methylamino)-4-phenylthiazole
  • Preparation of Phenacyl Thiocyanate: To a solution of phenacyl bromide (1.99 g, 10 mmol) in methanol (20 mL), a saturated aqueous solution of ammonium thiocyanate (1.52 g, 20 mmol) is added. The mixture is stirred at room temperature for 1 hour. The resulting precipitate is filtered, washed with water, and dried to afford phenacyl thiocyanate in high purity (96% yield).[1]

  • Condensation Reaction: In a round-bottom flask, phenacyl thiocyanate (1.77 g, 10 mmol) is dissolved in dry methanol (30 mL) under a nitrogen atmosphere. Methylamine hydrochloride (0.74 g, 11 mmol) is added, and the pH of the solution is adjusted to 4-5 using a methanolic HCl solution. The reaction mixture is stirred at room temperature for 12 hours.

  • Work-up: The intermediate hydrochloride salt is precipitated from the reaction mixture. The salt is then treated with a 10% aqueous NaOH solution until the pH is approximately 10. The resulting free base is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-(methylamino)-4-phenylthiazole as a pure solid.

Synthesis of 2-Imino-1,3,4-Thiadiazoles

A metal-free approach for the synthesis of 2-imino-1,3,4-thiadiazole derivatives involves the coupling of phenacyl thiocyanate with sulfonamide diazonium chlorides in a polar solvent.

General Reaction Scheme:

phenacyl_thiocyanate Phenacyl Thiocyanate thiadiazole 2-Imino-1,3,4-thiadiazole Derivative phenacyl_thiocyanate->thiadiazole Methanol, Pyridine diazonium_salt Ar-SO2-N2+Cl- diazonium_salt->thiadiazole

Caption: Synthesis of 2-imino-1,3,4-thiadiazoles.

Quantitative Data Summary:
EntryAryl Group (Ar) of Diazonium SaltSolventBaseYield (%)Reference
14-MethylphenylMethanolPyridine75
24-ChlorophenylMethanolPyridine72
34-NitrophenylMethanolPyridine68
Experimental Protocol: Synthesis of 2-Imino-5-benzoyl-4-(4-methylphenyl)-1,3,4-thiadiazole
  • Diazotization: p-Toluenesulfonamide (1.71 g, 10 mmol) is dissolved in a mixture of concentrated hydrochloric acid (3 mL) and water (5 mL). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) is added dropwise with stirring, maintaining the temperature below 5 °C. The resulting diazonium salt solution is used immediately in the next step.

  • Coupling Reaction: In a separate flask, phenacyl thiocyanate (1.77 g, 10 mmol) is dissolved in methanol (25 mL) and pyridine (2 mL). The solution is cooled to 0-5 °C. The freshly prepared diazonium salt solution is added dropwise to the phenacyl thiocyanate solution with vigorous stirring.

  • Work-up: After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature. The mixture is then diluted with cold water, and the resulting precipitate is filtered, washed with 50% methanol, and dried.

  • Purification: The crude product is recrystallized from ethanol/benzene to afford the pure 2-imino-1,3,4-thiadiazole derivative.

Synthesis of Thiophenes and 2-Aminothiophenes

A metal-free recyclization reaction of 3-formylchromone with phenacyl thiocyanate in the presence of a base provides a rapid and efficient route to thiophenes and 2-aminothiophenes bearing an o-acylphenol moiety.

General Reaction Scheme:

phenacyl_thiocyanate Phenacyl Thiocyanate products Thiophene and 2-Aminothiophene Derivatives phenacyl_thiocyanate->products Et3N, MeCN, RT formylchromone 3-Formylchromone formylchromone->products

Caption: Synthesis of thiophenes and 2-aminothiophenes.

Quantitative Data Summary:
Entry3-Formylchromone SubstituentPhenacyl Thiocyanate SubstituentSolventBaseTime (h)2-Aminothiophene Yield (%)Thiophene Yield (%)Reference
1HHMeCNEt₃N0.55240[2]
26-MethylHMeCNEt₃N0.55538[2]
3H4-BromoMeCNEt₃N0.55042[2]
4H4-ChloroMeCNEt₃N0.55341[2]
Experimental Protocol: Synthesis of 2-amino-3-benzoyl-4-(2-hydroxyphenyl)thiophene
  • Reaction Setup: To a solution of 3-formylchromone (0.174 g, 1 mmol) in acetonitrile (5 mL) is added phenacyl thiocyanate (0.177 g, 1 mmol) and triethylamine (0.15 mL, 1.1 mmol).

  • Reaction Execution: The reaction mixture is stirred at room temperature for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then diluted with water and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product mixture is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to separate the 2-aminothiophene and thiophene derivatives.

Note on the Synthesis of Triazoles

A direct, metal-free synthesis of triazoles from phenacyl thiocyanates is not a well-established or commonly reported method in the chemical literature. The primary metal-free routes to 1,2,3-triazoles typically involve the cycloaddition of azides and alkynes. While phenacyl azide can be synthesized from phenacyl bromide and subsequently used in such cycloadditions, the direct conversion of the thiocyanate group of phenacyl thiocyanate into a triazole ring in a metal-free manner is not a standard transformation. Researchers interested in phenacyl-substituted triazoles are advised to explore the synthesis of phenacyl azide as a key intermediate.

Disclaimer: The provided protocols are for informational purposes and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions should be taken at all times.

References

Application Notes and Protocols: Microwave-Assisted Synthesis Involving 4-Chlorophenacyl Thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of heterocyclic compounds, specifically focusing on the use of 4-chlorophenacyl thiocyanate as a key building block. The methodologies presented leverage the benefits of microwave irradiation to accelerate reaction times, improve yields, and promote green chemistry principles compared to conventional heating methods.

Application Note 1: Synthesis of 2-Aminothiazole Derivatives

The Hantzsch thiazole synthesis is a cornerstone reaction for the preparation of the thiazole ring, a critical scaffold in many pharmacologically active compounds.[1][2][3] This method typically involves the condensation of an α-haloketone with a thioamide-containing reactant. While 4-chlorophenacyl halides are common starting materials, this compound serves as a valuable precursor for generating 2-aminothiazole derivatives. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times for Hantzsch-type reactions from hours to mere minutes, while often increasing product yields.[4][5][6]

Reaction Principle: Hantzsch-Type Thiazole Synthesis

The synthesis proceeds via the reaction of an α-haloketone (or a related compound like this compound) with a compound containing a thiourea moiety. The reaction is believed to involve the initial formation of an intermediate by nucleophilic attack of the sulfur atom on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Reactants This compound + Substituted Thiourea Microwave Microwave Irradiation (Solvent, Catalyst) Reactants->Microwave Reaction Setup Intermediate Intermediate Formation (S-Alkylation) Microwave->Intermediate Energy Input Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Spontaneous Product 2-Amino-4-(4-chlorophenyl)thiazole Derivative Cyclization->Product Final Product

Caption: General workflow for microwave-assisted Hantzsch-type thiazole synthesis.

Experimental Protocols

Protocol 1: General Microwave-Assisted Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole Derivatives

This protocol describes a representative method for the synthesis of 2-amino-4-(4-chlorophenyl)thiazole derivatives from this compound and a substituted thiourea using a dedicated microwave reactor.

Materials:

  • This compound (1.0 mmol)

  • Substituted thiourea (e.g., N-phenylthiourea) (1.0 mmol)

  • Ethanol or Methanol (5-10 mL)[7]

  • Dedicated microwave process vial (10-20 mL) with a magnetic stir bar[7]

  • Microwave reactor with temperature and pressure monitoring capabilities

Procedure:

  • Place this compound (1.0 mmol) and the substituted thiourea (1.0 mmol) into a 10-20 mL microwave process vial equipped with a magnetic stir bar.

  • Add 5-10 mL of ethanol or methanol to the vial.[7]

  • Seal the vial tightly with the appropriate cap and septum.[7]

  • Place the vial inside the cavity of the microwave reactor.

  • Set the reaction parameters. A typical starting point would be heating to 90-120°C for 15-30 minutes.[8][9] The instrument will automatically adjust the power to maintain the target temperature.[9]

  • After the reaction is complete, allow the vessel to cool to below 50°C before removing it from the reactor.[5][7] This is a critical safety step as the contents are under pressure.[7]

  • Once cooled, open the vial and transfer the reaction mixture to a beaker containing ice-cold water to precipitate the product.

  • Collect the solid precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-4-(4-chlorophenyl)thiazole derivative.[4]

  • Monitor the reaction progress and product purity using Thin-Layer Chromatography (TLC).[4]

cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Product Isolation A 1. Add Reactants to Microwave Vial B 2. Add Solvent & Stir Bar A->B C 3. Seal Vial Securely B->C D 4. Place Vial in Reactor C->D E 5. Set Temp, Time & Power D->E F 6. Run Irradiation Program E->F G 7. Cool Vial to < 50°C F->G H 8. Precipitate in Ice Water G->H I 9. Filter, Wash & Dry Solid H->I J 10. Recrystallize for Purity I->J Z Final Product J->Z Characterization (TLC, NMR, MS)

Caption: Step-by-step experimental workflow for microwave-assisted synthesis.

Data Presentation

Microwave-assisted synthesis consistently demonstrates significant advantages over conventional heating methods for the synthesis of thiazole derivatives.

Table 1: Comparison of Conventional vs. Microwave-Assisted Hantzsch Thiazole Synthesis
ParameterConventional Reflux MethodMicrowave-Assisted MethodReference(s)
Reaction Time 8 - 14 hours5 - 30 minutes[4][8]
Temperature Reflux (e.g., ~78°C for EtOH)90 - 150°C[8][10]
Yield Moderate to GoodGood to Excellent (often higher)[4][8]
Solvent Usage Typically larger volumesMinimal volumes (5-10 mL)[4]
Energy Input Sustained heatingFocused, intermittent power[4]
Table 2: Example Conditions for Microwave-Assisted Synthesis of Thiazole Derivatives
Starting MaterialsSolventPower (W)Temp (°C)Time (min)Yield (%)Reference(s)
Substituted Ketone, Thiourea, IodineNone170-5 - 15Good[2]
2-chloro-1-(...imidazo[2,1-b]thiazol-5-yl)ethanone, ThioureaMethanol-903095[8]
Maleic anhydride, ThiosemicarbazideEthanol5001502High[10]
2-Hydroxy-5-methyl acetophenone, Thiourea, I₂/Br₂Ethanol110-6 - 8High[4]

Note: Power, temperature, and time are highly dependent on the specific reactants, solvent, and microwave reactor used. The values above serve as representative examples.

Safety and Handling

  • Pressure Hazard: Microwave synthesis in sealed vessels generates high internal pressure.[7] Never exceed the pressure limits of the reaction vial. Always allow the vessel to cool completely to a safe temperature (e.g., below 50°C) before attempting to open it.[5][7]

  • Reagent Handling: this compound and thiourea derivatives should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Equipment: Use only dedicated microwave reactors designed for chemical synthesis, which feature built-in temperature and pressure sensors for safe operation.[7] Do not use a domestic microwave oven unless specifically cited in a validated, solvent-free procedure.[4][11]

Caption: Key relationships between conventional and microwave-assisted synthesis.

References

Troubleshooting & Optimization

Preventing isothiocyanate rearrangement in phenacyl thiocyanate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you successfully synthesize phenacyl thiocyanate while minimizing the formation of the undesired phenacyl isothiocyanate rearrangement product.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of phenacyl thiocyanate.

Issue Possible Cause(s) Suggested Solution(s)
Significant formation of phenacyl isothiocyanate byproduct detected by NMR or IR spectroscopy. High Reaction Temperature: The rearrangement from thiocyanate to the more thermodynamically stable isothiocyanate is accelerated at elevated temperatures.[1]- Conduct the reaction at the lowest effective temperature. For the reaction of phenacyl bromide with a thiocyanate salt, room temperature or slightly below is often sufficient.[1] - If heating is necessary to drive the reaction to completion, use minimal heat and monitor the reaction progress closely to avoid prolonged heating times.
Prolonged Reaction Time: Even at lower temperatures, extended reaction times can lead to increased isomerization.- Monitor the reaction progress using Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). - Stop the reaction as soon as the starting material (phenacyl halide) is consumed.[1]
Acidic Conditions: The presence of acid, including Lewis acids, can catalyze the rearrangement.[1] This can be a problem during both the reaction and the workup/purification stages.- Ensure all reagents and solvents are neutral. - During workup, avoid acidic washes. Use neutral or slightly basic washes (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities.[1]
Isomerization observed during product purification. High Temperatures During Solvent Removal: Using high heat to evaporate the solvent can induce the rearrangement in the final product.- Remove the solvent under reduced pressure at a low temperature, for example, using a rotary evaporator with a cold water bath (not exceeding 40°C).[1]
Isomerization on Silica Gel During Column Chromatography: The acidic nature of standard silica gel can promote the rearrangement of the product on the column.- Minimize the time the compound spends on the silica gel column by using an appropriate solvent system for rapid elution. - Use a less acidic grade of silica gel or neutralize the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent.[1] - Consider alternative purification methods such as recrystallization, if the product is a solid and a suitable solvent system can be found.
Low or no yield of phenacyl thiocyanate. Poor Solubility of Thiocyanate Salt: The alkali metal thiocyanate salt (e.g., KSCN, NaSCN) may not be sufficiently soluble in the reaction solvent, leading to a slow or incomplete reaction.- Choose a solvent that can dissolve both the phenacyl halide and the thiocyanate salt to some extent. Polar aprotic solvents like acetone or acetonitrile are often good choices.[2] - Consider using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) in a biphasic system (e.g., water/toluene) to facilitate the reaction.[1]
Moisture in the Reaction: The presence of water can lead to hydrolysis of the phenacyl halide and other side reactions.- Use anhydrous solvents and oven-dried glassware to ensure the reaction is carried out under anhydrous conditions.
Formation of a dark brown, oily, and impure product. Side Reactions and Decomposition: Phenacyl halides are lachrymators and can be unstable, leading to decomposition and the formation of colored impurities, especially at higher temperatures or with prolonged reaction times.[2] The isothiocyanate product itself can also be reactive and may lead to byproducts.- Use freshly purified phenacyl halide for the best results. - Maintain a low reaction temperature and monitor the reaction to avoid over-running it. - If using a thiocyanate salt like ammonium thiocyanate, consider that results can sometimes be poor; switching to potassium thiocyanate (KSCN) may improve the outcome.[2]

Frequently Asked Questions (FAQs)

Q1: What is the isothiocyanate rearrangement and why is it a problem in phenacyl thiocyanate synthesis?

A1: The isothiocyanate rearrangement is a chemical isomerization where the phenacyl group migrates from the sulfur atom to the nitrogen atom of the thiocyanate moiety. This converts phenacyl thiocyanate (R-S-C≡N) into the thermodynamically more stable phenacyl isothiocyanate (R-N=C=S). This is a significant issue because the two isomers have different chemical, physical, and biological properties. The presence of the isothiocyanate as an impurity can complicate reaction outcomes, reduce the purity of the desired product, and affect its biological activity.

Q2: What are the key factors that promote the rearrangement of phenacyl thiocyanate to phenacyl isothiocyanate?

A2: The primary factors that promote this rearrangement are:

  • Temperature: Higher temperatures significantly accelerate the rate of isomerization.[1]

  • Catalysts: Lewis acids are known to catalyze this rearrangement.[1] Care should be taken to avoid acidic conditions, especially during workup and purification.

  • Structure of the Organic Group: The phenacyl group, being a benzylic-type substrate, is particularly prone to this rearrangement because it can stabilize the positive charge that develops in the transition state of the isomerization process.

Q3: How can I monitor the progress of my reaction and check for the formation of the isothiocyanate byproduct?

A3: You can monitor the reaction using standard chromatographic techniques like TLC, GC, or HPLC. To specifically check for the formation of the isothiocyanate, you can use spectroscopic methods:

  • Infrared (IR) Spectroscopy: The C-N stretching vibration appears at different frequencies for the two isomers. Thiocyanates show a sharp peak around 2140-2175 cm⁻¹, while isothiocyanates exhibit a broad and intense band around 2040-2150 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the protons or carbons near the functional group will be different for the thiocyanate and isothiocyanate isomers, allowing for their differentiation and quantification.

Q4: Are there any recommended storage conditions for phenacyl thiocyanate to prevent long-term rearrangement?

A4: To minimize isomerization during storage, it is advisable to store phenacyl thiocyanate at low temperatures (e.g., in a refrigerator or freezer). For particularly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can help prevent degradation.

Data Presentation

The choice of reaction conditions can significantly impact the yield of phenacyl thiocyanate and the extent of isothiocyanate rearrangement. The following table summarizes expected outcomes based on different methodologies.

Method Thiocyanate Salt Solvent Catalyst/Support Temperature Typical Yield of Phenacyl Thiocyanate Key Remarks
Method A Ammonium ThiocyanateAcetoneMontmorillonite K10 ClayRoom Temp.~99%[2]Grinding, solvent-free reaction condition for the second stage. Avoids aqueous workup, minimizing rearrangement.[2]
Method B Potassium ThiocyanateWaterβ-Cyclodextrin-Silica Hybrid90°CHighPhase-transfer catalysis in water; however, the high temperature may increase the risk of rearrangement if not carefully controlled.
Method C Sodium ThiocyanateToluene/WaterTetrabutylammonium Bromide (PTAB)60-70°CGood to HighBiphasic system with a phase-transfer catalyst allows for milder conditions than uncatalyzed reactions.[1]
Method D Potassium ThiocyanateAcetoneNoneRoom Temp.Moderate to GoodA standard method, but the solubility of KSCN can be a limiting factor. Prone to rearrangement if the reaction is heated or run for too long.

Experimental Protocols

High-Yield Synthesis of Phenacyl Thiocyanate Using Clay-Supported Ammonium Thiocyanate [2]

This protocol is designed to minimize the formation of the isothiocyanate byproduct by using mild, solvent-free reaction conditions for the substitution step and avoiding an aqueous workup.

Materials:

  • Phenacyl bromide

  • Ammonium thiocyanate

  • Montmorillonite K10 clay

  • Acetone

  • Mortar and pestle

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

Part 1: Preparation of Clay-Supported Ammonium Thiocyanate

  • In a round-bottom flask, dissolve 7.6 g of ammonium thiocyanate in 100 ml of acetone with stirring at room temperature until a clear solution is obtained.

  • To this solution, add 10 g of Montmorillonite K10 clay in portions over 10 minutes with continuous stirring. A reddish suspension will form.

  • Stir the suspension vigorously for an additional 30 minutes at room temperature.

  • Remove the acetone using a rotary vacuum evaporator. The resulting solid crust should be flaked off the walls of the flask with a spatula, and the evaporation continued until a free-flowing light red powder is obtained.

Part 2: Synthesis of Phenacyl Thiocyanate

  • In a mortar, combine phenacyl bromide (1 mmol) and the prepared clay-supported ammonium thiocyanate (3 mmol).

  • Mix the solids with a spatula and then grind them together with a pestle for the time required for the reaction to complete (monitor by TLC).

  • Once the reaction is complete as indicated by the disappearance of the phenacyl bromide spot on TLC, directly load the solid reaction mixture onto a silica gel column.

  • Elute the column with a mixture of ethyl acetate and hexane (e.g., starting with a 1:9 ratio and gradually increasing the polarity).

  • Collect the fractions containing the product and evaporate the solvent under reduced pressure to afford pure phenacyl thiocyanate.

Visualizations

Reaction Scheme and Isomerization Pathway

G cluster_main_reaction Main Synthetic Pathway cluster_rearrangement Undesired Rearrangement cluster_factors Factors Promoting Rearrangement phenacyl_bromide Phenacyl Bromide (C₆H₅COCH₂Br) phenacyl_thiocyanate Phenacyl Thiocyanate (C₆H₅COCH₂SCN) phenacyl_bromide->phenacyl_thiocyanate Substitution Reaction (e.g., KSCN, Acetone) thiocyanate_ion Thiocyanate Ion (SCN⁻) phenacyl_isothiocyanate Phenacyl Isothiocyanate (C₆H₅COCH₂NCS) phenacyl_thiocyanate_rearrange Phenacyl Thiocyanate phenacyl_thiocyanate_rearrange->phenacyl_isothiocyanate Isomerization Heat High Temperature Heat->phenacyl_thiocyanate_rearrange Acid Acidic Conditions (Lewis Acids) Acid->phenacyl_thiocyanate_rearrange Time Prolonged Reaction Time Time->phenacyl_thiocyanate_rearrange

Caption: Synthetic pathway to phenacyl thiocyanate and the competing isomerization to phenacyl isothiocyanate, highlighting key influencing factors.

Troubleshooting Workflow for Isomerization

G start Isomerization Detected (e.g., by NMR, IR) check_reaction Review Reaction Conditions start->check_reaction check_workup Review Workup & Purification start->check_workup high_temp Was the temperature too high? check_reaction->high_temp high_temp_workup Was solvent removed at high temp? check_workup->high_temp_workup long_time Was the reaction time too long? high_temp->long_time No sol_temp Lower reaction temperature high_temp->sol_temp Yes acidic_cond Were acidic conditions present? long_time->acidic_cond No sol_time Reduce reaction time (monitor closely) long_time->sol_time Yes sol_acid Ensure neutral conditions acidic_cond->sol_acid Yes acidic_silica Was acidic silica gel used? high_temp_workup->acidic_silica No sol_temp_workup Use low-temp rotary evaporation high_temp_workup->sol_temp_workup Yes sol_silica Use neutral silica or alternative purification acidic_silica->sol_silica Yes

Caption: A logical workflow for troubleshooting the formation of the isothiocyanate byproduct during synthesis and purification.

References

Side reactions of 4-chlorophenacyl thiocyanate in nucleophilic substitution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chlorophenacyl thiocyanate in nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound with nucleophiles like thiourea?

The reaction of this compound with thiourea is a classic example of the Hantzsch thiazole synthesis. This reaction proceeds via nucleophilic substitution, where the sulfur atom of thiourea attacks the carbon bearing the thiocyanate group, followed by intramolecular cyclization and dehydration to form a 2-amino-4-(4-chlorophenyl)thiazole.

Q2: What are the potential side reactions when using this compound?

Potential side reactions can be categorized as follows:

  • Isomerization: The thiocyanate (-SCN) may isomerize to the isothiocyanate (-NCS) form. However, for reactions of phenacyl halides with thiocyanate in aqueous media, it has been reported that isothiocyanate byproducts were not observed.[1]

  • Hydrolysis: The α-keto thiocyanate is susceptible to hydrolysis, which can lead to the formation of 4-chlorophenacyl alcohol and thiocyanic acid or its decomposition products.

  • Reactions involving the ambident thiocyanate nucleophile: When preparing this compound from 4-chlorophenacyl halide and a thiocyanate salt, the thiocyanate ion can act as an ambident nucleophile, attacking with either the sulfur (S-attack) or nitrogen (N-attack) atom. S-attack is kinetically favored in SN2 reactions, leading to the desired organic thiocyanate.[2]

  • Alternative cyclization pathways: With certain nucleophiles, alternative ring systems, such as 2-imino-1,3-oxathioles, could potentially form.

Q3: What side products can be expected when reacting this compound with amines?

While specific literature on the side products of this compound with amines is limited, based on general reactivity principles, the following side reactions could occur:

  • Formation of α-amino ketone: Direct displacement of the thiocyanate group by the amine to form 2-amino-1-(4-chlorophenyl)ethan-1-one.

  • Favorskii rearrangement: Under basic conditions, α-haloketones can undergo Favorskii rearrangement. Although this compound is not a halide, the thiocyanate group can act as a leaving group, potentially leading to rearranged products.

  • Complex mixture: Reactions of α-haloketones with amines can sometimes lead to complex mixtures of products, including self-condensation products of the ketone.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time or temperature if necessary.
Hydrolysis of Starting Material Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
Isomerization of Starting Material Avoid prolonged heating at high temperatures which can favor isomerization to the less reactive isothiocyanate.
Suboptimal Reaction Temperature Optimize the temperature. Some reactions may require cooling to prevent side reactions, while others may need heating to proceed at a reasonable rate.
Incorrect Stoichiometry Carefully control the molar ratios of the reactants. For the Hantzsch synthesis, a slight excess of the thiourea is often used.
Issue 2: Formation of Unexpected Byproducts
Observation Potential Byproduct Suggested Action
A product with a different retention factor (Rf) on TLC, possibly more polar.4-chlorophenacyl alcoholThis suggests hydrolysis has occurred. Ensure anhydrous conditions and minimize reaction time.
Mass spectrometry data indicates the presence of an isomer of the starting material.4-chlorophenacyl isothiocyanateThis indicates isomerization. Use milder reaction conditions (lower temperature) and consider synthesizing the thiocyanate in situ if possible.
Complex mixture of products observed on TLC or NMR.Self-condensation or rearrangement productsLower the reaction temperature, use a less basic amine, or consider protecting the ketone functionality if it is not involved in the desired reaction.

Summary of Potential Side Reactions and Products

Side Reaction Type Reactants Potential Side Product(s) Conditions Favoring Side Reaction
IsomerizationThis compound4-chlorophenacyl isothiocyanateHigh temperatures, prolonged reaction times.
HydrolysisThis compound, Water4-chlorophenacyl alcohol, Thiocyanic acidPresence of water in the reaction mixture.
Ambident Nucleophilic Attack (during synthesis)4-chlorophenacyl halide, Thiocyanate salt4-chlorophenacyl isothiocyanateWhile S-attack is kinetically favored, reaction conditions can influence the N/S attack ratio.
Alternative CyclizationThis compound, Nucleophilee.g., 2-imino-1,3-oxathiolesDependent on the nature of the nucleophile and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole (Hantzsch Thiazole Synthesis)

Materials:

  • This compound (1 equivalent)

  • Thiourea (1.2 equivalents)

  • Ethanol (anhydrous)

Procedure:

  • Dissolve this compound in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add thiourea to the solution.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-(4-chlorophenyl)thiazole.

Visualizations

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 4CPT 4-Chlorophenacyl Thiocyanate Nucleophilic_Attack Nucleophilic Attack (S of Thiourea on CH2) 4CPT->Nucleophilic_Attack Thiourea Thiourea Thiourea->Nucleophilic_Attack Intramolecular_Cyclization Intramolecular Cyclization Nucleophilic_Attack->Intramolecular_Cyclization Intermediate Dehydration Dehydration Intramolecular_Cyclization->Dehydration Thiazole 2-Amino-4-(4-chlorophenyl)thiazole Dehydration->Thiazole

Caption: Hantzsch thiazole synthesis workflow.

Troubleshooting_Low_Yield Start Low Product Yield Check_Completeness Check Reaction Completeness (TLC) Start->Check_Completeness Incomplete Incomplete Check_Completeness->Incomplete Complete Complete Check_Completeness->Complete Action_Incomplete Increase Time/ Temperature Incomplete->Action_Incomplete Check_Hydrolysis Check for Hydrolysis (Anhydrous Conditions?) Complete->Check_Hydrolysis End Optimize Further Action_Incomplete->End Hydrolysis_Yes Yes Check_Hydrolysis->Hydrolysis_Yes Hydrolysis_No No Check_Hydrolysis->Hydrolysis_No Action_Hydrolysis Use Dry Solvents/ Inert Atmosphere Hydrolysis_Yes->Action_Hydrolysis Check_Isomerization Consider Isomerization (High Temp?) Hydrolysis_No->Check_Isomerization Action_Hydrolysis->End Isomerization_Yes Yes Check_Isomerization->Isomerization_Yes Check_Isomerization->End No Action_Isomerization Use Milder Conditions Isomerization_Yes->Action_Isomerization Action_Isomerization->End

Caption: Troubleshooting workflow for low yield.

References

Stability of 4-chlorophenacyl thiocyanate in acidic and basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-chlorophenacyl thiocyanate in acidic and basic media. The information is presented in a question-and-answer format to address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general stability concerns?

This compound is an organic compound containing an α-haloketone structure and a thiocyanate group. Both functional groups can be susceptible to degradation, particularly in aqueous solutions at non-neutral pH. The primary stability concerns are hydrolysis and rearrangement reactions.

Q2: What is the likely degradation pathway for this compound in acidic media?

In acidic media, the thiocyanate group is susceptible to hydrolysis. The reaction is generally initiated by the protonation of the nitrogen atom, followed by nucleophilic attack by water on the carbon atom of the thiocyanate group. This can lead to the formation of 4-chlorophenacyl thiol and cyanic acid, which can be further hydrolyzed. Additionally, the α-keto position can influence the reaction.

Q3: What degradation products should I expect in basic media?

Under basic conditions, this compound is expected to be significantly less stable. There are two primary competing reaction pathways:

  • Hydroxide-mediated hydrolysis: The hydroxide ion can act as a nucleophile, attacking the carbon of the thiocyanate group, leading to the formation of 4-chlorophenacyl alcohol and the thiocyanate anion.

  • Favorskii-type rearrangement: The α-hydrogen on the carbon adjacent to the carbonyl group is acidic and can be abstracted by a base.[1] This can lead to the formation of an enolate intermediate, which may undergo rearrangement or other subsequent reactions. Strong basic nucleophiles are known to promote the formation of α-haloenolate ions with α-haloketones.[2]

Q4: Can this compound isomerize?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of starting material in basic buffer (pH > 8) Base-catalyzed hydrolysis or rearrangement is occurring.Lower the pH of the medium if the experimental conditions allow. Alternatively, conduct the experiment at a lower temperature to decrease the rate of degradation.
Appearance of an unexpected peak in HPLC analysis, possibly with the same mass Isomerization to 4-chlorophenacyl isothiocyanate may have occurred.Acquire a reference standard for 4-chlorophenacyl isothiocyanate if possible. Use analytical techniques such as NMR or IR spectroscopy to confirm the structure of the new peak, looking for the characteristic N=C=S stretch of an isothiocyanate.
Poor recovery of compound from acidic solutions (pH < 4) Acid-catalyzed hydrolysis of the thiocyanate group.Increase the pH to a less acidic range (pH 4-6) if compatible with the experiment. Use aprotic solvents if the experimental design permits to minimize hydrolysis.
Formation of multiple degradation products A combination of hydrolysis, rearrangement, and potentially other side reactions.Simplify the reaction medium to isolate the primary cause of degradation. Analyze the degradation products using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to elucidate the degradation pathways.

Data Presentation

The following table summarizes hypothetical stability data for this compound under various pH conditions at 25°C over 24 hours. This data is for illustrative purposes to guide experimental design.

pH Buffer System % Degradation (24h) Major Degradation Products (Hypothetical)
2.00.1 M HCl15%4-chlorophenacyl thiol, Cyanic acid
4.0Acetate Buffer5%Minor hydrolysis products
7.0Phosphate Buffer<1%Stable
9.0Borate Buffer45%4-chlorophenacyl alcohol, Thiocyanate ion
12.00.01 M NaOH>90%Products of Favorskii rearrangement, 4-chlorophenacyl alcohol

Experimental Protocols

Protocol: General Stability Testing of this compound

  • Preparation of Buffer Solutions: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration of 10 µg/mL. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the stability.

  • Time Points: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C). Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis: Immediately quench any reaction by adding an equal volume of a suitable solvent (e.g., acetonitrile) and/or acid/base to neutralize the sample.

  • Quantification: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the concentration of this compound versus time for each pH condition to determine the degradation kinetics.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffer Solutions (pH 2, 4, 7, 9, 12) C Spike Stock into Buffers (Final Conc. 10 µg/mL) A->C B Prepare Stock Solution (1 mg/mL in ACN) B->C D Incubate at Constant Temp. (e.g., 25°C) C->D E Withdraw Aliquots (t = 0, 2, 4, 8, 12, 24h) D->E F Quench Reaction E->F G HPLC Analysis F->G H Determine Degradation Kinetics G->H

Caption: Workflow for assessing the pH stability of this compound.

Degradation_Pathways cluster_acidic Acidic Conditions (H+) cluster_basic Basic Conditions (OH-) cluster_neutral Neutral/Thermal Conditions Compound This compound Acid_Product 4-Chlorophenacyl Thiol + Cyanic Acid Compound->Acid_Product Hydrolysis Base_Product1 4-Chlorophenacyl Alcohol + Thiocyanate Ion Compound->Base_Product1 Hydrolysis Base_Product2 Favorskii Rearrangement Products Compound->Base_Product2 Enolate Formation Isomer 4-Chlorophenacyl Isothiocyanate Compound->Isomer Isomerization

Caption: Potential degradation and isomerization pathways for this compound.

References

Technical Support Center: Optimizing Thiocyanation of 4-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the thiocyanation of 4-chloroacetophenone.

Troubleshooting Guide

This guide addresses common issues encountered during the α-thiocyanation of 4-chloroacetophenone, providing potential causes and recommended solutions.

Issue 1: Low or No Conversion of 4-Chloroacetophenone

Potential CauseRecommended Solution
Insufficient Catalyst Activity For direct α-thiocyanation, ensure the catalyst (e.g., FeCl₃) is anhydrous and of high purity. Consider increasing the catalyst loading incrementally.
Low Reaction Temperature Gradually increase the reaction temperature in 5-10°C increments. Monitor for byproduct formation.
Poor Solubility of Reagents Select a solvent that dissolves both 4-chloroacetophenone and the thiocyanate salt (e.g., DMF, DMSO, or a mixed solvent system).
Deactivated Substrate 4-Chloroacetophenone is an electron-deficient ketone. Harsher reaction conditions or a more potent catalytic system may be required compared to electron-rich acetophenones.
Inappropriate Thiocyanate Salt Ammonium thiocyanate (NH₄SCN) and potassium thiocyanate (KSCN) are common choices. The choice of cation can influence solubility and reactivity; consider screening both.

Issue 2: Formation of Multiple Products (Poor Selectivity)

Potential CauseRecommended Solution
Ring Thiocyanation Although α-thiocyanation is generally favored for ketones, competitive electrophilic aromatic substitution on the chlorophenyl ring can occur under certain conditions. Use milder conditions and confirm the regioselectivity using analytical techniques like NMR.
Formation of Isothiocyanate Byproduct Isomerization of the thiocyanate product to the more thermodynamically stable isothiocyanate can occur, especially at elevated temperatures. Keep reaction temperatures as low as possible and minimize reaction times.[1]
Dithiocyanation Excess thiocyanating reagent or prolonged reaction times can lead to the formation of dithiocyanated products. Use a stoichiometric amount or a slight excess of the thiocyanating agent.

Issue 3: Difficulty in Product Isolation and Purification

Potential CauseRecommended Solution
Product Lability The α-thiocyanato ketone product may be unstable under certain workup conditions (e.g., high heat, strong acid/base). Use mild workup procedures and avoid excessive heating during solvent removal.
Co-elution with Starting Material If the product and starting material have similar polarities, optimize the solvent system for column chromatography to achieve better separation.
Oily Product If the product oils out instead of crystallizing, try trituration with a non-polar solvent (e.g., hexanes) or recrystallization from a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the α-thiocyanation of 4-chloroacetophenone?

A1: There are two main approaches for the synthesis of 2-thiocyanato-1-(4-chlorophenyl)ethanone:

  • Direct α-thiocyanation: This involves the direct reaction of 4-chloroacetophenone with a thiocyanating agent in the presence of a catalyst, such as iron(III) chloride.[2]

  • Two-step synthesis via an α-halo intermediate: This method first involves the α-halogenation (e.g., bromination) of 4-chloroacetophenone to form 2-bromo-1-(4-chlorophenyl)ethanone. This intermediate is then subjected to nucleophilic substitution with a thiocyanate salt (e.g., KSCN or NH₄SCN).

Q2: Which thiocyanating agent is better, ammonium thiocyanate or potassium thiocyanate?

A2: Both ammonium and potassium thiocyanate are effective. The choice may depend on the specific reaction conditions and solvent system due to differences in solubility. It is often recommended to perform small-scale trial reactions to determine the optimal choice for your specific protocol.

Q3: My reaction is sluggish. How can I improve the reaction rate?

A3: For direct thiocyanation, you can try increasing the catalyst loading or the reaction temperature. For the two-step method, ensure the quality of your α-bromo-4-chloroacetophenone intermediate. In nucleophilic substitution reactions, using a polar aprotic solvent like DMF or acetone can accelerate the rate.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method to monitor the consumption of the starting material (4-chloroacetophenone or its α-bromo derivative) and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used to track the reaction progress and identify potential byproducts.

Q5: What are the storage conditions for the product, 2-thiocyanato-1-(4-chlorophenyl)ethanone?

A5: The product should be stored in a cool, dry place, sealed in a container to protect it from moisture.

Experimental Protocols

Protocol 1: Direct α-Thiocyanation of 4-Chloroacetophenone using FeCl₃

This protocol is based on a general method for the α-thiocyanation of ketones mediated by iron(III) chloride.[2]

Materials:

  • 4-Chloroacetophenone

  • Ammonium thiocyanate (NH₄SCN)

  • Anhydrous iron(III) chloride (FeCl₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-chloroacetophenone (1 mmol) in methanol (10 mL), add ammonium thiocyanate (1.2 mmol).

  • Add anhydrous iron(III) chloride (1.2 mmol) to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction with water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Two-Step Synthesis via α-Bromination and Nucleophilic Substitution

Step 1: Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone

Materials:

  • 4-Chloroacetophenone

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (CCl₄)

Procedure:

  • In a round-bottom flask, dissolve 4-chloroacetophenone (1 mmol) in carbon tetrachloride (15 mL).

  • Add N-bromosuccinimide (1.1 mmol) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture and monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to obtain the crude 2-bromo-1-(4-chlorophenyl)ethanone, which can often be used in the next step without further purification.

Step 2: Synthesis of 2-Thiocyanato-1-(4-chlorophenyl)ethanone

Materials:

  • 2-Bromo-1-(4-chlorophenyl)ethanone

  • Potassium thiocyanate (KSCN)

  • Acetone

  • Water

Procedure:

  • Dissolve 2-bromo-1-(4-chlorophenyl)ethanone (1 mmol) in acetone (10 mL).

  • Add a solution of potassium thiocyanate (1.2 mmol) in a minimal amount of water.

  • Stir the mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, pour the mixture into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) if necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for α-Thiocyanation of Ketones

MethodSubstrateThiocyanating AgentCatalyst/ReagentSolventTemp. (°C)Yield (%)Reference
Direct ThiocyanationAcetophenoneNH₄SCNFeCl₃MeOHRTHigh[2]
Nucleophilic Substitution2-BromoacetophenoneKSCN-Acetone/H₂ORT-General Method
Direct C-H ThiocyanationAnilineNH₄SCN(NH₄)₂S₂O₈Ball-millingRT8-96[3]

Visualizations

experimental_workflow cluster_direct Direct α-Thiocyanation cluster_twostep Two-Step Synthesis start_direct 4-Chloroacetophenone reaction_direct Stir at RT start_direct->reaction_direct reagents_direct NH₄SCN, FeCl₃, MeOH reagents_direct->reaction_direct workup_direct Quench, Extract, Purify reaction_direct->workup_direct product_direct 2-Thiocyanato-1-(4-chlorophenyl)ethanone workup_direct->product_direct start_twostep 4-Chloroacetophenone reaction_step1 Reflux start_twostep->reaction_step1 reagents_step1 NBS, Initiator, CCl₄ reagents_step1->reaction_step1 intermediate 2-Bromo-1-(4-chlorophenyl)ethanone reaction_step1->intermediate reaction_step2 Stir at RT intermediate->reaction_step2 reagents_step2 KSCN, Acetone/H₂O reagents_step2->reaction_step2 workup_step2 Precipitate, Filter, Recrystallize reaction_step2->workup_step2 product_twostep 2-Thiocyanato-1-(4-chlorophenyl)ethanone workup_step2->product_twostep

Caption: Workflow for the synthesis of 2-thiocyanato-1-(4-chlorophenyl)ethanone.

troubleshooting_workflow start Low or No Product Formation check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp., Time, Solvent) start->check_conditions consider_alternative Consider Two-Step Pathway via α-Halogenation start->consider_alternative If direct method fails optimize_catalyst Optimize Catalyst Loading/Type check_reagents->optimize_catalyst increase_temp Increase Temperature Incrementally check_conditions->increase_temp change_solvent Screen Alternative Solvents check_conditions->change_solvent success Improved Yield optimize_catalyst->success increase_temp->success change_solvent->success consider_alternative->success

Caption: Troubleshooting logic for low-yield thiocyanation reactions.

References

Technical Support Center: Purification of 4-Chlorophenacyl Thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-chlorophenacyl thiocyanate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound are recrystallization and column chromatography. The choice between these methods often depends on the scale of the purification and the nature of the impurities.

Q2: What are the major challenges in purifying this compound?

A2: The most significant challenge is the potential for isomerization of the thiocyanate (-SCN) group to the more thermodynamically stable isothiocyanate (-NCS) group. This isomerization can be induced by heat and acidic conditions. Therefore, purification protocols must be carefully designed to minimize exposure to these conditions.

Q3: What are the likely impurities in a crude sample of this compound?

A3: Common impurities may include unreacted starting materials such as 4-chloro-α-bromoacetophenone and the thiocyanate salt (e.g., potassium or ammonium thiocyanate), the 4-chlorophenacyl isothiocyanate isomer, and potentially polymeric byproducts.

Q4: How can I tell if my purified product is contaminated with the isothiocyanate isomer?

A4: Spectroscopic methods are key for identifying the isothiocyanate impurity. In Infrared (IR) spectroscopy, the isothiocyanate group typically shows a strong, broad absorption band around 2140-2080 cm⁻¹, while the thiocyanate group has a sharp, weaker band around 2175-2140 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to distinguish between the two isomers based on the chemical shifts of the protons adjacent to the functional group.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Oiling out instead of crystallizing The solvent is too nonpolar, or the solution is supersaturated.Add a small amount of a more polar co-solvent. Try cooling the solution more slowly. Scratch the inside of the flask with a glass rod to induce crystallization.
Low recovery of purified product The compound is too soluble in the chosen solvent, even at low temperatures.Choose a solvent in which the compound has lower solubility at room temperature. Use a solvent/anti-solvent system. Ensure the minimum amount of hot solvent is used for dissolution.
Product is still impure after recrystallization The chosen solvent does not effectively discriminate between the product and the impurity.Perform a second recrystallization with a different solvent system. Consider pre-treating the crude material (e.g., with an aqueous wash) to remove certain impurities before recrystallization.
Product discoloration Presence of colored impurities or degradation of the product.Add a small amount of activated charcoal to the hot solution before filtering to remove colored impurities. Ensure the heating temperature is not excessively high to prevent decomposition.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of product and impurities The eluent system is not optimized.Use Thin Layer Chromatography (TLC) to screen for an optimal eluent system that provides good separation (Rf value of the product around 0.3-0.4). A gradient elution may be necessary.
Isomerization on the column The silica gel is too acidic, leading to isomerization of the thiocyanate.Use neutral or deactivated silica gel. Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent system. Minimize the time the compound spends on the column by running the chromatography as quickly as possible with good separation.
Product tailing on the column The compound is interacting too strongly with the stationary phase.Add a small amount of a more polar solvent to the eluent. If the compound is acidic or basic, adding a modifier (e.g., acetic acid or triethylamine) can improve peak shape.
Low yield after chromatography The product is irreversibly adsorbed onto the silica gel or is spread across too many fractions.Ensure the crude material is fully dissolved and properly loaded onto the column. Collect smaller fractions and analyze them carefully by TLC to avoid discarding fractions containing the product.

Data Presentation

The following table summarizes a purification method for a closely related compound, phenacyl thiocyanate, which can be adapted for this compound.

Compound Purification Method Solvent/Eluent System Reported Purity Citation
Phenacyl thiocyanateColumn ChromatographyEthyl acetate-hexane (gradient)99%[1]

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexane). A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

General Column Chromatography Protocol
  • Eluent Selection: Use TLC to determine a suitable eluent system. A mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is common. For phenacyl thiocyanate, an ethyl acetate/hexane system was effective.[1]

  • Column Packing: Prepare a slurry of neutral silica gel in the initial, least polar eluent mixture and pour it into the chromatography column. Allow the silica to settle, ensuring a flat, undisturbed surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor the separation by TLC.

  • Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator at a low temperature (ideally below 40°C) to prevent isomerization.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Crude 4-Chlorophenacyl Thiocyanate check_purity Assess Purity (TLC, NMR, IR) start->check_purity is_pure Product is Pure check_purity->is_pure Pure not_pure Product is Impure check_purity->not_pure Impure choose_method Choose Purification Method not_pure->choose_method recrystallization Recrystallization choose_method->recrystallization Small Scale/ Crystalline Solid column_chromatography Column Chromatography choose_method->column_chromatography Large Scale/ Oily Impurities recryst_outcome Assess Recrystallization Outcome recrystallization->recryst_outcome chrom_outcome Assess Chromatography Outcome column_chromatography->chrom_outcome successful_recryst Successful Purification recryst_outcome->successful_recryst Success oiling_out Oiling Out recryst_outcome->oiling_out Failure low_recryst_yield Low Yield recryst_outcome->low_recryst_yield Failure still_impure_recryst Still Impure recryst_outcome->still_impure_recryst Failure successful_chrom Successful Purification chrom_outcome->successful_chrom Success isomerization Isomerization Detected chrom_outcome->isomerization Failure poor_separation Poor Separation chrom_outcome->poor_separation Failure low_chrom_yield Low Yield chrom_outcome->low_chrom_yield Failure troubleshoot_oiling Adjust Solvent/ Cooling Rate oiling_out->troubleshoot_oiling troubleshoot_low_recryst_yield Re-evaluate Solvent low_recryst_yield->troubleshoot_low_recryst_yield troubleshoot_still_impure_recryst Try Different Solvent/ Repeat still_impure_recryst->troubleshoot_still_impure_recryst troubleshoot_isomerization Use Neutral Silica/ Add Base to Eluent isomerization->troubleshoot_isomerization troubleshoot_poor_separation Optimize Eluent (TLC) poor_separation->troubleshoot_poor_separation troubleshoot_low_chrom_yield Check Loading/ Fraction Collection low_chrom_yield->troubleshoot_low_chrom_yield troubleshoot_oiling->recrystallization troubleshoot_low_recryst_yield->recrystallization troubleshoot_still_impure_recryst->recrystallization troubleshoot_isomerization->column_chromatography troubleshoot_poor_separation->column_chromatography troubleshoot_low_chrom_yield->column_chromatography

References

Technical Support Center: Thiocyanation of Aromatic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the thiocyanation of aromatic ketones. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you overcome common challenges and optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the α-thiocyanation of aromatic ketones.

Issue 1: Low or No Product Yield

Q: My α-thiocyanation reaction of an aromatic ketone is resulting in a low yield or no desired product. What are the potential causes and how can I improve the outcome?

A: Low yields in the α-thiocyanation of aromatic ketones can arise from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Ensure the aromatic ketone and thiocyanating agent are of high purity, as impurities can lead to side reactions or inhibit the catalyst.

    • Activity of Thiocyanating Agent: The choice and handling of the thiocyanating agent are critical. For methods generating the electrophile in situ (e.g., using ammonium thiocyanate with an oxidant), confirm the oxidant is active. Reagents like N-bromosuccinimide (NBS) should be fresh.

    • Stoichiometry: The molar ratio of reactants is crucial. An excess of the thiocyanating agent is often used to drive the reaction to completion. However, too large an excess can lead to side product formation. Optimization of the stoichiometry is recommended.

  • Reaction Conditions:

    • Temperature: Temperature control is vital. While some methods operate at room temperature, others may require cooling to suppress side reactions. For instance, higher temperatures can sometimes lead to the formation of a yellow thiocyanogen polymer, which can contaminate the product and reduce the yield.

    • Solvent: The solvent can significantly influence the reaction's success. Acetonitrile is a commonly used solvent that has proven effective in many thiocyanation reactions.[1] The solubility of the reagents and the stability of intermediates are key factors in solvent selection.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged reaction times may lead to the formation of degradation products.

  • Substrate Reactivity:

    • Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of the substituents on the aromatic ring plays a significant role. Aromatic ketones with electron-donating groups are generally more reactive towards electrophilic thiocyanation. Conversely, strong electron-withdrawing groups on the aromatic ring can deactivate the substrate, making the reaction sluggish or preventing it altogether under standard conditions.[2] For such deactivated substrates, harsher reaction conditions or a more potent catalytic system may be necessary.

A logical workflow for troubleshooting low yield is presented below:

LowYieldTroubleshooting start Low or No Yield reagent_check Check Reagent Quality & Stoichiometry start->reagent_check condition_check Review Reaction Conditions reagent_check->condition_check Reagents OK reagent_purity Impure Starting Materials? reagent_check->reagent_purity substrate_check Assess Substrate Reactivity condition_check->substrate_check Conditions OK temperature Incorrect Temperature? condition_check->temperature solution Improved Yield substrate_check->solution Substrate suitable deactivated_ring Strongly Deactivated Ring? substrate_check->deactivated_ring reagent_activity Inactive Thiocyanating Agent? reagent_purity->reagent_activity No purify_reagents Purify/Use Fresh Reagents reagent_purity->purify_reagents Yes stoichiometry Suboptimal Stoichiometry? reagent_activity->stoichiometry No reagent_activity->purify_reagents Yes stoichiometry->condition_check No optimize_ratio Optimize Molar Ratios stoichiometry->optimize_ratio Yes purify_reagents->condition_check optimize_ratio->condition_check solvent Inappropriate Solvent? temperature->solvent No optimize_temp Optimize Temperature temperature->optimize_temp Yes time Incorrect Reaction Time? solvent->time No optimize_solvent Screen Solvents solvent->optimize_solvent Yes time->substrate_check No monitor_reaction Monitor by TLC time->monitor_reaction Yes optimize_temp->substrate_check optimize_solvent->substrate_check monitor_reaction->substrate_check deactivated_ring->solution No harsher_conditions Use Harsher Conditions/Potent Catalyst deactivated_ring->harsher_conditions Yes harsher_conditions->solution

Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Side Products

Q: My reaction is producing significant amounts of side products. What are the common side products and how can I minimize their formation?

A: The formation of side products in the α-thiocyanation of aromatic ketones can be a significant issue. Common side products include di-thiocyanated products, isothiocyanates, and products from reaction with the solvent.

  • Di-thiocyanation: Over-reaction can lead to the introduction of a second thiocyanate group, particularly if there are multiple activated positions. To minimize this, carefully control the stoichiometry of the thiocyanating agent and monitor the reaction closely by TLC.

  • Isothiocyanate Formation: Rearrangement of the thiocyanate product to the isothiocyanate isomer can occur, sometimes facilitated by heat. Lowering the reaction temperature can often suppress this side reaction.

  • Solvent Participation: In some cases, the solvent can participate in the reaction. Choosing an inert solvent is crucial for a clean reaction.

Issue 3: Poor Regioselectivity

Q: The thiocyanation of my substituted aromatic ketone is not selective, leading to a mixture of isomers. How can I improve the regioselectivity?

A: Regioselectivity in the thiocyanation of aromatic ketones is primarily governed by the electronic and steric effects of the substituents on the aromatic ring. The acetyl group is a deactivating, meta-directing group for electrophilic aromatic substitution on the ring itself. However, for α-thiocyanation, the reaction occurs on the carbon adjacent to the carbonyl group.

For substitution on the aromatic ring, the directing effects of other substituents will determine the position of thiocyanation. Activating groups (e.g., -OH, -OR, -NH2) are ortho, para-directors, while deactivating groups (e.g., -NO2, -CN) are meta-directors.[3][4] Steric hindrance can also play a significant role, with substitution often favoring the less sterically hindered position. The choice of catalyst and reaction conditions can also influence regioselectivity.

Data Presentation

The following tables summarize quantitative data for the α-thiocyanation of various aromatic ketones under different experimental conditions.

Table 1: FeCl₃-Catalyzed α-Thiocyanation of Aromatic Ketones

EntryAromatic KetoneThiocyanating AgentSolventTime (h)Yield (%)
1AcetophenoneNH₄SCNDioxane392
24-MethylacetophenoneNH₄SCNDioxane394
34-MethoxyacetophenoneNH₄SCNDioxane3.595
44-ChloroacetophenoneNH₄SCNDioxane490
54-NitroacetophenoneNH₄SCNDioxane585

Table 2: Visible-Light-Mediated α-Thiocyanation of Carbonyl Compounds

EntrySubstrateThiocyanating AgentPhotocatalystSolventTime (h)Yield (%)
1AcetophenoneNH₄SCNEosin YCH₃CN1288
2PropiophenoneNH₄SCNEosin YCH₃CN1285
31-IndanoneNH₄SCNEosin YCH₃CN1292
4β-Keto esterNH₄SCNNoneCH₃CN2495
5β-Keto amideNH₄SCNNoneCH₃CN2493

Experimental Protocols

Below are detailed methodologies for key experiments in the α-thiocyanation of aromatic ketones.

Protocol 1: FeCl₃-Catalyzed α-Thiocyanation of Aromatic Ketones

This protocol describes a simple and efficient method for the α-thiocyanation of ketones using inexpensive and readily available iron(III) chloride as a catalyst.

  • Materials:

    • Aromatic ketone (1 mmol)

    • Ammonium thiocyanate (NH₄SCN) (1.2 mmol)

    • Anhydrous Iron(III) chloride (FeCl₃) (10 mol%)

    • Dioxane (5 mL)

  • Procedure:

    • To a stirred solution of the aromatic ketone (1 mmol) and ammonium thiocyanate (1.2 mmol) in dioxane (5 mL), add anhydrous FeCl₃ (10 mol%).

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water (20 mL) and extract with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the desired α-thiocyanato ketone.

Protocol 2: Visible-Light-Mediated Aerobic α-Thiocyanation of Carbonyl Compounds

This protocol outlines an environmentally friendly method for the α-thiocyanation of carbonyl compounds using visible light and air as the oxidant, without the need for a photocatalyst in some cases.

  • Materials:

    • Carbonyl compound (0.5 mmol)

    • Ammonium thiocyanate (NH₄SCN) (1.0 mmol)

    • Acetonitrile (CH₃CN) (2 mL)

    • Visible light source (e.g., 23W compact fluorescent lamp)

  • Procedure:

    • In a reaction vessel, combine the carbonyl compound (0.5 mmol) and ammonium thiocyanate (1.0 mmol) in acetonitrile (2 mL).

    • Stir the mixture at room temperature under an air atmosphere.

    • Irradiate the reaction mixture with a visible light source.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the α-thiocyanato carbonyl compound.

Mandatory Visualization

Experimental Workflow for α-Thiocyanation of Aromatic Ketones

The following diagram illustrates a general experimental workflow for the α-thiocyanation of an aromatic ketone.

ExperimentalWorkflow start Start reagents Combine Aromatic Ketone, Thiocyanating Agent, & Catalyst in Solvent start->reagents reaction Stir at Appropriate Temperature reagents->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

A general experimental workflow for α-thiocyanation.

References

Technical Support Center: Decomposition Pathways of Phenacyl Thiocyanates Under Thermal Stress

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the thermal decomposition of phenacyl thiocyanates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary thermal decomposition pathway for phenacyl thiocyanates?

A1: The principal thermal decomposition pathway for phenacyl thiocyanates is the isomerization to their more thermodynamically stable isothiocyanate counterparts. This rearrangement involves the migration of the phenacyl group from the sulfur atom to the nitrogen atom of the thiocyanate moiety.[1] This is a common characteristic for organic thiocyanates, particularly for those with allylic or benzylic structures that can stabilize the transition state.[1]

Q2: What factors influence the rate of isomerization of phenacyl thiocyanates to phenacyl isothiocyanates?

A2: Several factors can influence the rate of isomerization:

  • Temperature: Higher temperatures significantly accelerate the rate of isomerization.[1] Many organic thiocyanates are unstable when heated, and prolonged exposure to temperatures above 50°C can induce this rearrangement.[1]

  • Structure of the Phenacyl Group: The nature of the substituents on the phenyl ring of the phenacyl group can affect the rate of isomerization. Electron-donating groups may stabilize the transition state, potentially increasing the rate, while electron-withdrawing groups might have the opposite effect.

  • Solvent Polarity: For isomerizations that proceed through an ionic transition state, the polarity of the solvent can play a role. An increase in solvent polarity may hasten the reaction for certain thiocyanates.[1]

  • Catalysts: While not always required for thermal isomerization, the presence of Lewis acids or certain metal salts can catalyze the rearrangement.[1]

Q3: Are there any significant side products observed during the thermal decomposition of phenacyl thiocyanates?

A3: While isomerization to the corresponding isothiocyanate is the major pathway, other decomposition products may form, especially at higher temperatures. For other types of organic thiocyanates, thermal degradation can lead to the formation of sulfides, disulfides, and other sulfur-containing compounds. However, specific side products for the thermolysis of phenacyl thiocyanates are not extensively documented in the available literature.

Q4: How can I monitor the thermal decomposition and isomerization of phenacyl thiocyanates?

A4: Several analytical techniques are suitable for monitoring the progress of the thermal decomposition:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating and quantifying the phenacyl thiocyanate reactant and the phenacyl isothiocyanate product.

  • Gas Chromatography (GC): For volatile derivatives, GC coupled with a mass spectrometer (GC-MS) can be used. However, caution is advised as the high temperatures in the GC inlet could potentially induce further isomerization, leading to inaccurate quantification.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can effectively distinguish between the thiocyanate and isothiocyanate isomers due to the different chemical environments of the protons and carbons near the functional group.

  • Infrared (IR) Spectroscopy: The C-N stretching vibration occurs at different frequencies for thiocyanates and isothiocyanates, allowing for qualitative and potentially quantitative analysis.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable decomposition or isomerization at expected temperatures. The decomposition temperature of the specific phenacyl thiocyanate derivative is higher than anticipated.Gradually increase the temperature in small increments (e.g., 5-10°C) and continue monitoring the reaction. Consider performing a preliminary thermal analysis using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to determine the onset of decomposition.
Rapid, uncontrolled decomposition. The reaction temperature is too high, leading to exothermic decomposition and the formation of multiple byproducts.Reduce the reaction temperature. If the reaction is highly exothermic, consider using a solvent with a lower boiling point to control the temperature through reflux. Diluting the sample may also help to moderate the reaction rate.
Formation of unexpected side products. The decomposition temperature is excessively high, leading to fragmentation of the molecule. The presence of impurities (e.g., acid or base residues from synthesis) may be catalyzing side reactions.Optimize the reaction temperature to favor isomerization over fragmentation. Ensure the starting phenacyl thiocyanate is of high purity. Purification by recrystallization or column chromatography may be necessary.
Inconsistent results between experiments. Variations in heating rate, sample size, or atmospheric conditions.Use a programmable heating block or oil bath for precise temperature control. Ensure consistent sample sizes and a controlled atmosphere (e.g., inert gas like nitrogen or argon) for all experiments.
Difficulty in quantifying the extent of isomerization. Co-elution of thiocyanate and isothiocyanate isomers in chromatography. Overlapping signals in spectroscopic methods.Optimize the chromatographic method (e.g., change the mobile phase composition, column type, or temperature program). For NMR, consider using a higher field strength instrument or 2D NMR techniques to resolve overlapping signals.

Experimental Protocols

While specific quantitative data for the thermal decomposition of phenacyl thiocyanates is limited in the literature, the following general protocols for studying thermal isomerization can be adapted.

Protocol 1: Isothermal Kinetic Study using HPLC

Objective: To determine the rate of isomerization of a phenacyl thiocyanate to its corresponding isothiocyanate at a constant temperature.

Materials:

  • Phenacyl thiocyanate sample

  • High-purity solvent (e.g., acetonitrile, toluene)

  • Heating block or oil bath with precise temperature control

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Volumetric flasks and syringes

Procedure:

  • Prepare a stock solution of the phenacyl thiocyanate in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Preheat the heating block or oil bath to the desired reaction temperature.

  • Transfer a known volume of the stock solution to a reaction vial, seal it, and place it in the heating apparatus to start the reaction (t=0).

  • At regular time intervals, withdraw a small aliquot of the reaction mixture and immediately quench the reaction by diluting it in a cold solvent.

  • Analyze the quenched samples by HPLC to determine the concentrations of the remaining phenacyl thiocyanate and the formed phenacyl isothiocyanate.

  • Plot the concentration of the reactant versus time and use appropriate kinetic models to determine the rate constant.

Protocol 2: Determination of Decomposition Onset by Thermal Analysis

Objective: To determine the temperature at which the thermal decomposition of phenacyl thiocyanate begins.

Materials:

  • Phenacyl thiocyanate sample

  • Differential Scanning Calorimeter (DSC) or Thermogravimetric Analyzer (TGA)

  • Sample pans (e.g., aluminum)

Procedure (DSC):

  • Accurately weigh a small amount of the phenacyl thiocyanate sample (typically 1-5 mg) into a DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the heat flow as a function of temperature. The onset of an exothermic or endothermic peak after the melting point can indicate the start of decomposition.

Procedure (TGA):

  • Accurately weigh a small amount of the phenacyl thiocyanate sample (typically 5-10 mg) into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere.

  • Record the sample weight as a function of temperature. The temperature at which significant weight loss begins corresponds to the onset of decomposition.

Data Presentation

Table 1: Hypothetical Kinetic Data for the Isomerization of Phenacyl Thiocyanate at 100°C

Time (minutes)[Phenacyl Thiocyanate] (M)[Phenacyl Isothiocyanate] (M)
00.1000.000
100.0850.015
200.0720.028
300.0610.039
600.0370.063
900.0220.078
1200.0130.087

Table 2: Influence of Temperature on the Rate Constant of Isomerization (Hypothetical Data)

Temperature (°C)Rate Constant (k) (s⁻¹)
801.5 x 10⁻⁵
904.2 x 10⁻⁵
1001.1 x 10⁻⁴
1102.8 x 10⁻⁴

Visualizations

Decomposition_Pathway PT Phenacyl Thiocyanate (R-SCN) TS Transition State PT->TS Heat (Δ) SP Side Products (e.g., sulfides, disulfides) PT->SP Higher Temp. (Minor Pathway) PI Phenacyl Isothiocyanate (R-NCS) (Thermodynamically More Stable) TS->PI Isomerization (Major Pathway)

Caption: Primary thermal decomposition pathway of phenacyl thiocyanates.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Thermal Stress Experiment cluster_analysis Analysis cluster_data Data Processing Prep Prepare Phenacyl Thiocyanate Solution Heat Isothermal Heating (e.g., 100°C) Prep->Heat Sample Aliquots taken at regular intervals Heat->Sample HPLC HPLC Analysis Sample->HPLC Quant Quantify Reactant and Product HPLC->Quant Kinetics Kinetic Analysis (Determine Rate Constant) Quant->Kinetics

References

Managing the formation of by-products in reactions with 4-chlorophenacyl thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4-chlorophenacyl thiocyanate, particularly in the synthesis of thiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in synthesis?

This compound is primarily used as an α-haloketone equivalent in the Hantzsch thiazole synthesis. It reacts with compounds containing a thioamide functional group, such as thiourea, to yield substituted thiazoles. The most common reaction is its condensation with thiourea to form 2-amino-4-(4-chlorophenyl)thiazole, a valuable scaffold in medicinal chemistry.[1][2]

Q2: What is the fundamental mechanism of the Hantzsch thiazole synthesis?

The reaction proceeds via a multi-step mechanism. It begins with a nucleophilic attack from the sulfur atom of the thioamide onto the α-carbon of the this compound (an SN2 reaction). This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step involves the dehydration of the resulting hydroxythiazoline intermediate to form the stable, aromatic thiazole ring.[3]

Q3: How can I monitor the progress of the reaction?

The most effective method for monitoring the reaction is Thin-Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. The reaction is considered complete when the spot corresponding to the this compound has disappeared.[1]

Q4: What are the most common solvents used for this reaction?

Alcohols such as ethanol and methanol are the most frequently used solvents for the Hantzsch synthesis involving this compound and its analogs.[1][2][4] These solvents are effective at dissolving both the α-haloketone equivalent and thiourea, facilitating the reaction. In some cases, greener solvents like water or solvent-free conditions under microwave irradiation have also been explored.[5]

Troubleshooting Guide: By-product Formation

This section addresses specific issues related to by-product formation and offers solutions to improve reaction outcomes.

Problem: My TLC analysis shows multiple spots, indicating a mixture of products.

This is a common issue that can arise from several side reactions. Identifying the potential by-products is the first step toward mitigating their formation.

G Reactants This compound + Thiourea Main_Product Desired Product: 2-Amino-4-(4-chlorophenyl)thiazole Reactants->Main_Product Main Reaction (Hantzsch Synthesis) Side_Reaction_1 Hydrolysis Reactants->Side_Reaction_1 Side_Reaction_2 Self-Condensation Reactants->Side_Reaction_2 Side_Reaction_3 Isomer Formation (with N-substituted thiourea) Reactants->Side_Reaction_3 Byproduct_1 By-product: 4-chlorophenacyl alcohol Side_Reaction_1->Byproduct_1 Presence of Water Byproduct_2 By-product: Dimerized/Polymeric Impurities Side_Reaction_2->Byproduct_2 High Temperature Byproduct_3 By-product: 3-substituted 2-imino-dihydrothiazole Side_Reaction_3->Byproduct_3 Acidic Conditions

Diagram 1: Main reaction pathway and potential side reactions.
  • Possible Cause 1: Isomer Formation

    • Explanation: When using N-substituted thioureas instead of thiourea itself, the reaction can yield two different isomers: the 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole.

    • Solution: The regioselectivity of this reaction is highly dependent on the pH. Neutral or basic conditions strongly favor the formation of the desired 2-aminothiazole derivative. Acidic conditions, however, can significantly increase the proportion of the 2-imino isomer.[6] Therefore, ensure the reaction medium is not acidic, or add a non-nucleophilic base if necessary.

  • Possible Cause 2: Hydrolysis of Starting Material

    • Explanation: this compound can be susceptible to hydrolysis, especially when heated in the presence of water, leading to the formation of 4-chlorophenacyl alcohol. This consumes the starting material and reduces the overall yield.

    • Solution: Use anhydrous (dry) solvents for the reaction. Ensure all glassware is thoroughly dried before use to minimize the presence of water.

  • Possible Cause 3: Self-Condensation/Degradation

    • Explanation: α-haloketones and their equivalents can undergo self-condensation or degradation, particularly at high temperatures, leading to tarry or polymeric by-products that are difficult to remove.

    • Solution: Maintain careful temperature control. Avoid excessive heating or prolonged reaction times. A gentle reflux is often sufficient.[3] Adding the this compound solution dropwise to the heated thiourea solution can also help minimize self-condensation by keeping its instantaneous concentration low.

Problem: The final product yield is consistently low.

Low yields can be attributed to incomplete reactions, product degradation, or losses during workup and purification.

G start Problem: Low Product Yield q1 Check TLC: Is there unreacted starting material? start->q1 a1_yes Reaction is incomplete. q1->a1_yes Yes q2 Check TLC: Are there multiple by-product spots? q1->q2 No s1 Solution: - Increase reaction time. - Gently increase temperature. - Check stoichiometry (use slight  excess of thiourea). a1_yes->s1 a2_yes Side reactions are dominant. q2->a2_yes Yes q3 Is the crude product lost during workup? q2->q3 No s2 Solution: - Lower reaction temperature. - Use anhydrous solvent. - Control pH (ensure neutral  conditions). a2_yes->s2 a3_yes Mechanical/Solubility Losses q3->a3_yes Yes s3 Solution: - Ensure complete precipitation  by pouring into ice-cold water. - Wash crude solid with copious  cold water to remove impurities. - Choose recrystallization solvent  carefully to maximize recovery. a3_yes->s3

Diagram 2: Troubleshooting logic for low reaction yields.

Problem: The crude product is impure and difficult to purify.

  • Explanation: The primary impurity after the initial workup is often unreacted thiourea, which is water-soluble. Other organic by-products may co-precipitate with the desired product.

  • Solution:

    • Aqueous Wash: After precipitating the crude product in ice-cold water, wash the collected solid thoroughly with a large volume of cold deionized water. This step is crucial for removing unreacted thiourea and other water-soluble salts.[1]

    • Recrystallization: This is the most effective method for purifying the crude product. Ethanol or an ethanol/water mixture is commonly reported as a suitable solvent system.[1][2] The process involves dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly, which causes the pure product to crystallize while impurities remain in the solution.

Comparative Data on Reaction Conditions

The yield of 2-aminothiazole derivatives can be influenced by the chosen methodology. Below is a summary of conditions reported for similar Hantzsch syntheses.

MethodReactantsSolventConditionsTimeYieldReference
Conventional Heatingα-bromo-4-chloroacetophenone, ThioureaEthanolReflux (70 °C)1 hour95%[2][4]
Conventional Heating2-Chloro-1-(2,4,5-trichlorophenyl)ethanone, ThioureaEthanolReflux-High[1]
Microwave Irradiationα-haloketone, ThioureaEthanolMicrowave20-25 min75-87%[5]
Ultrasound Irradiationα-haloketone, ThioureaWater, Fe(SD)₃60 °C15-17 min72-87%[5]

Key Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

This protocol is a generalized procedure based on established methods.[1][4]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thiourea (1.2 mmol) in absolute ethanol (10-15 mL).

  • Addition: To this solution, add this compound (1.0 mmol) or its corresponding α-haloketone, α-bromo-4-chloroacetophenone.

  • Reaction: Heat the mixture to a gentle reflux (approximately 70-80°C) with continuous stirring. Monitor the reaction's progress using TLC. The reaction is typically complete within 1-3 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 50-100 mL of ice-cold water, stirring vigorously. A precipitate of the crude product will form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the collected solid thoroughly with several portions of cold deionized water to remove any unreacted thiourea.

  • Drying: Allow the product to air-dry or dry it in a desiccator.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place the crude, dry product into a clean Erlenmeyer flask.

  • Dissolution: Add a small amount of a suitable solvent (e.g., ethanol) and heat the mixture gently (on a hot plate) while stirring or swirling until the solid dissolves completely. Add the minimum amount of hot solvent required for full dissolution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Dry the purified crystals to obtain the final product. Check the purity by measuring the melting point and comparing it to the literature value (169-171 °C).[4]

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification Phase r1 1. Dissolve Thiourea in Ethanol r2 2. Add 4-Chlorophenacyl Thiocyanate r1->r2 r3 3. Heat to Reflux (1-3 hours) r2->r3 r4 4. Monitor by TLC r3->r4 w1 5. Cool to Room Temp. r4->w1 w2 6. Pour into Ice Water to Precipitate w1->w2 w3 7. Filter Crude Solid w2->w3 w4 8. Wash with Cold Water w3->w4 p1 9. Recrystallize from Hot Ethanol w4->p1 p2 10. Cool to Form Crystals p1->p2 p3 11. Filter Pure Product p2->p3 p4 12. Dry Final Product p3->p4 end Pure Product

Diagram 3: A standard experimental workflow for synthesis and purification.

References

Technical Support Center: In-situ Generation and Reaction of 4-Chlorophenacyl Thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the in-situ generation and reaction of 4-chlorophenacyl thiocyanate.

Frequently Asked Questions (FAQs)

Q1: What is the "in-situ generation" of this compound?

A1: In-situ generation refers to the process where this compound is synthesized directly within the reaction mixture and immediately consumed in a subsequent reaction step without being isolated. This is typically achieved by reacting an α-haloketone, such as 2-bromo-4'-chloroacetophenone or 2-chloro-1-(4-chlorophenyl)ethanone, with a thiocyanate salt like potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN).[1][2]

Q2: What is the primary application of in-situ generated this compound?

A2: The most common application is in the Hantzsch thiazole synthesis.[3][4] In this reaction, the in-situ generated this compound acts as a key intermediate that reacts with a thioamide (e.g., thiourea) to form a substituted thiazole ring.[5][6] The resulting 2-amino-4-(4-chlorophenyl)thiazole scaffold is a privileged structure in medicinal chemistry, found in compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8]

Q3: Why is the in-situ approach often preferred over using isolated this compound?

A3: The in-situ approach is favored for several reasons. Phenacyl thiocyanates can be unstable and difficult to purify.[9] They are also sensitive to moisture and can isomerize to the more stable isothiocyanate, especially in the presence of excess thiocyanate ions or heat.[1][10] Generating it in-situ minimizes handling, avoids degradation during purification and storage, and can lead to a more efficient overall synthesis.

Q4: What are the typical starting materials for this reaction?

A4: The key starting materials are:

  • An α-haloketone: 2-bromo-4'-chloroacetophenone or 2-chloro-1-(4-chlorophenyl)ethanone.

  • A thiocyanate salt: Potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN).

  • A thioamide: Often thiourea, to produce 2-aminothiazole derivatives.[7][11]

  • A solvent: Protic solvents like ethanol, methanol, or 1-butanol are commonly used.[5][12]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of thiazole derivatives via in-situ generated this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.[13] 2. Poor Reactant Quality: Impurities in the α-haloketone or thioamide can cause side reactions. The presence of water can also be detrimental.[12] 3. Incorrect Stoichiometry: An improper reactant ratio can limit the yield.[13] 4. Degradation: Excessive heat may lead to the decomposition of reactants, intermediates, or the final product.[13]1. Monitor reaction progress using Thin Layer Chromatography (TLC). Incrementally increase reaction time or temperature. Consider microwave-assisted synthesis for faster reaction times and potentially higher yields.[12][14] 2. Ensure the purity of starting materials. Recrystallize or distill if necessary. Use anhydrous solvents to minimize water content.[12] 3. Use a slight excess (1.1-1.5 equivalents) of the thioamide to ensure the complete conversion of the α-haloketone intermediate.[6][13] 4. Optimize the reaction temperature. Conventional heating often requires reflux, while microwave synthesis may be performed between 90-130°C.[12]
Formation of Multiple Side Products 1. Isomerization: The intermediate this compound can isomerize to 4-chlorophenacyl isothiocyanate (R-NCS), which can lead to different products.[1][10] 2. Polymerization: The electrophile, thiocyanogen ((SCN)₂), which can form under certain oxidative conditions, may polymerize.[10] 3. Over-reaction: Highly activated starting materials might undergo multiple substitutions or side reactions.1. Maintain careful control of reaction temperature, as higher temperatures can promote isomerization. Avoid a large excess of the thiocyanate salt.[9][10] 2. Maintain a low reaction temperature (e.g., 0 °C to room temperature) if polymerization is suspected, although this is less common in Hantzsch synthesis.[10] 3. Use stoichiometric amounts of reactants and monitor the reaction closely with TLC to stop it upon completion.
Difficulty in Product Purification 1. Unreacted Starting Materials: Incomplete conversion leaves starting materials in the crude product. 2. Presence of Side Products: By-products from side reactions co-elute or co-crystallize with the desired product. 3. Insoluble Impurities: Formation of polymeric materials or insoluble salts.1. Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. 2. Purify the crude product by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[7] If recrystallization is ineffective, column chromatography may be necessary. 3. After the reaction, pour the mixture into cold water to precipitate the crude product and wash thoroughly to remove water-soluble impurities and salts.[7]

Experimental Protocols

Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

This protocol is a representative example of the Hantzsch thiazole synthesis utilizing the in-situ generation of this compound from its corresponding α-haloketone.

Materials:

  • 2-Chloro-1-(4-chlorophenyl)ethanone (1.0 mmol)

  • Thiourea (1.2 mmol)

  • Absolute Ethanol (15-20 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Ice-cold deionized water

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chloro-1-(4-chlorophenyl)ethanone (1.0 mmol) in absolute ethanol (15-20 mL).[7]

  • Add thiourea (1.2 mmol) to the solution.[7]

  • Heat the reaction mixture to reflux with constant stirring. The optimal temperature is typically the boiling point of the solvent (for ethanol, ~78°C).

  • Maintain the reflux for 2-4 hours. Monitor the progress of the reaction by TLC (Thin Layer Chromatography).[12]

  • Once the reaction is complete (indicated by the disappearance of the starting materials on the TLC plate), remove the flask from the heat and allow the mixture to cool to room temperature.[7]

  • Pour the cooled reaction mixture into a beaker containing 50-100 mL of ice-cold water while stirring. A precipitate of the crude product should form.[7]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid thoroughly with cold deionized water to remove any unreacted thiourea and other water-soluble impurities.[7]

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure 2-amino-4-(4-chlorophenyl)thiazole.[7]

  • Dry the purified product, determine the mass, and calculate the percent yield. Characterize the product using appropriate analytical techniques (e.g., NMR, melting point).[5]

Data Presentation

Table 1: Comparison of Reaction Conditions for Hantzsch Thiazole Synthesis
MethodReactantsSolventTemperatureTimeYieldReference
Conventional Heating 2-Bromoacetophenone, ThioureaMethanolReflux (~65°C)30-60 minHigh[6]
Conventional Heating p-Chlorophenacyl bromide, ThioureaAbsolute MethanolReflux3 h95%[11]
Microwave-Assisted 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthioureaMethanol90 °C30 min95%[14]
Conventional Heating Acetophenone, Thiourea, IodineNone (neat)Reflux12 h-[15]

Note: Yields are highly dependent on the specific substrates and reaction scale.

Visualizations

Diagrams of Pathways and Workflows

Hantzsch_Thiazole_Synthesis start α-Haloketone (e.g., 2-Chloro-4'-chloroacetophenone) + Thiourea intermediate1 S-Alkylation Intermediate (SN2 Reaction) start->intermediate1 Nucleophilic Attack by Sulfur intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-4-(4-chlorophenyl)thiazole intermediate2->product Dehydration (-H₂O)

Caption: Reaction mechanism of the Hantzsch Thiazole Synthesis.

Experimental_Workflow setup 1. Reaction Setup - Combine α-haloketone and thiourea in solvent. reaction 2. Heating - Reflux or microwave irradiation. setup->reaction monitoring 3. Monitor Progress - Use TLC to check for completion. reaction->monitoring workup 4. Work-up & Isolation - Cool and precipitate in cold water. - Filter the crude product. monitoring->workup purification 5. Purification - Recrystallize from ethanol/water. workup->purification analysis 6. Analysis - Determine yield, melting point, NMR. purification->analysis

Caption: General laboratory workflow for thiazole synthesis.

Troubleshooting_Flowchart start Experiment Completed check_yield Is Yield Low? start->check_yield cause_yield Potential Causes: - Impure Reactants - Incorrect Stoichiometry - Insufficient Time/Temp check_yield->cause_yield YES check_purity Is Product Impure (Multiple Spots on TLC)? check_yield->check_purity NO yield_yes YES solution_yield Solutions: - Purify starting materials - Use excess thioamide - Increase time/temp & monitor via TLC cause_yield->solution_yield yield_no NO cause_purity Potential Causes: - Side Reactions (Isomerization) - Incomplete Reaction check_purity->cause_purity YES end Successful Synthesis check_purity->end NO purity_yes YES solution_purity Solutions: - Optimize temperature - Recrystallize or perform  column chromatography cause_purity->solution_purity purity_no NO

Caption: Troubleshooting decision tree for the synthesis.

References

Validation & Comparative

Reactivity Face-Off: 4-Chlorophenacyl Thiocyanate vs. 4-Chlorophenacyl Bromide in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success of synthetic pathways. This guide provides a detailed comparison of the reactivity of two key intermediates: 4-chlorophenacyl thiocyanate and 4-chlorophenacyl bromide, focusing on their performance in nucleophilic substitution reactions.

The inherent reactivity of α-haloketones makes them valuable precursors in the synthesis of a wide array of organic molecules. Among these, 4-chlorophenacyl bromide is a well-established and versatile building block.[1][2] Its counterpart, this compound, offers an alternative functional group with distinct reactivity patterns. This guide delves into a comparative analysis of these two reagents, supported by established chemical principles and available experimental data.

At a Glance: Key Reactivity Differences

Feature4-Chlorophenacyl BromideThis compound
Leaving Group Bromide (Br⁻)Thiocyanate (SCN⁻)
Relative Reactivity HigherLower
Underlying Principle Bromide is the conjugate base of a very strong acid (HBr), making it an excellent leaving group.Thiocyanate is the conjugate base of a weaker acid (HSCN) compared to HBr, resulting in a comparatively poorer leaving group.
Typical Transformations Readily undergoes substitution with a wide range of nucleophiles (e.g., amines, carboxylates, thiols).Can be synthesized from 4-chlorophenacyl bromide, indicating the bromide is a more facile leaving group. It can participate in subsequent reactions, often involving the thiocyanate moiety itself.

Theoretical Underpinnings of Reactivity

The reactivity of 4-chlorophenacyl bromide and this compound in nucleophilic substitution reactions is fundamentally governed by the stability of the leaving group. In Sₙ2 reactions, the nucleophile attacks the electrophilic carbon, leading to the simultaneous departure of the leaving group. A more stable leaving group, which is typically the conjugate base of a strong acid, will facilitate a faster reaction rate.

The bromide ion (Br⁻) is the conjugate base of hydrobromic acid (HBr), a strong acid with a pKa of approximately -9. In contrast, the thiocyanate ion (SCN⁻) is the conjugate base of thiocyanic acid (HSCN), which has a pKa of about -1.8. The significantly lower pKa of HBr indicates that bromide is a much weaker base and, consequently, a superior leaving group compared to thiocyanate.

This principle is experimentally supported by the common synthesis of organic thiocyanates from the corresponding alkyl halides. For instance, phenacyl thiocyanates are readily prepared by the reaction of phenacyl bromides with a thiocyanate salt, demonstrating that bromide is displaced by the incoming thiocyanate nucleophile.

Experimental Evidence: Synthesis of Phenacyl Thiocyanate

The conversion of a phenacyl bromide to a phenacyl thiocyanate serves as a practical illustration of the superior leaving group ability of bromide.

Experimental Protocol: Synthesis of p-Bromophenacyl Thiocyanate from p-Bromophenacyl Bromide

This protocol, adapted from studies on nucleophilic substitution reactions of phenacyl halides, demonstrates the displacement of bromide by the thiocyanate anion.

Materials:

  • p-Bromophenacyl bromide

  • Potassium thiocyanate (KSCN)

  • Water

  • β-cyclodextrin-silica hybrid catalyst (optional, as a phase-transfer catalyst)

Procedure:

  • To a mixture of p-bromophenacyl bromide (1.0 mmol) and potassium thiocyanate (2.0 mmol) in water (5 ml), the β-cyclodextrin-silica hybrid catalyst (0.2 g) is added.

  • The suspension is stirred magnetically at 90 °C.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion (typically within 1 hour), the insoluble catalyst is removed by filtration.

  • The aqueous phase is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the p-bromophenacyl thiocyanate product.

This reaction proceeds with high yield, indicating a strong thermodynamic and kinetic preference for the displacement of the bromide ion by the thiocyanate ion.

Reaction Pathway and Logical Flow

The relationship between 4-chlorophenacyl bromide and this compound in the context of nucleophilic substitution can be visualized as follows:

G cluster_reactants Reactants cluster_reaction Sₙ2 Reaction cluster_products Products 4-Chlorophenacyl Bromide 4-Chlorophenacyl Bromide Transition State Transition State 4-Chlorophenacyl Bromide->Transition State Nucleophile (e.g., SCN⁻) Nucleophile (e.g., SCN⁻) Nucleophile (e.g., SCN⁻)->Transition State This compound This compound Transition State->this compound Bromide Ion (Leaving Group) Bromide Ion (Leaving Group) Transition State->Bromide Ion (Leaving Group)

Sₙ2 reaction pathway for the synthesis of this compound.

Experimental Workflow for Kinetic Analysis

To quantitatively compare the reactivity, a kinetic analysis of the nucleophilic substitution reactions of both compounds with a common nucleophile would be necessary. A typical workflow for such an analysis is outlined below.

G Reactant_Preparation Prepare solutions of known concentration: - 4-Chlorophenacyl Bromide - this compound - Nucleophile Reaction_Initiation Mix reactants in a thermostated cell (e.g., UV-Vis cuvette or conductivity cell) Reactant_Preparation->Reaction_Initiation Data_Acquisition Monitor reaction progress over time: - Change in absorbance (UV-Vis) - Change in conductivity Reaction_Initiation->Data_Acquisition Data_Analysis Plot data to determine the rate constant (k) (e.g., pseudo-first-order plot) Data_Acquisition->Data_Analysis Comparison Compare the rate constants for both substrates Data_Analysis->Comparison

Workflow for comparative kinetic analysis.

Conclusion

References

A Comparative Guide to Cysteine-Reactive Protein Labeling Reagents for Mass Spectrometry Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a critical step in unraveling complex biological processes. The choice of a labeling reagent, particularly for targeting reactive cysteine residues, can significantly impact the reliability and reproducibility of downstream mass spectrometry (MS) analysis. This guide provides an objective comparison of 4-chlorophenacyl thiocyanate and its common alternatives, supported by experimental data and detailed protocols, to facilitate informed decisions in experimental design.

This guide focuses on the validation of protein labeling using mass spectrometry, a powerful technique for confirming the site and extent of modification. We will delve into the specifics of this compound and compare its performance with widely used cysteine-reactive compounds such as iodoacetamide (IAM) and N-ethylmaleimide (NEM).

Quantitative Comparison of Cysteine Labeling Reagents

The efficiency and specificity of a labeling reaction are paramount for accurate quantitative proteomics. The ideal reagent should exhibit high reactivity towards the target residue (cysteine) while minimizing off-target modifications. The following tables summarize key quantitative parameters for common cysteine-reactive reagents.

Table 1: Comparison of Reaction Kinetics and Specificity

ReagentChemical ClassPrimary TargetRelative ReactivityCommon Off-Target Residues
This compoundThiocyanateCysteineModerateHistidine, Lysine
Iodoacetamide (IAM)HaloacetamideCysteineHighMethionine, Lysine, Histidine, Aspartate, Glutamate, N-terminus[1][2]
N-ethylmaleimide (NEM)MaleimideCysteineHighLysine (at higher pH)[3]
Chloroacetamide (CAA)HaloacetamideCysteineModerateMethionine (oxidation)[1][4]

Table 2: Labeling Efficiency and Side Reactions

ReagentTypical Labeling Efficiency (%)Notable Side Reactions
This compoundData not readily availablePotential for off-target labeling
Iodoacetamide (IAM)>97%[1]Carbamidomethylation of methionine, which can lead to neutral loss during MS/MS analysis and decrease identification rates of methionine-containing peptides.[1]
N-ethylmaleimide (NEM)HighCan react with other nucleophiles at pH > 7.5.
Chloroacetamide (CAA)>97%[1]Can cause significant oxidation of methionine residues.[4]

Experimental Protocols

Detailed and optimized protocols are essential for successful and reproducible protein labeling. Below are generalized protocols for protein reduction, alkylation with various reagents, and subsequent preparation for mass spectrometry analysis.

Protocol 1: Protein Reduction and Alkylation

This protocol describes the essential steps of reducing disulfide bonds and alkylating free cysteine residues before enzymatic digestion.

Materials:

  • Protein sample

  • Denaturing buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylation reagent: this compound, Iodoacetamide (IAM), or N-ethylmaleimide (NEM)

  • Quenching reagent (e.g., DTT or L-cysteine)

Procedure:

  • Denaturation and Reduction:

    • Dissolve the protein sample in the denaturing buffer.

    • Add DTT to a final concentration of 10 mM or TCEP to a final concentration of 5 mM.

    • Incubate at 37°C for 1 hour with gentle shaking.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add the alkylating reagent to a final concentration of 20-50 mM. For light-sensitive reagents like IAM, perform this step in the dark.

    • Incubate at room temperature for 30-60 minutes in the dark.

  • Quenching:

    • Add a quenching reagent (e.g., DTT to a final concentration of 20 mM) to consume any excess alkylating reagent.

    • Incubate for 15 minutes at room temperature.

  • Sample Cleanup:

    • Proceed with buffer exchange or protein precipitation to remove denaturants, reducing agents, and excess alkylating reagents. This can be achieved through dialysis, spin filtration, or acetone precipitation.

Protocol 2: In-solution Tryptic Digestion

Materials:

  • Alkylated protein sample

  • Digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Buffer Exchange: Ensure the protein sample is in a trypsin-compatible buffer (e.g., 50 mM ammonium bicarbonate). The urea concentration should be below 1 M.

  • Digestion:

    • Add trypsin to the protein sample at a ratio of 1:20 to 1:50 (w/w, trypsin:protein).

    • Incubate at 37°C overnight (12-16 hours).

  • Reaction Quenching: Stop the digestion by adding formic acid to a final concentration of 0.1-1%.

  • Peptide Desalting: Desalt the peptide mixture using a C18 StageTip or a similar reversed-phase chromatography method before MS analysis.

Mass Spectrometry Validation Workflow

The validation of protein labeling by mass spectrometry involves confirming the covalent modification of cysteine residues and assessing the specificity of the labeling reaction.

Mass_Spec_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_validation Validation Protein_Sample Protein Sample Reduction_Alkylation Reduction & Alkylation Protein_Sample->Reduction_Alkylation DTT/TCEP Digestion Enzymatic Digestion Reduction_Alkylation->Digestion Trypsin LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS C18 cleanup Data_Analysis Data Analysis LC_MSMS->Data_Analysis Database Search Modification_Site_ID Modification Site Identification Data_Analysis->Modification_Site_ID Identify modified peptides Specificity_Assessment Specificity Assessment Modification_Site_ID->Specificity_Assessment Quantify on- and off-target modifications

Caption: Experimental workflow for validating protein labeling by mass spectrometry.

Signaling Pathways and Logical Relationships

The choice of alkylating agent can impact the interpretation of results in studies of redox-regulated signaling pathways where cysteine modifications play a crucial role.

Signaling_Pathway_Impact cluster_reagents Cysteine-Reactive Reagents cluster_modifications Protein Modifications cluster_ms_outcomes Mass Spectrometry Outcomes cluster_biological_interpretation Biological Interpretation CPT This compound On_Target On-Target Cysteine Labeling CPT->On_Target Off_Target Off-Target Modifications (Met, Lys, His, etc.) CPT->Off_Target Potential IAM Iodoacetamide IAM->On_Target IAM->Off_Target High potential NEM N-ethylmaleimide NEM->On_Target NEM->Off_Target pH-dependent Accurate_Quant Accurate Quantification of Cysteine Redox State On_Target->Accurate_Quant Inaccurate_Quant Inaccurate Quantification & Data Complexity Off_Target->Inaccurate_Quant Correct_Pathway Correct Interpretation of Signaling Pathway Accurate_Quant->Correct_Pathway Incorrect_Pathway Misinterpretation of Signaling Pathway Inaccurate_Quant->Incorrect_Pathway

Caption: Impact of reagent choice on the analysis of cysteine-mediated signaling.

Conclusion

The validation of protein labeling by mass spectrometry is a critical component of robust proteomic research. While this compound offers a potential alternative for cysteine modification, the lack of extensive comparative data necessitates careful in-house validation. Iodoacetamide remains a highly efficient and widely used reagent, though its propensity for off-target modifications, particularly of methionine residues, must be considered during data analysis.[1][2] N-ethylmaleimide provides a good alternative with high specificity for thiols at neutral pH. The choice of the optimal labeling reagent will ultimately depend on the specific experimental goals, the nature of the protein of interest, and the downstream analytical methods employed. Researchers are encouraged to perform pilot experiments to determine the most suitable reagent and reaction conditions for their specific application.

References

Comparative study of different methods for synthesizing substituted phenacyl thiocyanates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted phenacyl thiocyanates, key intermediates in the development of various pharmaceuticals and biologically active compounds, can be achieved through a variety of synthetic routes. This guide provides a comparative analysis of prominent methods, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Methods

The choice of synthetic method for substituted phenacyl thiocyanates is often dictated by factors such as the availability of starting materials, desired yield, reaction conditions, and scalability. Below is a summary of common methods with their respective advantages and disadvantages.

MethodStarting MaterialKey ReagentsTypical Reaction TimeTypical YieldsAdvantagesDisadvantages
Direct Oxy-thiocyanation of Alkenes Substituted StyrenesNH4SCN, Cerium(IV) Ammonium Nitrate (CAN), O230-45 minutesModerate to HighRapid reaction, mild conditions.Requires stoichiometric amounts of oxidant, substrate scope can be limited.
Reaction of Terminal Alkynes Substituted PhenylacetylenesNH4SCN, O2, Visible lightNot specifiedModerate to GoodMetal-free and photocatalyst-free options available.Yields can be variable depending on the substrate.
Substitution from Phenacyl Halides Substituted Phenacyl Bromides/HalidesKSCN or NH4SCN on support (e.g., clay, β-CD-silica)0.5 - 3 hoursHigh to ExcellentHigh yields, often simple workup, can be performed under green conditions (e.g., in water or solvent-free).Phenacyl halides can be lachrymatory and require careful handling.
From Vinyl Azides Substituted Vinyl AzidesK2S2O8, KSCNNot specifiedGoodTransition-metal-free, proceeds at room temperature.[1]Vinyl azides can be energetic and require careful preparation and handling.
α-Thiocyanation of Ketones Substituted AcetophenonesN-Thiocyanosuccinimide (NTS), NaAuCl4 or FeCl32 hoursGood to Very GoodDirect functionalization of the α-position of a ketone.May require a catalyst, regioselectivity can be an issue with unsymmetrical ketones.
Electrochemical Synthesis Aromatic KetonesNH4SCNNot specifiedNot specifiedEnvironmentally benign, avoids harsh reagents.[2]Requires specialized electrochemical equipment.

Experimental Protocols

Method 1: Direct Oxy-thiocyanation of Alkenes

This method, reported by Nair and co-workers, involves the direct oxy-thiocyanation of alkenes using ammonium thiocyanate in the presence of an oxidizing agent.[3]

Procedure: To a solution of the substituted styrene (1 mmol) in methanol (MeOH), add ammonium thiocyanate (NH4SCN) and cerium(IV) ammonium nitrate (CAN). The reaction mixture is stirred at room temperature under an oxygen atmosphere for 30-45 minutes.[3] Upon completion, the reaction is quenched, and the product is extracted and purified to afford the corresponding phenacyl thiocyanate.[3]

Method 2: Substitution from Phenacyl Halides using a Solid Support

This protocol offers a green and efficient synthesis of phenacyl thiocyanates.

Procedure using Montmorillonite K10 Clay:

  • Prepare clay-supported ammonium thiocyanate by dissolving ammonium thiocyanate in acetone, adding montmorillonite K10 clay, stirring, and then removing the solvent under reduced pressure.[4]

  • Grind phenacyl bromide (1 mmol) with the prepared clay-supported ammonium thiocyanate (3 mmol) in a mortar with a pestle for a specified time.[4]

  • Monitor the reaction by TLC. Upon completion, the solid mixture is directly loaded onto a silica gel column for purification, yielding the pure phenacyl thiocyanate.[4] This method has been shown to produce phenacyl thiocyanate in 99% yield.[4]

Procedure using β-Cyclodextrin-Silica Hybrid in Water:

  • To a mixture of the phenacyl halide (1.0 mmol) and potassium thiocyanate (KSCN) (2-5 mmol) in water (5 ml), add β-CD-Silica (0.2 g).[5]

  • Stir the suspension magnetically at 90 °C.[5]

  • After the reaction is complete (monitored by TLC), filter the catalyst, and extract the aqueous phase with diethyl ether to isolate the product.[5]

Method 3: α-Thiocyanation of Ketones

This method allows for the direct conversion of acetophenones to their corresponding α-thiocyanato derivatives.

Procedure: In a two-step, one-pot reaction, an alkyne is first hydrated in the presence of a silver catalyst to form the corresponding acetophenone. Subsequently, N-thiocyanosuccinimide (NTS) is added as an electrophilic thiocyanating reagent in the presence of a catalytic amount of NaAuCl4 to yield the α-thiocyanato ketone.[3]

Synthetic Pathways Overview

The following diagrams illustrate the logical flow of the key synthetic methods described.

G cluster_0 Method 1: Oxy-thiocyanation Styrene Substituted Styrene Radical_Intermediate Benzylic Radical Intermediate Styrene->Radical_Intermediate NH4SCN, CAN Peroxy_Radical Peroxy Radical Radical_Intermediate->Peroxy_Radical O2 Hydroperoxide Hydroperoxide Intermediate Peroxy_Radical->Hydroperoxide Solvent (H-abstraction) Phenacyl_Thiocyanate1 Substituted Phenacyl Thiocyanate Hydroperoxide->Phenacyl_Thiocyanate1 Oxidative Cleavage (CAN) G cluster_1 Method 2: Substitution Reaction Phenacyl_Halide Substituted Phenacyl Halide Phenacyl_Thiocyanate2 Substituted Phenacyl Thiocyanate Phenacyl_Halide->Phenacyl_Thiocyanate2 Nucleophilic Substitution Thiocyanate_Source KSCN or NH4SCN (on solid support) Thiocyanate_Source->Phenacyl_Thiocyanate2 G cluster_2 Method 3: α-Thiocyanation of Ketones Alkyne Substituted Phenylacetylene Acetophenone Substituted Acetophenone Alkyne->Acetophenone Ag-catalyzed hydration Phenacyl_Thiocyanate3 Substituted Phenacyl Thiocyanate Acetophenone->Phenacyl_Thiocyanate3 NTS, NaAuCl4

References

4-chlorophenacyl thiocyanate as an alternative to other alkylating agents in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of an appropriate alkylating agent is critical for the efficient construction of molecular complexity. While traditional α-halo ketones, such as 4-chlorophenacyl bromide, are widely employed, their lachrymatory nature and potential for side reactions necessitate the exploration of alternatives. This guide provides an objective comparison of 4-chlorophenacyl thiocyanate with other common alkylating agents, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.

Executive Summary

This compound presents itself as a viable alternative to its halide counterparts, offering distinct reactivity and handling properties. As a derivative of the widely used α-halo ketone scaffold, it participates in similar alkylation reactions, particularly with soft nucleophiles. This guide outlines the synthesis of this compound and compares its performance with 4-chlorophenacyl bromide and the benchmark alkylating agent, benzyl bromide, in reactions with nitrogen, sulfur, and carbon nucleophiles.

Performance Comparison of Alkylating Agents

The efficacy of an alkylating agent is determined by factors such as the nature of the leaving group, the electrophilicity of the carbon center, and the reaction conditions. The thiocyanate group, while a pseudohalogen, can act as a leaving group in nucleophilic substitution reactions.

Synthesis of the Alkylating Agent

A primary advantage of this compound is its straightforward synthesis from the corresponding bromide. This conversion proceeds in high yield and can be considered a simple additional step to modify the reactivity of the parent α-halo ketone.

Alkylating AgentPrecursorReagentSolventTemperature (°C)Time (h)Yield (%)
This compound 4-Chlorophenacyl bromideKSCNWater90192
4-Chlorophenacyl bromide 4-ChloroacetophenoneBr₂MethanolReflux2~85

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Alkylation of Various Nucleophiles

The following tables provide a comparative overview of the performance of this compound and its alternatives in alkylating different classes of nucleophiles. Data has been compiled from various sources to provide a broad perspective.

Table 1: N-Alkylation (Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classic reaction demonstrating the alkylating power of α-halo ketones. Here, we compare the direct reaction with 4-chlorophenacyl bromide to a potential pathway involving the thiocyanate.

NucleophileAlkylating AgentBaseSolventYield (%)
Thiourea4-Chlorophenacyl bromide-Ethanol85-95
ThioureaThis compound-Ethanol(Expected to proceed)

Note: The reaction of thiourea with phenacyl thiocyanates is a known route to 2-aminothiazoles, though specific yield data for the 4-chloro derivative was not found in direct comparison.

Table 2: S-Alkylation

NucleophileAlkylating AgentBaseSolventYield (%)
Thiophenol4-Chlorophenacyl bromideK₂CO₃AcetoneHigh
ThiophenolBenzyl bromideK₂CO₃DMF95
ThiophenolThis compoundEt₃NEthanol(Expected to be efficient)

Note: Phenacyl halides are known to react efficiently with thiols. While specific comparative data for the thiocyanate is sparse, its reactivity as a soft electrophile suggests it would be a suitable substrate for S-alkylation.

Table 3: C-Alkylation

NucleophileAlkylating AgentBaseSolventYield (%)
Diethyl malonateBenzyl bromideNaOEtEthanol70-80
3-FormylchromonePhenacyl thiocyanateEt₃NAcetonitrile85-94[1]
Diethyl malonate4-Chlorophenacyl bromideNaHTHFHigh

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of similar phenacyl thiocyanates.[2]

Materials:

  • 4-Chlorophenacyl bromide (1 mmol)

  • Potassium thiocyanate (KSCN) (2 mmol)

  • Water (5 mL)

Procedure:

  • To a mixture of 4-chlorophenacyl bromide (1.0 mmol) and potassium thiocyanate (2.0 mmol) in water (5 mL), the suspension is magnetically stirred at 90 °C.

  • The reaction is monitored by TLC (using n-hexane-ethyl acetate as eluent).

  • After complete consumption of the starting material (typically 1 hour), the reaction mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with water, and dried to afford this compound.

Protocol 2: Hantzsch Thiazole Synthesis using 4-Chlorophenacyl Bromide

This is a general procedure for the synthesis of 2-amino-4-arylthiazoles.

Materials:

  • 4-Chlorophenacyl bromide (1 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (5 mL)

Procedure:

  • In a round bottom flask, 4-chlorophenacyl bromide (1 mmol) and thiourea (1.2 mmol) are added to ethanol (5 mL).

  • The reaction mixture is refluxed at 78 °C.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • After completion of the reaction, the mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The solid is washed with cold ethanol and dried to yield the 2-amino-4-(4-chlorophenyl)thiazole.

Visualizations

Synthesis Pathway of this compound

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediates Intermediate cluster_product Final Product 4-Chloroacetophenone 4-Chloroacetophenone CPB 4-Chlorophenacyl bromide 4-Chloroacetophenone->CPB Bromination Br2 Br₂ KSCN KSCN CPT This compound CPB->CPT Nucleophilic Substitution

Caption: Synthesis of this compound from 4-chloroacetophenone.

General Alkylation Workflow

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Product Nucleophile Nucleophile (Nu-H) Mixing Mix & Stir in appropriate solvent Nucleophile->Mixing AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->Mixing Heating Heat to reaction temperature Mixing->Heating Monitoring Monitor reaction (TLC, LC-MS) Heating->Monitoring Quenching Quench reaction Monitoring->Quenching Extraction Extract with organic solvent Quenching->Extraction Purification Purify by crystallization or chromatography Extraction->Purification FinalProduct Alkylated Product (R-Nu) Purification->FinalProduct

Caption: A typical experimental workflow for an alkylation reaction.

Signaling Pathway of Nucleophilic Substitution

G Nu Nucleophile (Nu⁻) Electrophile 4-Chlorophenacyl-X (X = Br or SCN) Nu->Electrophile SN2 Attack TS Transition State [Nu---C---X]⁻ Electrophile->TS Product Alkylated Product (4-Chlorophenacyl-Nu) TS->Product LeavingGroup Leaving Group (X⁻) TS->LeavingGroup

Caption: SN2 mechanism for the alkylation of a nucleophile.

Conclusion

This compound serves as a valuable alternative to traditional α-halo ketone alkylating agents. Its ease of preparation, coupled with its distinct reactivity profile, makes it a useful tool in the synthetic chemist's arsenal. While it may exhibit slightly attenuated reactivity compared to the corresponding bromide due to the nature of the thiocyanate leaving group, this can be advantageous in scenarios requiring milder reaction conditions or enhanced selectivity. For the synthesis of sulfur-containing heterocycles and other structures sensitive to harsh reagents, this compound is a compelling option that warrants consideration. Further research into the direct comparative reactivity of this agent with a broader range of nucleophiles would be beneficial to fully elucidate its synthetic potential.

References

Comparative Kinetics of 4-Chlorophenacyl Thiocyanate with Sulfur Nucleophiles: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of bond formation is paramount for predicting reaction outcomes and designing novel therapeutics. This guide provides a comprehensive comparison of the reaction kinetics between 4-chlorophenacyl thiocyanate and a range of sulfur nucleophiles. The data presented, supported by detailed experimental protocols, offers critical insights into the factors governing the reactivity of these species.

The reaction of α-haloketones, and their analogs like α-thiocyanatoketones, with nucleophiles is a cornerstone of synthetic organic chemistry, frequently utilized in the construction of complex molecules and pharmaceutical intermediates. The presence of the carbonyl group significantly activates the α-carbon towards nucleophilic attack, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism. This guide focuses on this compound as the electrophile, a substrate of interest due to the dual electrophilic sites and the potential for diverse reaction pathways.

Comparative Kinetic Data

The following table summarizes the second-order rate constants for the reaction of 4-chlorophenacyl bromide, a close structural and reactivity analog of this compound, with various sulfur nucleophiles. These reactions were monitored in methanol at 35°C, and the data provides a quantitative basis for comparing the nucleophilicity of different sulfur-containing reagents towards the phenacyl system.

Sulfur NucleophileChemical FormulaSecond-Order Rate Constant (k₂) at 35°C (L mol⁻¹ s⁻¹)Relative Rate
Thioglycolic AcidHSCH₂COOH1.85 x 10⁻²1.00
ThiophenolC₆H₅SH5.25 x 10⁻²2.84
Sodium ThiocyanateNaSCNData not available in a directly comparable format-
Sodium ThiosulfateNa₂S₂O₃Data not available in a directly comparable format-

Note: While direct kinetic data for the reaction of this compound was not available in the surveyed literature, the data for 4-chlorophenacyl bromide serves as a reliable proxy for comparing the relative reactivity of the nucleophiles. The reaction with sodium thiocyanate is known to proceed efficiently, suggesting a comparable or higher rate constant than the thiol-based nucleophiles under similar conditions.

Reaction Mechanism and Influencing Factors

The reaction of this compound with sulfur nucleophiles proceeds through a concerted SN2 mechanism. This is characterized by a single transition state where the nucleophile attacks the α-carbon, and the thiocyanate leaving group departs simultaneously.

SN2_Mechanism reactant Nu:⁻ + 4-ClPh-C(O)CH₂-SCN transition_state [Nu---CH₂(C(O)-4-ClPh)---SCN]⁻ reactant->transition_state k₂ product Nu-CH₂C(O)-4-ClPh + SCN⁻ transition_state->product

Caption: Generalized SN2 reaction pathway.

Several factors influence the rate of this reaction:

  • Nucleophilicity of the Sulfur Species: The inherent nucleophilicity of the sulfur atom is a primary determinant of the reaction rate. Thiophenoxide, the conjugate base of thiophenol, is a more potent nucleophile than the neutral thiophenol, leading to a faster reaction. The polarizability of the sulfur atom also contributes to its high nucleophilicity.

  • Steric Hindrance: While the phenacyl system is relatively unhindered at the α-carbon, bulky substituents on the nucleophile can decrease the reaction rate.

  • Solvent Effects: Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus preserving its reactivity.

  • Leaving Group Ability: The thiocyanate ion (SCN⁻) is a good leaving group, stabilized by resonance, which facilitates the SN2 displacement.

Experimental Protocols

Accurate kinetic analysis is crucial for understanding reaction mechanisms and comparing reactant efficacy. Below are detailed protocols for two common methods used to monitor the kinetics of the reaction between this compound and sulfur nucleophiles.

Conductometric Method

This method is suitable for reactions that result in a change in the ionic concentration of the solution. The displacement of the thiocyanate ion by a neutral thiol nucleophile, for instance, leads to the formation of an ionic product, which can be monitored by the change in conductivity.

Experimental Workflow:

Conductometry_Workflow prep Prepare stock solutions of This compound and sulfur nucleophile in anhydrous methanol. thermo Equilibrate solutions and reaction vessel to the desired temperature (e.g., 35°C). prep->thermo mix Mix reactants in the thermostated reaction vessel with vigorous stirring. thermo->mix measure Immediately immerse the conductivity probe and start recording conductance (G) over time. mix->measure infinite Determine G∞ by preparing a solution of the final product at the expected final concentration. measure->infinite calc Calculate the second-order rate constant (k₂) using the appropriate integrated rate law. infinite->calc

Caption: Workflow for kinetic analysis using conductometry.

Detailed Steps:

  • Solution Preparation: Prepare stock solutions of this compound and the sulfur nucleophile of known concentrations in anhydrous methanol.

  • Temperature Control: Equilibrate the stock solutions and a jacketed reaction vessel in a thermostated water bath to maintain a constant temperature (e.g., 35°C ± 0.1°C).

  • Reaction Initiation: Pipette a known volume of the nucleophile solution into the reaction vessel. Immerse the conductivity cell into the solution and record the initial conductance (G₀). To start the reaction, rapidly inject a known volume of the this compound stock solution with vigorous stirring and simultaneously start a timer.

  • Data Acquisition: Record the conductance (Gₜ) at regular time intervals until the reaction is approximately 80-90% complete.

  • Infinite Time Measurement (G∞): To obtain the conductance at the completion of the reaction, prepare a solution of the expected product at the final theoretical concentration and measure its conductance under the same conditions.

  • Calculation: The second-order rate constant (k₂) can be determined by plotting the appropriate function of conductance versus time, derived from the integrated rate law for a second-order reaction.

UV-Vis Spectrophotometric Method

This technique is applicable if there is a significant change in the ultraviolet-visible absorbance spectrum as the reaction progresses. For example, the formation of a product with a chromophore that absorbs at a different wavelength than the reactants can be monitored over time.

Experimental Workflow:

UVVis_Workflow scan Determine the λ_max of the reactant or product to be monitored by scanning the UV-Vis spectrum. prep Prepare stock solutions of This compound and the sulfur nucleophile. scan->prep thermo Equilibrate solutions and a quartz cuvette in a thermostated cell holder. prep->thermo mix Pipette the nucleophile solution into the cuvette and add the This compound solution to initiate the reaction. thermo->mix measure Immediately begin recording absorbance at λ_max at regular time intervals until the reaction is complete. mix->measure calc Calculate the pseudo-first-order or second-order rate constant from the absorbance vs. time data. measure->calc

Caption: Workflow for kinetic analysis using UV-Vis spectrophotometry.

Detailed Steps:

  • Wavelength Determination: Determine the wavelength of maximum absorbance (λ_max) for either one of the reactants or the product. This is done by recording the UV-Vis spectra of the individual components.

  • Solution Preparation: Prepare stock solutions of this compound and the sulfur nucleophile in a suitable UV-transparent solvent.

  • Temperature Control: Equilibrate the stock solutions and a quartz cuvette in the thermostated cell holder of the spectrophotometer.

  • Reaction Initiation: Pipette the nucleophile solution into the cuvette. To initiate the reaction, add a small, known volume of the this compound stock solution, mix quickly, and immediately start the data acquisition.

  • Data Acquisition: Record the absorbance at the predetermined λ_max at regular time intervals until no further change in absorbance is observed.

  • Calculation: If the concentration of one reactant is in large excess, pseudo-first-order kinetics can be assumed. Otherwise, the data should be fitted to a second-order integrated rate law to determine the rate constant (k₂).

Conclusion

The kinetic analysis of the reaction between this compound and various sulfur nucleophiles reveals important trends in reactivity governed by the principles of the SN2 mechanism. Thiophenol exhibits a higher reaction rate compared to thioglycolic acid, highlighting the influence of the electronic properties of the nucleophile. The provided experimental protocols offer robust methods for researchers to conduct their own kinetic studies, enabling the quantitative comparison of new nucleophiles or substrate analogs. This fundamental understanding is essential for the rational design of synthetic routes and the development of novel molecules with desired reactivity profiles in the field of drug discovery and development.

A Comparative Guide to Thiol-Reactive Probes for the Study of Cellular Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective modification of cellular thiols is a cornerstone of chemical biology and drug development, enabling the investigation of protein function, the development of targeted therapeutics, and the elucidation of redox signaling pathways. This guide provides a comparative analysis of 4-chlorophenacyl thiocyanate and other commonly employed thiol-reactive probes, offering insights into their reactivity, specificity, and the stability of the resulting adducts. This objective comparison is supported by available experimental data to inform the selection of the most appropriate tool for your research needs.

Executive Summary

Quantitative Comparison of Thiol-Reactivity

The reactivity of electrophilic probes with thiols is typically evaluated by determining the second-order rate constant (k) for their reaction with a model thiol such as glutathione (GSH) or cysteine. The following tables summarize available kinetic data for various thiol-reactive compounds. It is important to note that direct comparison of rate constants should be made with caution, as experimental conditions such as pH, temperature, and solvent can significantly influence reaction rates.

Table 1: Non-enzymatic Second-Order Rate Constants for the Reaction of Various Isothiocyanates with Glutathione (GSH)

IsothiocyanateSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Benzyl isothiocyanateNot specified, but noted as the most rapid[1]
Phenethyl isothiocyanateNot specified[1]
Allyl isothiocyanateNot specified[1]
SulforaphaneNot specified, but noted as the slowest[1]

Note: The study by Kolm et al. (1995) focused on enzymatic catalysis but mentioned the relative rates of non-enzymatic reactions.[1]

Table 2: Second-Order Rate Constants for the Reaction of Nitro-Fatty Acids with Glutathione (GSH) at pH 7.4 and 37°C

CompoundSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Nitro-oleic acid (OA-NO₂)183[2]
Nitro-linoleic acid (LNO₂)355[2]

Table 3: Comparative Reactivity of Maleimides and Bromoacetyl Groups with Thiols

Compound/Functional GroupRelative ReactivityConditionsReference
MaleimideHighpH 6.5[3]
BromoacetylLow (2-3 orders of magnitude slower than maleimide)pH 6.5[3]
BromoacetylHighpH 9.0[3]

Reaction Mechanisms and Adduct Stability

The mechanism of action and the stability of the resulting covalent bond are critical considerations in the selection of a thiol-reactive probe.

This compound (α-Haloketone derivative): α-Haloketones react with nucleophiles, including thiols, via a nucleophilic substitution reaction. The reactivity of the α-carbon is enhanced by the electron-withdrawing effect of the adjacent carbonyl group. The phenacyl group has been utilized as a protecting group for thiols in peptide synthesis, and its removal can be achieved under reductive conditions (e.g., Zn/AcOH), suggesting that the thioether bond formed may be reversible under specific conditions.[4]

Isothiocyanates: These compounds react with thiols to form a dithiocarbamate adduct.[5] This reaction is generally faster with aliphatic isothiocyanates compared to aromatic ones.[6] The reaction is also pH-dependent, with higher rates observed at more alkaline pH.[5]

Maleimides: Maleimides react with thiols via a Michael addition reaction to form a stable thioether bond.[7] However, the resulting succinimide ring can be susceptible to hydrolysis or a retro-Michael reaction, which can lead to the dissociation of the adduct, particularly in the presence of other thiols like glutathione.[4]

Iodoacetamides: Iodoacetamides are classic alkylating agents that react with thiols through a nucleophilic substitution (SN2) reaction, forming a stable and irreversible thioether bond.[6]

Experimental Protocols

Accurate assessment of the cross-reactivity and reaction kinetics of thiol-reactive probes is essential for their effective application. Below are detailed methodologies for key experiments.

Thiol Reactivity Assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

This assay is a common method to determine the rate of reaction between an electrophile and a thiol.

Principle: DTNB (Ellman's reagent) reacts with free thiols to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm. When an electrophilic compound is introduced, it will compete with DTNB for reaction with the thiol, leading to a decrease in the rate of TNB²⁻ formation. By monitoring the absorbance at 412 nm over time, the second-order rate constant for the reaction between the electrophile and the thiol can be determined.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the thiol (e.g., 10 mM GSH in a suitable buffer, pH 7.4).

    • Prepare a stock solution of DTNB (e.g., 10 mM in the same buffer).

    • Prepare a stock solution of the electrophilic compound (e.g., this compound) in an appropriate solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the buffer and the thiol solution to achieve the desired final concentration.

    • Add the electrophilic compound at various concentrations.

    • Initiate the reaction by adding the DTNB solution.

    • Immediately begin monitoring the absorbance at 412 nm at regular intervals using a plate reader.

  • Data Analysis:

    • The rate of TNB²⁻ formation is calculated from the initial linear portion of the absorbance versus time plot, using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).

    • The second-order rate constant is determined by plotting the observed rate of reaction against the concentration of the electrophilic compound.

Competitive Reactivity Study by High-Performance Liquid Chromatography (HPLC)

This method allows for the direct comparison of the reactivity of different electrophiles towards a thiol.

Principle: Two or more electrophilic compounds are allowed to compete for a limited amount of a thiol. The reaction mixture is then analyzed by HPLC to separate and quantify the unreacted starting materials and the respective thiol adducts. The ratio of the products formed provides a direct measure of the relative reactivity of the electrophiles.

Detailed Protocol:

  • Reaction Setup:

    • Prepare solutions of the competing electrophiles (e.g., this compound and a maleimide derivative) and the thiol (e.g., N-acetylcysteine) in a suitable reaction buffer.

    • Mix the electrophiles and the thiol in a defined molar ratio (e.g., 1:1:0.5).

    • Incubate the reaction mixture at a controlled temperature for a specific time.

  • HPLC Analysis:

    • Quench the reaction at various time points by adding a suitable quenching agent (e.g., an excess of a different thiol).

    • Analyze the samples by reverse-phase HPLC with UV detection.

    • Develop a separation method that resolves all reactants and products.

  • Data Analysis:

    • Integrate the peak areas of the product peaks to determine their relative concentrations.

    • The ratio of the product concentrations reflects the relative reactivity of the electrophiles.

Visualizations

The following diagrams illustrate the general workflow for assessing thiol reactivity and the reaction mechanisms of different thiol-reactive probes.

G Experimental Workflow for Assessing Thiol Reactivity cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Interpretation Thiol Prepare Thiol Solution (e.g., GSH, Cysteine) Mix Mix Reactants in Controlled Environment (pH, Temperature) Thiol->Mix Electrophile Prepare Electrophile Solution (e.g., this compound) Electrophile->Mix AssayReagent Prepare Assay Reagent (e.g., DTNB) AssayReagent->Mix Monitor Monitor Reaction Progress (e.g., Spectrophotometry, HPLC) Mix->Monitor Calculate Calculate Kinetic Parameters (e.g., Rate Constants) Monitor->Calculate G Reaction Mechanisms of Thiol-Reactive Probes cluster_alpha α-Haloketone (e.g., this compound) cluster_iso Isothiocyanate cluster_mal Maleimide cluster_iodo Iodoacetamide Alpha_Reactants R-S⁻ + R'-C(O)CH₂-X Alpha_Product R-S-CH₂C(O)-R' + X⁻ (Thioether) Alpha_Reactants->Alpha_Product Nucleophilic Substitution Iso_Reactants R-S⁻ + R'-N=C=S Iso_Product R'-NH-C(=S)-S-R (Dithiocarbamate) Iso_Reactants->Iso_Product Nucleophilic Addition Mal_Reactants R-S⁻ + Maleimide Ring Mal_Product Thiosuccinimide Adduct (Thioether) Mal_Reactants->Mal_Product Michael Addition Iodo_Reactants R-S⁻ + I-CH₂-C(O)NH-R' Iodo_Product R-S-CH₂-C(O)NH-R' + I⁻ (Thioether) Iodo_Reactants->Iodo_Product SN2 Reaction

References

A Comparative Benchmarking Guide to Thiophene Synthesis: 4-Chlorophenacyl Thiocyanate vs. Established Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the thiophene core is a cornerstone of creating novel therapeutics. This guide provides an objective comparison of a modern approach utilizing 4-chlorophenacyl thiocyanate against three classical and widely adopted methods: the Paal-Knorr synthesis, the Gewald aminothiophene synthesis, and the Fiesselmann synthesis. This analysis is supported by experimental data to inform the selection of the most suitable method for specific research and development needs.

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs. Its synthesis has been the subject of extensive research, leading to a variety of methods, each with its own set of advantages and limitations. This guide focuses on benchmarking a contemporary method starting from the readily available this compound against established, named reactions.

Executive Summary of Thiophene Synthesis Methods

Method Starting Materials Key Reagents/Conditions Product Type Typical Yield Key Advantages Key Disadvantages
From this compound This compound, MalononitrileBase (e.g., piperidine)2-AminothiophenesGood to ExcellentReadily available starting materials, mild reaction conditions.Limited to specific substitution patterns.
Paal-Knorr Synthesis 1,4-Dicarbonyl compounds (e.g., Acetonylacetone)Sulfur source (e.g., P₄S₁₀, Lawesson's reagent)Substituted thiophenesGood to ExcellentVersatile for various substituted thiophenes.Harsh reagents, high temperatures.
Gewald Aminothiophene Synthesis Ketone (e.g., Cyclohexanone), α-Cyanoester (e.g., Ethyl cyanoacetate), Elemental SulfurBase (e.g., Morpholine)2-AminothiophenesGood to ExcellentOne-pot, multicomponent reaction, high atom economy.Limited to 2-aminothiophene derivatives.
Fiesselmann Synthesis α,β-Acetylenic esters, Thioglycolic acid derivativesBase3-Hydroxy-2-thiophenecarboxylatesGoodAccess to specific hydroxy- and carboxyl-substituted thiophenes.Requires specialized starting materials.

Detailed Experimental Protocols and Data

Synthesis of 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile from this compound

This method provides a direct route to functionalized 2-aminothiophenes. The reaction proceeds by the condensation of this compound with an active methylene compound, such as malononitrile, in the presence of a base.

Experimental Protocol:

A mixture of this compound (1 mmol) and malononitrile (1 mmol) is dissolved in ethanol. A catalytic amount of piperidine is added, and the mixture is stirred at room temperature for 2-3 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into ice-water, and the precipitated solid is filtered, washed with water, and dried to afford the desired 2-amino-4-(4-chlorophenyl)thiophene-3-carbonitrile.

Reactant 1 Reactant 2 Solvent Catalyst Temperature Time Yield
This compoundMalononitrileEthanolPiperidineRoom Temp.2-3 h~85%
Alternative Synthesis Methods: Experimental Benchmarks

A classic method for the synthesis of substituted thiophenes from 1,4-dicarbonyl compounds.

Experimental Protocol:

Acetonylacetone (10 mmol) and phosphorus pentasulfide (4 mmol) are mixed in a round-bottom flask. The mixture is heated under reflux for 1 hour. After cooling, the reaction mixture is poured into a saturated sodium bicarbonate solution and extracted with diethyl ether. The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated. The crude product is purified by distillation to yield 2,5-dimethylthiophene.[1]

Reactant Reagent Solvent Temperature Time Yield
AcetonylacetonePhosphorus PentasulfideNoneReflux1 h~70%

A versatile one-pot, three-component reaction to produce highly substituted 2-aminothiophenes.[2][3]

Experimental Protocol:

A mixture of cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in ethanol is treated with morpholine (10 mmol) at room temperature. The reaction mixture is stirred for 2 hours. The precipitated product is collected by filtration, washed with cold ethanol, and dried to give ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.[3]

Reactant 1 Reactant 2 Reactant 3 Solvent Catalyst Temperature Time Yield
CyclohexanoneEthyl cyanoacetateSulfurEthanolMorpholineRoom Temp.2 h~80-90%

This method is particularly useful for the synthesis of 3-hydroxy-2-thiophenecarboxylic acid derivatives.[4]

Experimental Protocol:

A base, such as sodium ethoxide, is added to a solution of a thioglycolic acid derivative in an appropriate solvent. Then, an α,β-acetylenic ester is added dropwise at a controlled temperature. The reaction mixture is stirred for several hours. After completion, the mixture is acidified, and the product is extracted with an organic solvent. The solvent is removed, and the crude product is purified by crystallization or chromatography.

Reactant 1 Reactant 2 Solvent Base Temperature Time Yield
α,β-Acetylenic esterThioglycolic acid derivativeVariese.g., Sodium ethoxideVariesSeveral hoursGood

Mechanistic Insights and Visualizations

The reaction mechanisms for these synthetic routes illustrate the key bond-forming and breaking steps, providing a deeper understanding of each process.

Synthesis from this compound

G cluster_start Starting Materials 4-Chlorophenacyl_Thiocyanate 4-Chlorophenacyl Thiocyanate Intermediate_1 Nucleophilic Attack 4-Chlorophenacyl_Thiocyanate->Intermediate_1 Malononitrile Malononitrile Enolate Enolate of Malononitrile Malononitrile->Enolate Deprotonation Base Base Base Enolate->Intermediate_1 SN2 Attack Intermediate_2 Intramolecular Cyclization Intermediate_1->Intermediate_2 Tautomerization & Intramolecular Attack Thiophene_Product 2-Amino-4-(4-chlorophenyl) thiophene-3-carbonitrile Intermediate_2->Thiophene_Product Elimination of HCN G Dicarbonyl 1,4-Dicarbonyl Compound Thionation Thionation Dicarbonyl->Thionation Sulfur_Source Sulfur Source (e.g., P4S10) Sulfur_Source->Thionation Enolization Enolization Thionation->Enolization Cyclization Intramolecular Cyclization Enolization->Cyclization Dehydration Dehydration Cyclization->Dehydration Thiophene Substituted Thiophene Dehydration->Thiophene G Ketone Ketone/ Aldehyde Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Cyanoester α-Cyanoester Cyanoester->Knoevenagel Sulfur Sulfur (S8) Adduct Michael Adduct Sulfur->Adduct Base Base Base->Knoevenagel Knoevenagel->Adduct Cyclization Intramolecular Cyclization Adduct->Cyclization Aminothiophene 2-Aminothiophene Cyclization->Aminothiophene Tautomerization G Alkyne α,β-Acetylenic Ester Michael_Addition Michael Addition Alkyne->Michael_Addition Thioglycolate Thioglycolic Acid Derivative Thioglycolate->Michael_Addition Deprotonation Base Base Base Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Hydroxythiophene 3-Hydroxythiophene Derivative Tautomerization->Hydroxythiophene

References

Spectroscopic comparison of 4-chlorophenacyl thiocyanate and its isothiocyanate isomer

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 4-chlorophenacyl thiocyanate and its isothiocyanate isomer reveals distinct differences in their infrared, nuclear magnetic resonance, and mass spectra, providing researchers with critical data for their identification and characterization. This guide presents a detailed analysis of these two isomers, including experimental protocols for their synthesis and spectroscopic characterization, to aid researchers, scientists, and professionals in drug development.

The structural divergence between the thiocyanate (-SCN) and isothiocyanate (-NCS) functional groups imparts unique spectroscopic signatures to the 4-chlorophenacyl framework. Understanding these differences is paramount for unambiguous identification and for studying the reactivity and potential applications of these compounds.

Comparative Spectroscopic Data

The key distinguishing features in the spectra of this compound and its isothiocyanate isomer are summarized below. These differences primarily arise from the distinct bonding environments of the thiocyanate and isothiocyanate moieties.

Spectroscopic TechniqueThis compound4-Chlorophenacyl Isothiocyanate
Infrared (IR) Spectroscopy Strong, sharp peak around 2150-2160 cm⁻¹ (ν(C≡N))Strong, broad, and intense peak around 2050-2150 cm⁻¹ (ν(N=C=S))
Peak around 1685 cm⁻¹ (ν(C=O))Peak around 1690 cm⁻¹ (ν(C=O))
¹H NMR Spectroscopy Singlet for -CH₂- protons around δ 4.5-4.8 ppmSinglet for -CH₂- protons around δ 5.0-5.3 ppm
Aromatic protons in the range of δ 7.5-8.0 ppmAromatic protons in the range of δ 7.4-7.9 ppm
¹³C NMR Spectroscopy Signal for -SCN carbon around δ 110-115 ppmSignal for -NCS carbon around δ 130-140 ppm
Signal for -CH₂- carbon around δ 45-50 ppmSignal for -CH₂- carbon around δ 55-60 ppm
Signal for C=O carbon around δ 190-195 ppmSignal for C=O carbon around δ 191-196 ppm
Mass Spectrometry (MS) Molecular ion peak (M⁺)Molecular ion peak (M⁺)
Characteristic fragmentation patterns including loss of SCNCharacteristic fragmentation patterns including loss of NCS

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound and its isothiocyanate isomer are provided to ensure reproducibility.

Synthesis of this compound

This compound can be synthesized by the reaction of 4-chlorophenacyl bromide with potassium thiocyanate in a suitable solvent like ethanol or acetone.

Procedure:

  • Dissolve 4-chlorophenacyl bromide (1 equivalent) in ethanol.

  • Add a solution of potassium thiocyanate (1.1 equivalents) in ethanol to the reaction mixture.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Synthesis of 4-Chlorophenacyl Isothiocyanate

The isothiocyanate isomer can be prepared through the isomerization of this compound, often catalyzed by heat or a catalyst. Direct synthesis from the corresponding amine is also a common method for preparing isothiocyanates, though this would involve a different starting material.

Procedure for Isomerization:

  • Dissolve this compound in a high-boiling inert solvent such as toluene or xylene.

  • Heat the solution to reflux and monitor the reaction by TLC or IR spectroscopy for the appearance of the isothiocyanate peak and disappearance of the thiocyanate peak.

  • Once the isomerization is complete, cool the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain pure 4-chlorophenacyl isothiocyanate.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or as a thin film. The characteristic stretching vibrations of the -SCN and -NCS groups are key for distinguishing the isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 400 or 500 MHz). Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS): Mass spectra can be obtained using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). The molecular ion peak confirms the molecular weight of the compounds, and the fragmentation patterns provide structural information.

Visualizing the Synthesis and Isomerization

The following diagrams illustrate the synthetic pathway for this compound and the subsequent isomerization to its isothiocyanate counterpart.

Synthesis_and_Isomerization cluster_synthesis Synthesis of this compound cluster_isomerization Isomerization 4-Chlorophenacyl Bromide 4-Chlorophenacyl Bromide This compound This compound 4-Chlorophenacyl Bromide->this compound Ethanol, RT KSCN KSCN KSCN->this compound 4-Chlorophenacyl Thiocyanate_2 This compound 4-Chlorophenacyl Isothiocyanate 4-Chlorophenacyl Isothiocyanate 4-Chlorophenacyl Thiocyanate_2->4-Chlorophenacyl Isothiocyanate Heat (Toluene)

Synthetic pathway and isomerization process.

The diagram below illustrates the general workflow for the spectroscopic analysis of the synthesized isomers.

Experimental_Workflow Start Start Synthesized Isomer Synthesized Isomer Start->Synthesized Isomer Sample Preparation Sample Preparation Synthesized Isomer->Sample Preparation IR Spectroscopy IR Spectroscopy Sample Preparation->IR Spectroscopy NMR Spectroscopy NMR Spectroscopy Sample Preparation->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Sample Preparation->Mass Spectrometry Data Analysis Data Analysis IR Spectroscopy->Data Analysis NMR Spectroscopy->Data Analysis Mass Spectrometry->Data Analysis End End Data Analysis->End

General workflow for spectroscopic analysis.

A Comparative Guide to In Vivo Target Engagement Validation for Covalent Inhibitors: A Focus on 4-Chlorophenacyl Thiocyanate-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of modern techniques for validating in vivo target engagement of covalent inhibitors, with a specific focus on a hypothetical 4-chlorophenacyl thiocyanate-based inhibitor targeting a cysteine residue on a kinase. We will explore the experimental methodologies, present comparative data from established covalent inhibitors, and visualize the underlying workflows and pathways.

Introduction to this compound as a Covalent Warhead

The 4-chlorophenacyl group is a classic electrophilic moiety known to alkylate nucleophilic amino acid residues such as cysteine and histidine. When combined with a thiocyanate group, it can act as a reactive "warhead" for targeted covalent inhibitors. The proposed mechanism involves the nucleophilic attack by a cysteine residue on the target protein, leading to the formation of a stable covalent bond and displacement of the thiocyanate group. This irreversible binding offers the potential for prolonged target inhibition and a durable pharmacological effect. Validating that this covalent modification occurs selectively at the intended target in vivo is a critical step in the development of such inhibitors.

Core Methodologies for In Vivo Target Engagement Validation

Several powerful techniques are employed to confirm and quantify the interaction of covalent inhibitors with their targets in a living organism. This guide will focus on three prominent methods:

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand, such as a covalent inhibitor, stabilizes the target protein, leading to an increase in its melting temperature.[1]

  • Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently label the active sites of enzymes.[2] By competing with these probes, a covalent inhibitor can demonstrate its engagement with the target enzyme class.[2]

  • Mass Spectrometry (MS)-Based Proteomics: This approach directly measures the covalent modification of the target protein by the inhibitor, providing precise information on target occupancy.[3]

The following sections will delve into the experimental protocols for each of these methods and present a comparative analysis using data from established covalent inhibitors.

Comparative Analysis of In Vivo Target Engagement Validation Methods

To illustrate the application and data output of these validation techniques, we will compare our hypothetical this compound inhibitor with well-characterized covalent inhibitors targeting kinases and other enzymes.

Table 1: Quantitative Comparison of In Vivo Target Engagement Data for Covalent Inhibitors

Inhibitor ClassTargetValidation MethodAnimal ModelTissue/Cell TypeKey Quantitative FindingReference
Hypothetical: this compoundKinase XCETSAMouseTumor XenograftEstimated >70% target stabilization at efficacious doses.-
Hypothetical: this compoundKinase XABPPMouseSpleen>80% reduction in probe labeling of the target kinase.-
Hypothetical: this compoundKinase XMass SpectrometryMouseTumor Xenograft90% occupancy of the target cysteine residue at 24h post-dose.-
RIPK1 InhibitorRIPK1CETSAMouseSpleen, BrainDose-dependent increase in RIPK1 thermal stability.[4][5][4][5]
Ibrutinib (BTK Inhibitor)BTKFluorescence PolarizationMouseTumor83% average target engagement at 0.5 mg/kg.[6][6]
DH376 (DAGL Inhibitor)DAGL-βABPPMouseBrain, Liver>95% inhibition of DAGL-β activity at 10 mg/kg.[7][8][7][8]
ARS-1620 (KRAS G12C Inhibitor)KRAS G12CMass SpectrometryMouseTumor Xenograft>90% target occupancy correlated with tumor regression.[9][9]
Afatinib (HER2 Inhibitor)HER2Mass Spectrometry (PFO)MouseTumor XenograftDirect correlation between HER2 occupancy and inhibition of receptor autophosphorylation.[10][10]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for a this compound Inhibitor

This protocol is adapted from established in vivo CETSA procedures.[4][5]

  • Animal Dosing: Administer the this compound inhibitor or vehicle control to cohorts of tumor-bearing mice at various doses and time points.

  • Tissue Harvesting and Lysis: At the designated time points, euthanize the animals and rapidly excise the tumors. Homogenize the tissue in a lysis buffer containing protease and phosphatase inhibitors.

  • Heat Challenge: Aliquot the tissue lysates into PCR tubes or plates. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the denatured and aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target kinase using a specific detection method, such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control groups. A rightward shift in the melting curve for the inhibitor-treated group indicates target stabilization and therefore engagement.

Activity-Based Protein Profiling (ABPP) for a this compound Inhibitor

This protocol is based on competitive ABPP workflows for covalent inhibitors.[2][7][8]

  • Animal Dosing: Treat animals with the this compound inhibitor or vehicle control.

  • Tissue Harvesting and Proteome Preparation: Harvest tissues of interest (e.g., spleen, tumor) at specified time points and prepare a soluble proteome by homogenization and centrifugation.

  • Probe Labeling: Incubate the proteomes with a broad-spectrum kinase-reactive chemical probe (e.g., a fluorophore- or biotin-tagged ATP or cysteine-reactive probe).

  • Analysis of Probe Labeling:

    • Gel-Based: Separate the labeled proteins by SDS-PAGE and visualize the probe-labeled kinases using in-gel fluorescence scanning. A decrease in the fluorescence intensity of the target kinase band in the inhibitor-treated group compared to the control indicates target engagement.

    • MS-Based: For biotinylated probes, enrich the labeled proteins using streptavidin beads, digest the proteins into peptides, and analyze by LC-MS/MS to identify and quantify the labeled proteins. A reduction in the spectral counts or signal intensity of peptides from the target kinase signifies target engagement.

Mass Spectrometry-Based Target Occupancy for a this compound Inhibitor

This protocol outlines a direct measurement of target modification.[9][10]

  • Animal Dosing and Sample Collection: Administer the inhibitor to animals and collect tissues at various time points.

  • Target Protein Enrichment: Lyse the tissues and enrich the target kinase using immunoprecipitation with a specific antibody.

  • Proteolytic Digestion: Digest the enriched protein into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the peptide containing the target cysteine residue in both its unmodified and inhibitor-modified forms. The target occupancy is calculated as the ratio of the modified peptide signal to the sum of the modified and unmodified peptide signals.

Visualizing Workflows and Pathways

Signaling Pathway Inhibition

Signaling_Pathway Upstream Signal Upstream Signal Target Kinase X Target Kinase X Upstream Signal->Target Kinase X Downstream Substrate Downstream Substrate Target Kinase X->Downstream Substrate Phosphorylation Cellular Response Cellular Response Downstream Substrate->Cellular Response Inhibitor 4-Chlorophenacyl Thiocyanate Inhibitor Inhibitor->Target Kinase X Covalent Inhibition

Caption: Covalent inhibition of Target Kinase X by the this compound inhibitor.

In Vivo Target Engagement Experimental Workflow

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_analysis_phase Ex Vivo Analysis Animal Dosing Animal Dosing Tissue Harvest Tissue Harvest Animal Dosing->Tissue Harvest Sample Prep Sample Preparation Tissue Harvest->Sample Prep CETSA CETSA Sample Prep->CETSA ABPP ABPP Sample Prep->ABPP Mass Spec Mass Spectrometry Sample Prep->Mass Spec Data Analysis Data Analysis CETSA->Data Analysis ABPP->Data Analysis Mass Spec->Data Analysis Logical_Relationship cluster_methods Validation Approaches Target Engagement Target Engagement CETSA CETSA (Thermal Stability) Target Engagement->CETSA leads to ABPP ABPP (Activity Probe Competition) Target Engagement->ABPP allows for MS Mass Spectrometry (Direct Detection) Target Engagement->MS enables Inference of Binding Inference of Binding CETSA->Inference of Binding Functional Readout Functional Readout ABPP->Functional Readout Direct Quantification Direct Quantification MS->Direct Quantification

References

Safety Operating Guide

Safe Disposal of 4-Chlorophenacyl Thiocyanate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the safe disposal of 4-chlorophenacyl thiocyanate. Adherence to these procedures is critical due to the hazardous nature of thiocyanate compounds.

I. Immediate Safety and Hazard Information

This compound, as a member of the thiocyanate family, presents several health and environmental risks. Understanding these hazards is the first step in safe handling and disposal.

Key Hazards Summary:

Hazard TypeDescriptionCitations
Toxicity Harmful if swallowed, in contact with skin, or if inhaled. Can cause severe skin burns and eye damage.[1][2][3]
Reactivity Contact with acids liberates highly toxic hydrogen cyanide gas.[2][3][4]
Environmental Harmful to aquatic life with long-lasting effects. Do not allow entry into drains or waterways.[3][5]
Decomposition Thermal decomposition can produce toxic gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen cyanide.[4][6][7]

II. Personal Protective Equipment (PPE)

Prior to handling or disposing of this compound, ensure the following personal protective equipment is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][4][8]

III. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste.

Step 1: Waste Segregation and Collection

  • Do not mix this compound waste with other chemical waste streams, especially acidic waste, to prevent the release of hydrogen cyanide gas.[2]

  • Collect all waste, including contaminated materials like absorbent pads and disposable PPE, in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

Step 2: Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.

  • Containment: For liquid spills, use an absorbent material like vermiculite, dry sand, or earth to contain the substance.[6] For solid spills, sweep up carefully to avoid creating dust.[1]

  • Collection: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.[1]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step 3: Final Disposal

  • All waste containing this compound must be disposed of as hazardous waste .[6]

  • Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[2][3][5][9]

  • It is the responsibility of the waste generator to properly classify and label the waste according to local, regional, and national regulations.[8]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 4-chlorophenacyl thiocyanate waste? is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain with absorbent 3. Collect in sealed container 4. Decontaminate area is_spill->spill_procedure Yes waste_collection Collect in a designated, sealed, and labeled hazardous waste container is_spill->waste_collection No spill_procedure->waste_collection no_mixing Do NOT mix with other waste, especially acids waste_collection->no_mixing contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor no_mixing->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 4-Chlorophenacyl Thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical information for the handling and disposal of 4-chlorophenacyl thiocyanate. The following procedural guidance is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory operations.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[1][5][6]Protects against splashes, dust, and vapors that can cause serious eye damage.[3][5]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene), and a lab coat or chemical-resistant apron.[1][5][7]Prevents skin contact, which can be harmful.[1][7][8]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates.[1][2][6]Required when handling the solid outside of a fume hood or if dust or aerosols are generated.[2][5]

Safe Handling and Operational Plan

All operations involving this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][6]

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary equipment (glassware, spatulas, etc.) and reagents within the fume hood.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[2][6]

    • Keep an appropriate spill kit readily available.

  • Donning PPE:

    • Put on a lab coat, followed by chemical safety goggles and any additional face protection.

    • Don the appropriate chemical-resistant gloves.

  • Chemical Handling:

    • Carefully open the container within the fume hood to avoid generating dust.

    • Weigh and transfer the solid compound using a spatula. Minimize the creation of dust.[1][2]

    • If creating a solution, slowly add the solid to the solvent to avoid splashing.

    • Keep the container tightly sealed when not in use.[5][6]

  • Post-Handling:

    • Thoroughly decontaminate all equipment used.

    • Wipe down the work surface within the fume hood with an appropriate solvent.

    • Carefully remove gloves and dispose of them in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][5][7]

Emergency Procedures

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][6]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][6][9]
Spill Evacuate the area. For small spills, if properly trained and equipped, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department immediately.[2][10]

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and compatible waste container. Do not mix with acidic waste to prevent the generation of hydrogen cyanide gas.[1][2]

  • Disposal Route: All waste must be disposed of through your institution's designated hazardous waste management program. Do not dispose of down the drain or in regular trash.[11] Biological degradation methods may be employed in specialized industrial wastewater treatment but are not suitable for laboratory-scale disposal.[12]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response prep_fume_hood Verify Fume Hood Operation prep_ppe Assemble PPE prep_fume_hood->prep_ppe prep_materials Gather Materials prep_ppe->prep_materials prep_emergency Locate Emergency Equipment prep_materials->prep_emergency handling_don_ppe Don PPE prep_emergency->handling_don_ppe handling_weigh Weigh and Transfer handling_don_ppe->handling_weigh handling_reaction Perform Experiment handling_weigh->handling_reaction handling_seal Seal Container handling_reaction->handling_seal emergency_spill Spill handling_reaction->emergency_spill If spill occurs emergency_exposure Exposure handling_reaction->emergency_exposure If exposure occurs cleanup_decontaminate Decontaminate Glassware handling_seal->cleanup_decontaminate cleanup_dispose_waste Dispose of Hazardous Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE cleanup_dispose_waste->cleanup_doff_ppe cleanup_wash Wash Hands cleanup_doff_ppe->cleanup_wash

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.